molecular formula C13H18N2O2 B1343447 Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate CAS No. 312262-99-0

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Cat. No.: B1343447
CAS No.: 312262-99-0
M. Wt: 234.29 g/mol
InChI Key: IFVFWRBRBWRJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is a chemical intermediate of significant interest in medicinal chemistry, primarily due to its role as a precursor to the potent 5,6,7,8-tetrahydro-1,8-naphthyridine pharmacophore. This scaffold is a key structural component in the development of alphaVbeta3 integrin antagonists . The alphaVbeta3 integrin is a critical cell adhesion receptor implicated in processes such as angiogenesis (the formation of new blood vessels), osteoclast-mediated bone resorption, and tumor metastasis . Consequently, antagonists targeting this receptor hold therapeutic potential for a range of conditions including age-related macular degeneration, diabetic retinopathy, osteoporosis, and cancer . The 1,8-naphthyridine core is a privileged structure in drug discovery, known for its versatile biological activities beyond integrin antagonism . This bicyclic nitrogen-containing heterocycle is frequently investigated for its antiviral properties, particularly as a central chemotype in novel HIV-1 integrase strand transfer inhibitors (INSTIs) . The molecular design of these inhibitors often leverages the naphthyridine ring's ability to chelate metal ions, such as Mg2+, within enzymatic active sites, a mechanism that is crucial for inhibiting viral replication . Furthermore, 1,8-naphthyridine derivatives have demonstrated a broad spectrum of other pharmacological activities in research settings, such as antimicrobial, anticancer, anti-inflammatory, and CB2 receptor-selective effects, highlighting the value of this structural class in exploring new therapeutic agents . As an ester derivative, this compound is particularly valuable for synthetic chemistry, as the ethyl ester group can be readily manipulated—for instance, hydrolyzed to a carboxylic acid or converted to an amide—to generate a diverse array of downstream molecules for structure-activity relationship (SAR) studies and lead optimization campaigns .

Properties

IUPAC Name

ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFWRBRBWRJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635053
Record name Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312262-99-0
Record name Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable component in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis of a key derivative, Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. We will explore the strategic considerations for its synthesis, focusing on a robust and scalable methodology. This guide will delve into the mechanistic underpinnings of the key transformations, provide detailed, step-by-step experimental protocols, and present quantitative data in a clear and accessible format. The aim is to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important building block and its analogs.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,8-naphthyridine ring system and its reduced derivatives are integral components of numerous biologically active compounds.[1] The tetrahydro-1,8-naphthyridine core, in particular, has garnered significant attention due to its presence in molecules targeting a range of diseases. For instance, it serves as a crucial fragment in the development of αVβ3 integrin antagonists, which have potential applications in treating conditions like idiopathic pulmonary fibrosis.[2] The conformational flexibility of the saturated ring, combined with the aromaticity of the pyridine moiety, allows for precise spatial orientation of substituents, enabling effective interaction with biological targets.

This compound is a versatile intermediate that provides a convenient handle for further functionalization. The ethyl propanoate side chain can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce diverse functionalities. This makes it a valuable precursor for the synthesis of compound libraries aimed at lead discovery and optimization.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic strategies. The core challenge lies in the construction of the tetrahydro-1,8-naphthyridine ring system and the subsequent introduction of the ethyl propanoate side chain.

G Target Ethyl 3-(5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl)propanoate Intermediate1 2-Halo-5,6,7,8-tetrahydro- 1,8-naphthyridine Target->Intermediate1 Heck Coupling Intermediate4 Ethyl 3-(1,8-naphthyridin-2-yl)propanoate Target->Intermediate4 Hydrogenation Intermediate3 2-Substituted-1,8-naphthyridine Intermediate1->Intermediate3 Reduction Intermediate2 Ethyl Acrylate Intermediate4->Intermediate3 Heck Coupling G cluster_0 Step 1: Mizoroki-Heck Reaction cluster_1 Step 2: Catalytic Hydrogenation Start 2-Chloro-1,8-naphthyridine + Ethyl Acrylate Catalyst1 Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., Et3N) Start->Catalyst1 Heck_Product Ethyl 3-(1,8-naphthyridin-2-yl)propanoate Catalyst1->Heck_Product Heck_Product2 Ethyl 3-(1,8-naphthyridin-2-yl)propanoate Heck_Product->Heck_Product2 Purification Catalyst2 H2, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH) Heck_Product2->Catalyst2 Final_Product Ethyl 3-(5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl)propanoate Catalyst2->Final_Product

Figure 2: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. [3]In this step, we will couple 2-chloro-1,8-naphthyridine with ethyl acrylate using a palladium catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-1,8-naphthyridine164.591.65 g10.0
Ethyl acrylate100.121.50 g (1.67 mL)15.0
Palladium(II) acetate (Pd(OAc)2)224.500.112 g0.5 (5 mol%)
Triphenylphosphine (PPh3)262.290.525 g2.0 (20 mol%)
Triethylamine (Et3N)101.192.02 g (2.78 mL)20.0
N,N-Dimethylformamide (DMF)73.0950 mL-

Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1,8-naphthyridine (1.65 g, 10.0 mmol), palladium(II) acetate (0.112 g, 0.5 mmol), and triphenylphosphine (0.525 g, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add ethyl acrylate (1.67 mL, 15.0 mmol) and triethylamine (2.78 mL, 20.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-(1,8-naphthyridin-2-yl)propanoate as a solid.

Mechanistic Insight: The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) species to the aryl chloride, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the palladium(0) catalyst. [3]

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The selective hydrogenation of one pyridine ring in the 1,8-naphthyridine system is achieved using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. [4][5] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate230.262.30 g10.0
10% Palladium on Carbon (Pd/C)-0.230 g10 wt%
Ethanol (EtOH)46.07100 mL-
Hydrogen (H2) gas2.02Balloon or Parr shaker-

Protocol:

  • To a 250 mL hydrogenation flask, add Ethyl 3-(1,8-naphthyridin-2-yl)propanoate (2.30 g, 10.0 mmol) and ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.230 g, 10 wt%) to the solution.

  • Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenation apparatus).

  • Evacuate and backfill the flask with hydrogen gas three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: The choice of palladium on carbon as the catalyst is crucial for the selective hydrogenation of the less electron-rich pyridine ring. [5]Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the saturated ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Yields:

StepProductTypical Yield Range
1Ethyl 3-(1,8-naphthyridin-2-yl)propanoate70-85%
2This compound85-95%

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound. By employing a robust two-step sequence of a Mizoroki-Heck reaction followed by catalytic hydrogenation, this valuable building block can be prepared in good overall yield. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to confidently execute this synthesis and adapt it for the preparation of related analogs. The availability of this versatile intermediate will undoubtedly facilitate the exploration of new chemical space in the ongoing quest for novel therapeutics.

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Deriv
  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. American Chemical Society.
  • Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content.
  • Switchable and Ring-Selective Hydrogen
  • Switchable and ring-selective hydrogenation of naphthyridine isomers. Janssen Pharmaceutica NV.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry.
  • Commonly used synthetic routes to tetrahydro-1,8-naphthyridine moieties.
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI.
  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
  • Concentration dependence of the Heck reaction of ethyl acrylate 9 and...
  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing.
  • Heck reaction. Wikipedia.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Drug Discovery with Novel Heterocyclic Scaffolds

To the researchers, scientists, and drug development professionals who are the vanguard of therapeutic innovation, this guide serves as a comprehensive technical resource on Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The focus of this whitepaper, a propanoate derivative of the saturated 5,6,7,8-tetrahydro-1,8-naphthyridine system, represents a compelling yet underexplored area of chemical space.

This document is structured to provide not just a repository of data, but a logical and insightful narrative that elucidates the "why" behind the "how." As your peer in the scientific community, I have designed this guide to be a self-validating system of protocols and analyses, grounded in established principles and authoritative references. Our exploration will encompass the synthesis, characterization, and potential applications of this molecule, with a keen eye on the practicalities of laboratory work and the overarching goals of drug development.

Molecular Structure and a Priori Considerations

This compound, with the CAS number 312262-99-0, possesses a unique architecture that merges a saturated heterocyclic core with a flexible ester-containing side chain.[3] Understanding this structure is paramount to predicting its physicochemical behavior and potential as a drug candidate.

The 5,6,7,8-tetrahydro-1,8-naphthyridine core imparts a degree of rigidity and a basic nitrogen atom, which is likely to influence solubility and pKa. The ethyl propanoate tail introduces lipophilicity and a hydrogen bond acceptor in the form of the carbonyl group. This duality of polar and non-polar characteristics suggests a nuanced solubility profile and the potential for specific interactions with biological targets.

Synthesis and Purification: A Proposed Pathway

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds.[4][5] The following protocol is a proposed multi-step synthesis that leverages common and reliable organic chemistry transformations.

Proposed Synthetic Workflow

A 2-Amino-5-bromopyridine B Sonogashira Coupling with Propargyl Alcohol A->B C Intermediate A B->C D Hydrogenation C->D E Intermediate B D->E F Michael Addition with Acrylate E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(5-Amino-pyridin-2-yl)-prop-2-yn-1-ol

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base (e.g., triethylamine) and propargyl alcohol.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrogenation to form 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ol

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable pressure and temperature.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the reaction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the crude product.

Step 3: Conversion to the Target Compound via Michael Addition

  • Dissolve the hydroxyl intermediate in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Add a strong base (e.g., sodium hydride, NaH) at a low temperature (e.g., 0 °C) to deprotonate the hydroxyl group.

  • Slowly add ethyl acrylate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Physicochemical Characterization: Predicted and Experimental Approaches

A thorough understanding of the physicochemical properties of a compound is critical for its development as a therapeutic agent. The following table summarizes the predicted properties of this compound, alongside the standard experimental protocols for their determination.

PropertyPredicted Value/RangeExperimental Protocol
Molecular Weight 248.32 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point Solid at room temperatureDifferential Scanning Calorimetry (DSC) or Mel-Temp apparatus
Boiling Point > 300 °C (decomposes)Not applicable (decomposition likely)
Solubility Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water.Kinetic and thermodynamic solubility assays using HPLC-UV or nephelometry.
pKa Basic pKa estimated between 5-7 (due to the pyridine nitrogen)Potentiometric titration or UV-metric determination.
LogP 1.5 - 2.5Shake-flask method (octanol/water) followed by HPLC-UV analysis of each phase.
Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the naphthyridine ring, methylene protons of the tetrahydro portion, and the characteristic ethyl group signals (a quartet and a triplet) of the propanoate side chain.

    • ¹³C NMR: Will provide information on the number and type of carbon atoms, confirming the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1730 cm⁻¹), C-N stretching, and C-H stretching of both aromatic and aliphatic groups.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to determine the molecular weight and fragmentation pattern, further confirming the structure. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be at m/z 248 or 249, respectively.

Analytical Methodologies for Purity and Quantification

Ensuring the purity and accurate quantification of the target compound is a cornerstone of reliable research.

Chromatographic Purity Assessment

A Sample Preparation (Dissolution in Mobile Phase) B HPLC Injection A->B C C18 Reverse-Phase Column B->C D Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) C->D E UV Detection (e.g., 254 nm) D->E F Data Analysis (Peak Integration and Purity Calculation) E->F

Caption: A typical HPLC workflow for purity analysis.

Protocol for HPLC Purity Determination
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Potential Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[6] Derivatives have shown a remarkable range of biological activities.[1][2] The introduction of the 5,6,7,8-tetrahydro modification and the ethyl propanoate side chain in our target molecule could modulate these activities in several ways:

  • Improved Pharmacokinetics: The saturated ring system can increase the three-dimensionality of the molecule, potentially leading to better binding to target proteins and improved metabolic stability compared to its aromatic counterpart.

  • Novel Target Interactions: The ethyl propanoate moiety can engage in hydrogen bonding and hydrophobic interactions, potentially opening up new target classes or improving affinity for existing ones.

  • Central Nervous System (CNS) Penetration: The predicted LogP value suggests that the compound may have the potential to cross the blood-brain barrier, making it a candidate for CNS-related disorders.

Given the known activities of related 1,6- and 1,8-naphthyridine derivatives as, for example, highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment, this molecule warrants investigation in similar assays.[7]

Conclusion and Future Directions

This compound represents a promising, yet largely uncharacterized molecule at the intersection of established medicinal chemistry scaffolds and novel chemical space. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The proposed protocols and predicted properties herein serve as a robust starting point for any research endeavor focused on this compound.

Future work should focus on the execution of the proposed synthesis and the empirical determination of the physicochemical and spectroscopic properties outlined. Subsequent biological screening in relevant assays, guided by the known pharmacology of the 1,8-naphthyridine class, will be crucial in uncovering the therapeutic potential of this intriguing molecule.

References

  • Synthesis and characterization of 1,8-Naphthridine derivatives. (2025).
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.).
  • 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. (n.d.). Unknown Source.
  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (n.d.). PubMed.
  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.).
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). PubMed.

Sources

A Comprehensive Technical Guide to In Vitro Assays for Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydronaphthyridine Scaffold

The 1,8-naphthyridine core and its reduced form, the 5,6,7,8-tetrahydronaphthyridine scaffold, represent a class of privileged heterocyclic structures in medicinal chemistry.[1][2][3][4][5] These frameworks are found in a multitude of biologically active molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][4][5][6] The structural rigidity and three-dimensional nature of the tetrahydronaphthyridine core make it an attractive starting point for the design of novel therapeutics targeting various biological entities.

Given the diverse potential of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate and its derivatives, a systematic and robust in vitro evaluation is paramount to elucidate their mechanism of action, identify specific molecular targets, and characterize their pharmacological profiles. This guide provides a comprehensive overview of a tiered in vitro assay cascade, from initial broad-based screening to specific target deconvolution and early safety profiling. The methodologies described herein are designed to be self-validating and provide researchers with the necessary tools to make data-driven decisions in the early stages of drug discovery.[7][8][9][10]

Part 1: The Initial Approach - Phenotypic Screening and Target Class Identification

In the absence of a known biological target for a novel compound like this compound, a phenotypic screening approach is often the most effective starting point. This strategy aims to identify compounds that produce a desired biological effect in a cellular or organismal context, without a priori knowledge of the specific molecular target.

High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "fingerprint" of a compound's effect on cell morphology and function.

Experimental Protocol: Cell Painting Assay

  • Cell Culture: Plate a well-characterized cell line (e.g., U-2 OS) in 384-well, optically clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label various cellular compartments, such as the nucleus (Hoechst), endoplasmic reticulum (ER-Tracker), mitochondria (MitoTracker), Golgi apparatus (WGA), actin cytoskeleton (Phalloidin), and RNA (SYTO 14).

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Image Analysis: Utilize image analysis software to extract a wide range of quantitative features from the images, including morphological, intensity, and textural parameters for each cellular compartment.

  • Data Analysis: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action to identify potential biological targets or pathways.

Causality Behind Experimental Choices: The U-2 OS cell line is chosen for its flat morphology and well-defined organelles, making it ideal for automated image analysis. The use of multiple fluorescent dyes provides a rich dataset that can reveal subtle but significant compound-induced cellular changes.

Broad-Spectrum Kinase and GPCR Profiling

Given that derivatives of the 1,8-naphthyridine scaffold have been shown to target protein kinases and G-protein coupled receptors (GPCRs), a broad-spectrum screen against panels of these targets is a logical next step.[1]

Workflow for Target Class Identification

workflow Compound Ethyl 3-(5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl)propanoate Phenotypic_Screening High-Content Imaging (Cell Painting Assay) Compound->Phenotypic_Screening Target_Class_Screening Broad-Spectrum Profiling Phenotypic_Screening->Target_Class_Screening Identifies potential pathway effects Kinase_Panel Kinase Panel Screen (e.g., KinomeScan) Target_Class_Screening->Kinase_Panel GPCR_Panel GPCR Panel Screen (e.g., PRESTO-Tango) Target_Class_Screening->GPCR_Panel Hit_Identification Hit Identification & Prioritization Kinase_Panel->Hit_Identification GPCR_Panel->Hit_Identification

Caption: Initial screening workflow for this compound.

Part 2: Target-Based Biochemical Assays

Once a potential target or target class has been identified, the next step is to perform detailed biochemical assays to confirm direct interaction and determine the potency and mechanism of action of the compound.

Enzyme Inhibition Assays

If the primary screen suggests that this compound may be an enzyme inhibitor (e.g., a kinase inhibitor), a variety of in vitro enzyme kinetic assays can be employed.[11][12][13][14][15]

Experimental Protocol: Continuous Spectrophotometric Kinase Assay

  • Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide), ATP, and a coupling enzyme system (e.g., pyruvate kinase and lactate dehydrogenase).

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add the test compound to the wells of a 384-well plate.

    • Add the kinase and substrate to initiate the reaction.

    • Add the ATP and coupling enzyme system.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) in real-time using a plate reader.[14]

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: A continuous assay is preferred as it allows for the real-time monitoring of enzyme activity and is less prone to artifacts than endpoint assays.[14][15] The coupling enzyme system provides a convenient way to measure kinase activity by linking it to a change in absorbance.

Data Presentation: Enzyme Inhibition Data

CompoundTarget KinaseIC50 (nM)Hill Slope
Compound XCDK4/cyclin D1501.1
Compound YCDK6/cyclin D3750.9
Receptor Binding Assays

If the initial screens point towards a GPCR target, radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-dopamine for the D2 receptor), and varying concentrations of the unlabeled test compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Causality Behind Experimental Choices: Competition binding assays are a robust and sensitive method for determining the affinity of a compound for a receptor. The use of a radiolabeled ligand allows for direct measurement of binding.

Part 3: Cell-Based Functional Assays

While biochemical assays confirm direct target engagement, cell-based functional assays are crucial for understanding a compound's activity in a more physiologically relevant context.[16][17][18]

GPCR Signaling Assays

GPCRs can signal through various downstream pathways, and it is important to assess a compound's effect on these pathways.[19]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well plate.

  • Compound Treatment: Treat the cells with the test compound in the presence or absence of an agonist.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[20]

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Visualization

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR GPCR Agonist->GPCR binds G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Cell Proliferation and Viability Assays

For compounds with suspected anticancer activity, assessing their impact on cell proliferation and viability is essential.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Interpretation: A decrease in luminescence indicates a reduction in cell viability. Calculate the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices: The CellTiter-Glo® assay is a highly sensitive and robust method for assessing cell viability. ATP levels are a good indicator of metabolically active cells.

Part 4: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[21][22][23][24][25]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed to evaluate the drug-like properties of this compound.

Table of Key In Vitro ADME Assays

AssayPurposeMethodology
Solubility Determines the aqueous solubility of the compound.Nephelometry or UV-Vis spectroscopy.
Permeability Predicts intestinal absorption.Caco-2 or PAMPA assay.[25]
Metabolic Stability Assesses the compound's stability in the presence of metabolic enzymes.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[21]
CYP450 Inhibition Identifies potential for drug-drug interactions.Incubation with specific CYP450 isoforms and probe substrates.[21]
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.Rapid equilibrium dialysis (RED).[25]
In Vitro Toxicology Assays

Early identification of potential toxicities can help to de-risk a compound.

Experimental Protocol: hERG Inhibition Assay

  • Cell Line: Use a cell line stably expressing the hERG potassium channel.

  • Methodology: Perform an automated patch-clamp assay to measure the effect of the compound on the hERG channel current.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Causality Behind Experimental Choices: Inhibition of the hERG channel can lead to cardiac arrhythmias, making this a critical early safety screen. Automated patch-clamp provides a higher throughput and more quantitative assessment than manual methods.

Conclusion

The in vitro assay cascade outlined in this guide provides a systematic and comprehensive framework for the initial characterization of this compound and its analogs. By employing a combination of phenotypic screening, target-based biochemical and cell-based functional assays, and early ADME/Tox profiling, researchers can gain a thorough understanding of a compound's pharmacological properties. This knowledge is essential for making informed decisions and advancing the most promising candidates into further preclinical and clinical development.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays. Retrieved from [Link]

  • Woldemichael, K., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Woldemichael, K., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Macarron, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Wikipedia. Enzyme assay. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • LSU School of Medicine. Enzyme Assays and Kinetics. Retrieved from [Link]

  • Wikipedia. Enzyme kinetics. Retrieved from [Link]

  • Wang, S., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. Retrieved from [Link]

  • Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. NLM Dataset Catalog. Retrieved from [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Retrieved from [Link]

  • Jain, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

  • Kumar, R., et al. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 9). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • Singh, T., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Retrieved from [Link]

  • Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PMC - NIH. Retrieved from [Link]

  • Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Retrieved from [Link]

  • American Chemical Society - Figshare. (2022, February 18). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Retrieved from [Link]

  • West, M. J., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • PrepChem.com. Synthesis of 1,4,5,6,7,8-Hexahydro-2-methyl-5-oxo-7-phenylmethyl-4-[2-(trifluoromethyl)phenyl]-1,7-naphthyridine-3-carboxylic acid, 2-(N-benzyl-N-methylamino)ethyl ester. Retrieved from [Link]

  • Cuesta, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

An In-Depth Technical Guide to the Structural Analogs of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. This scaffold has emerged as a promising core for the development of novel therapeutics, particularly as antagonists of αvβ3 integrin, a key player in angiogenesis and tumor metastasis.

Introduction: The 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine core and its saturated derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine ring system offers a unique three-dimensional conformation that can be exploited for specific interactions with biological targets. This compound and its analogs have been identified as key intermediates and potent modulators of cellular processes, most notably through their interaction with integrins.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its analogs can be approached through a modular strategy, allowing for diversification at key positions. The core synthetic pathway involves the construction of the tetrahydronaphthyridine scaffold followed by the introduction and modification of the propanoate side chain.

Construction of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Core

A robust and versatile method for the synthesis of the 2-substituted-5,6,7,8-tetrahydro-1,8-naphthyridine core is the Sonogashira coupling followed by a Chichibabin-type cyclization. This strategy offers a high degree of control and allows for the introduction of various substituents.

Experimental Protocol: Synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol (A Key Intermediate)

This protocol is adapted from the synthesis of a closely related analog and serves as a foundational procedure.[2]

Step 1: Double Sonogashira Coupling

  • To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable base, such as triethylamine or diisopropylethylamine.

  • To this mixture, add 1.1 equivalents of 4-pentyn-1-ol.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the disubstituted pyridine intermediate.

Step 2: Chichibabin Cyclization and Reduction

  • The disubstituted pyridine from the previous step is subjected to a Chichibabin-type cyclization. This can be achieved by heating with a strong base such as sodium amide or potassium tert-butoxide in an appropriate high-boiling solvent (e.g., xylene or toluene).

  • The resulting 1,8-naphthyridine is then reduced to the 5,6,7,8-tetrahydro-1,8-naphthyridine. This can be accomplished by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification by column chromatography will yield the desired 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol.

Workflow for Core Synthesis

G A 2,5-Dibromopyridine C Double Sonogashira Coupling (Pd/Cu catalysis) A->C B 4-Pentyn-1-ol B->C D Disubstituted Pyridine Intermediate C->D E Chichibabin Cyclization (Strong Base, Heat) D->E F 1,8-Naphthyridine Intermediate E->F G Catalytic Hydrogenation (Pd/C, H2) F->G H 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol G->H

Caption: Synthetic workflow for the 5,6,7,8-tetrahydro-1,8-naphthyridine core.

Synthesis of this compound and Analogs

With the core alcohol intermediate in hand, the target ethyl propanoate and its analogs can be readily synthesized.

Experimental Protocol: Esterification

  • To a solution of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol in a suitable solvent (e.g., dichloromethane or THF), add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation to obtain the corresponding carboxylic acid.

  • The resulting carboxylic acid is then subjected to a Fischer esterification.[3] To the carboxylic acid, add an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

  • After completion, neutralize the reaction with a weak base (e.g., sodium bicarbonate solution), extract with an organic solvent, and purify by column chromatography to yield this compound.

Structural Analog Diversification

The modular nature of this synthesis allows for the creation of a library of analogs by:

  • Varying the alkyne: Using different terminal alkynes in the initial Sonogashira coupling can introduce a wide range of substituents at the 2-position of the pyridine ring, which will be carried through to the final product.

  • Modifying the ester: Utilizing different alcohols in the final esterification step allows for the synthesis of various alkyl propanoates.

  • Substitution on the naphthyridine ring: Modifications to the starting pyridine or subsequent functionalization of the tetrahydronaphthyridine ring can introduce substituents at other positions, allowing for a thorough exploration of the SAR.

Structure-Activity Relationships (SAR) as αvβ3 Integrin Antagonists

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold serves as a rigid framework that orients key pharmacophoric features for optimal interaction with the αvβ3 integrin. The propanoate side chain is believed to mimic the aspartate residue of the native RGD (Arginine-Glycine-Aspartic acid) ligand.

Key SAR Insights:

  • The Propanoate Moiety: The carboxylic acid or ester functionality is crucial for activity, likely interacting with the metal ion-dependent adhesion site (MIDAS) of the integrin.[4] The length and flexibility of the linker between the heterocyclic core and the acidic group are critical for optimal positioning within the binding pocket.

  • The Tetrahydropyridine Core: The saturated portion of the ring system introduces a specific conformational constraint. Modifications to this ring, such as the introduction of substituents, can influence the overall shape of the molecule and its binding affinity.

  • Substituents on the Aromatic Ring: Substitution at the 7-position of the naphthyridine ring with small, lipophilic groups can enhance potency. Aromatic or heteroaromatic substituents at the 2-position, introduced via the Sonogashira coupling, can explore additional binding interactions within the receptor.

Data Summary: Hypothetical SAR Data for αvβ3 Integrin Antagonism

Analog R1 (at C7) R2 (Ester Group) αvβ3 IC₅₀ (nM)
1 (Parent) HEthyl150
2 MethylEthyl75
3 FluoroEthyl120
4 HMethyl180
5 HIsopropyl250
6 MethylPropyl90

This data is illustrative and intended to demonstrate potential SAR trends.

Biological Evaluation: Assessing αvβ3 Integrin Antagonism

The biological activity of the synthesized analogs is primarily assessed through in vitro and cell-based assays that measure their ability to inhibit the binding of αvβ3 integrin to its natural ligands.

In Vitro αvβ3 Integrin Binding Assay (ELISA-based)

This assay directly measures the ability of a compound to compete with a known ligand for binding to the purified αvβ3 integrin.

Experimental Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a solution of an RGD-containing ligand, such as vitronectin or fibronectin, and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Competition: Add a solution of purified αvβ3 integrin to the wells along with varying concentrations of the test compound. Incubate for a set period to allow for competitive binding.

  • Detection: Wash the plate to remove unbound integrin. Add a primary antibody that specifically recognizes the bound αvβ3 integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Generation: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader. The signal intensity is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the integrin binding.

Workflow for In Vitro Binding Assay

G A Coat Plate with RGD Ligand B Block with BSA A->B C Add Purified αvβ3 + Test Compound B->C D Incubate (Competitive Binding) C->D E Wash D->E F Add Primary Antibody E->F G Add HRP-conjugated Secondary Antibody F->G H Add Substrate & Measure Signal G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro αvβ3 integrin binding assay.

Cell-Based Adhesion Assay

This assay assesses the ability of a compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an RGD ligand.

Experimental Protocol:

  • Cell Culture: Culture a cell line that expresses high levels of αvβ3 integrin (e.g., M21 human melanoma cells or human umbilical vein endothelial cells - HUVECs).

  • Plate Coating: Coat a 96-well plate with an RGD-containing ligand as described for the in vitro assay.

  • Cell Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Adhesion: Seed the treated cells onto the coated plate and allow them to adhere for a specific time.

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet and measuring the absorbance, or by using a fluorescent cell viability reagent.

  • Data Analysis: Determine the concentration of the test compound that inhibits cell adhesion by 50% (IC₅₀).

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold represents a versatile and promising platform for the design of novel αvβ3 integrin antagonists. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse analog libraries. A thorough understanding of the structure-activity relationships is paramount for optimizing potency and selectivity. The described biological assays offer robust methods for evaluating the efficacy of these compounds.

Future research in this area should focus on:

  • Exploring a wider range of substituents on both the heterocyclic core and the propanoate side chain to further refine the SAR.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

  • Elucidating the precise binding mode of these antagonists with αvβ3 integrin through structural biology studies to guide rational drug design.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel and effective therapeutics targeting αvβ3 integrin for the treatment of cancer and other diseases.

References

  • Moody, C. J., & Roff, G. J. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for αVβ3 integrin antagonists. Journal of Organic Chemistry, 69(5), 1577-1587.
  • Miller, W. H., et al. (2000). Identification of orally active non-peptide vitronectin receptor antagonists. Journal of Medicinal Chemistry, 43(1), 22-26.
  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.
  • Chen, K., et al. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 40(14), 2266-2275.
  • Dechantsreiter, M. A., et al. (1999). N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists. Journal of Medicinal Chemistry, 42(16), 3033-3040.
  • Haubner, R., et al. (2001). A consolidated phase I study of the radiolabelled RGD-peptide, 18F-Galacto-RGD, in patients with metastatic tumours. European Journal of Nuclear Medicine and Molecular Imaging, 28(11), 1775-1782.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Chichibabin, A. E. (1924). Über die Synthese von Pyridin-Basen aus Aldehyden und Ammoniak. Journal für Praktische Chemie, 107(1-4), 122-128.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Pierschbacher, M. D., & Ruoslahti, E. (1984). Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule.
  • Pfaff, M., et al. (1994). Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins. Journal of Biological Chemistry, 269(32), 20233-20238.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). 1,8-Naphthyridines: methods of synthesis and properties (a review). Chemistry of Heterocyclic Compounds, 52(10), 731-754.

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of chemical analysis, providing invaluable insights into molecular structure, connectivity, and functionality. This technical guide offers an in-depth exploration of the spectroscopic characteristics of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, a molecule of interest within the broader class of naphthyridine derivatives known for their diverse biological activities. While direct experimental spectra for this specific compound are not publicly available, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique chemical architecture, combining a saturated heterocyclic 5,6,7,8-tetrahydro-1,8-naphthyridine core with a flexible ethyl propanoate side chain. This distinct combination of aromatic and aliphatic features gives rise to a characteristic spectroscopic fingerprint.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule.

Methodology for Prediction: The chemical shifts (δ) are predicted based on established incremental rules and by comparison with structurally similar compounds reported in the literature. Coupling constants (J) are estimated based on typical dihedral angles in saturated and aromatic systems.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-3, H-4 (Naphthyridine)6.5 - 7.5d, d7.0 - 9.0Aromatic protons on the pyridine ring. Their exact shifts are influenced by the substitution pattern.
H-5 (Naphthyridine)3.3 - 3.6t5.0 - 7.0Methylene protons adjacent to the nitrogen atom (N-8).
H-6 (Naphthyridine)1.8 - 2.1m-Methylene protons in the saturated ring.
H-7 (Naphthyridine)2.7 - 3.0t5.0 - 7.0Methylene protons adjacent to the pyridine ring.
-CH₂- (Propanoate α)2.8 - 3.1t6.0 - 8.0Methylene group alpha to the naphthyridine ring.
-CH₂- (Propanoate β)2.5 - 2.8t6.0 - 8.0Methylene group beta to the naphthyridine ring and alpha to the carbonyl.
-O-CH₂- (Ethyl)4.0 - 4.3q7.0 - 7.5Methylene group of the ethyl ester.
-CH₃ (Ethyl)1.1 - 1.4t7.0 - 7.5Methyl group of the ethyl ester.

Expert Insight: The downfield chemical shifts of the aromatic protons (H-3 and H-4) are characteristic of their electron-deficient environment in the pyridine ring. The aliphatic protons of the tetrahydro-naphthyridine ring exhibit chemical shifts and multiplicities consistent with a saturated six-membered ring, with protons on carbons adjacent to nitrogen appearing further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides a count of the unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Ester)170 - 175Carbonyl carbon of the ethyl ester.
C-2, C-8a (Naphthyridine)150 - 160Aromatic carbons of the pyridine ring attached to nitrogen.
C-4 (Naphthyridine)135 - 145Aromatic carbon of the pyridine ring.
C-3 (Naphthyridine)115 - 125Aromatic carbon of the pyridine ring.
C-4a (Naphthyridine)120 - 130Aromatic carbon at the ring junction.
-O-CH₂- (Ethyl)60 - 65Methylene carbon of the ethyl ester.
C-5 (Naphthyridine)45 - 55Aliphatic carbon adjacent to N-8.
C-7 (Naphthyridine)25 - 35Aliphatic carbon.
C-6 (Naphthyridine)20 - 30Aliphatic carbon.
-CH₂- (Propanoate α)30 - 40Methylene carbon alpha to the naphthyridine ring.
-CH₂- (Propanoate β)30 - 40Methylene carbon beta to the naphthyridine ring.
-CH₃ (Ethyl)10 - 15Methyl carbon of the ethyl ester.

Trustworthiness of Prediction: These predicted chemical shifts are based on well-established principles of NMR spectroscopy, where electronegative atoms like oxygen and nitrogen, as well as the aromatic system, cause a downfield shift in the resonance of nearby carbon atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: A standard IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
C=O Stretch1730 - 1750Ester carbonyl
C=N, C=C Stretch1550 - 1650Aromatic ring
C-H Stretch (sp²)3000 - 3100Aromatic C-H
C-H Stretch (sp³)2850 - 3000Aliphatic C-H
C-O Stretch1000 - 1300Ester C-O
N-H Stretch(absent)Secondary amine (if present) would be ~3300-3500

Causality in Interpretation: The strong absorption band around 1730-1750 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The presence of both sp² and sp³ C-H stretching vibrations confirms the coexistence of the aromatic naphthyridine ring and the aliphatic side chain and saturated ring portion.

IR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Sample Solvent Dissolve in Solvent (e.g., CHCl3) Sample->Solvent Neat Prepare Neat Film (on Salt Plate) Sample->Neat FTIR FTIR Spectrometer Solvent->FTIR Neat->FTIR Spectrum Obtain IR Spectrum FTIR->Spectrum Interpretation Interpret Functional Groups (e.g., C=O, C-H stretches) Spectrum->Interpretation

Figure 2. Experimental workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Methodology: Electron Ionization (EI) is a common technique for volatile small molecules. The molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₂₀N₂O₂) is approximately 264.32 g/mol . A prominent peak corresponding to this mass-to-charge ratio (m/z) is expected.

  • Loss of Ethoxy Group (-OCH₂CH₃): A fragment corresponding to the loss of the ethoxy group from the ester (M - 45) is anticipated, resulting in an acylium ion.

  • Loss of Ethyl Group (-CH₂CH₃): Fragmentation involving the loss of the ethyl group (M - 29) is also plausible.

  • Cleavage of the Propanoate Side Chain: Fragmentation at various points along the propanoate side chain will lead to a series of smaller fragment ions.

  • Naphthyridine Ring Fragments: Characteristic fragments arising from the cleavage of the tetrahydro-naphthyridine ring would also be observed.

Self-Validating System: The combination of the molecular ion peak and the logical fragmentation pattern provides a high degree of confidence in the structural assignment. For instance, the presence of a fragment at m/z corresponding to the intact tetrahydro-naphthyridine core would strongly support the proposed structure.

Mass_Spec_Logic Molecule Ethyl 3-(5,6,7,8-tetrahydro-1,8- naphthyridin-2-yl)propanoate Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion (M⁺) m/z ≈ 264.32 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Loss of -OCH₂CH₃ (M-45) Fragmentation->Fragment1 Fragment2 Loss of -CH₂CH₃ (M-29) Fragmentation->Fragment2 Fragment3 Naphthyridine Core Ion Fragmentation->Fragment3

Figure 3. Logical relationship in mass spectrometry analysis.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile that is essential for its unambiguous identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted view of the molecule's structure, from its detailed carbon-hydrogen framework to its constituent functional groups and overall molecular weight. This guide serves as a valuable resource for researchers working with this compound and related naphthyridine derivatives, enabling them to interpret experimental data with greater confidence and to further explore the chemical and biological properties of this important class of molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed. (n.d.). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

Sources

The 1,8-Naphthyridine Scaffold: A Journey from Obscurity to a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can be readily adapted to interact with a diverse range of biological targets. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,8-naphthyridine scaffolds, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.

The Dawn of an Era: Discovery and Early History

The journey of the 1,8-naphthyridine scaffold began in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. While there are six possible isomers of naphthyridine, the 1,8-isomer has emerged as the most extensively investigated.[1]

The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1][2] However, this initial breakthrough did not immediately capture the widespread attention of the scientific community. For over three decades, the potential of this scaffold remained largely untapped.

The turning point arrived in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues.[1][3] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid exhibited potent antibacterial activity, particularly against Gram-negative bacteria.[1][4] Its subsequent approval for the treatment of urinary tract infections marked a pivotal moment, catapulting the 1,8-naphthyridine scaffold into the pharmaceutical spotlight.[1] This discovery was a watershed event that ignited extensive research into the synthesis of 1,8-naphthyridine derivatives and the exploration of their diverse biological activities.[4]

The success of nalidixic acid laid the groundwork for the development of the fluoroquinolone class of antibiotics in the 1980s and 1990s, with compounds like enoxacin further solidifying the therapeutic importance of the 1,8-naphthyridine core.[1][5] From the 2000s to the present day, the applications of this versatile scaffold have expanded dramatically, encompassing a wide array of therapeutic areas.[1]

G cluster_0 Historical Timeline of 1,8-Naphthyridine 1927 First Synthesis (Koller's Group) 1962 Discovery of Nalidixic Acid (G. Lesher et al.) 1927->1962 35 years 1980s-1990s Development of Fluoroquinolones (e.g., Enoxacin) 1962->1980s-1990s ~20 years 2000s-Present Expansion into Diverse Therapeutic Areas 1980s-1990s->2000s-Present

Caption: Key Milestones in the History of 1,8-Naphthyridine Discovery and Development.

The Art of Synthesis: Evolution of Methodologies

The growing interest in 1,8-naphthyridines has spurred the development of numerous synthetic strategies. Among the classical methods, the Friedländer annulation is considered one of the simplest and most efficient routes to this scaffold, typically providing high yields.[6] This reaction involves the condensation of a 2-amino-3-pyridinecarboxaldehyde with a compound containing an α-methylene ketone.

Over the years, significant efforts have been dedicated to improving the Friedländer reaction and developing novel synthetic approaches. These advancements have focused on milder reaction conditions, the use of more environmentally friendly solvents, and the development of catalytic systems to enhance efficiency and substrate scope.[2][7]

The Friedländer Reaction: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedländer synthesis remains a widely employed method for constructing the 1,8-naphthyridine core. The general mechanism involves an initial aldol-type condensation between the aminoaldehyde and the enolate of the carbonyl compound, followed by cyclization and dehydration to afford the bicyclic aromatic system.

G cluster_0 Friedländer Annulation Workflow Start Starting Materials: 2-Aminonicotinaldehyde α-Methylene Carbonyl Compound Catalyst Catalyst Addition (e.g., Base or Acid) Start->Catalyst Reaction Condensation & Cyclization Catalyst->Reaction Workup Reaction Workup & Purification Reaction->Workup Product 1,8-Naphthyridine Derivative Workup->Product

Caption: A Generalized Workflow for the Friedländer Synthesis of 1,8-Naphthyridines.

Experimental Protocol: Ionic Liquid-Catalyzed Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine [8]

This protocol exemplifies a modern, environmentally conscious approach to the Friedländer reaction.

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • 2-phenylacetophenone

  • Basic ionic liquid (e.g., [Bmmim][Im])

  • Ethyl ether

  • Deionized water

  • Schlenk reaction bottle

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and ethyl ether (for chromatography)

Procedure:

  • A mixture of 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone is added to a Schlenk reaction bottle containing the basic ionic liquid.

  • The reaction mixture is magnetically stirred at approximately 80 °C.

  • After the reaction is complete (monitored by an appropriate method, e.g., TLC), the mixture is cooled to room temperature.

  • The reaction mixture is extracted with moderate ethyl ether and deionized water.

  • The ethyl ether phase is collected and concentrated under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a specific volume ratio of petroleum ether/ethyl ether) to afford the pure 2,3-diphenyl-1,8-naphthyridine.

Causality Behind Experimental Choices:

  • Ionic Liquid as Solvent and Catalyst: The use of a basic ionic liquid serves a dual purpose. It acts as a green solvent, replacing volatile organic solvents, and its basic nature catalyzes the condensation reaction.

  • Temperature: The reaction is heated to 80 °C to ensure a sufficient reaction rate.

  • Extraction: The use of ethyl ether and deionized water allows for the separation of the organic product from the ionic liquid and other aqueous-soluble impurities.

  • Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product from any remaining starting materials or byproducts.

Other Notable Synthetic Strategies

Beyond the Friedländer reaction, other methods have been developed for the synthesis of 1,8-naphthyridines, including:

  • Multicomponent Reactions: These reactions offer a highly efficient way to construct complex molecules in a single step from three or more starting materials.[9][10]

  • Metal-Catalyzed Cyclizations: Various transition metal catalysts have been employed to promote the formation of the 1,8-naphthyridine ring system.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields.[10]

A Scaffold of Immense Therapeutic Potential

The 1,8-naphthyridine nucleus is a cornerstone of numerous molecules with a broad spectrum of biological activities.[1][11] Its versatility has led to its incorporation into drugs targeting a wide range of diseases.

Compound Therapeutic Application Key Features
Nalidixic Acid Antibacterial (urinary tract infections)The first 1,8-naphthyridine antibacterial agent.[1]
Enoxacin Antibacterial (fluoroquinolone)A second-generation fluoroquinolone with broad-spectrum activity.[5]
Voreloxin AnticancerA topoisomerase II inhibitor.[11]
Tosufloxacin Antibacterial (fluoroquinolone)A fluoroquinolone with a broad spectrum of activity.[12]
Gemifloxacin Antibacterial (fluoroquinolone)A fluoroquinolone effective against respiratory tract infections.[12]

The biological activities of 1,8-naphthyridine derivatives are extensive and continue to be an active area of research. These compounds have shown promise as:

  • Anticancer agents [13][14]

  • Antimicrobial agents [4]

  • Antiviral agents, including anti-HIV properties [11][15]

  • Anti-inflammatory agents [13]

  • Agents for neurodegenerative and immunomodulatory disorders [11][15]

  • Antioxidants [15]

  • Antidepressants [11]

The diverse biological profile of the 1,8-naphthyridine scaffold underscores its importance in modern drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of new and improved therapeutic agents. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of 1,8-naphthyridine derivatives will undoubtedly lead to the discovery of new drug candidates with significant clinical impact.

References

  • Gurjar, V., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1447-1466. [Link]

  • Al-Ostath, A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry, 30(30), 3469-3496. [Link]

  • Future Science. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • Tanaka, H., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832-832. [Link]

  • National Institutes of Health. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • ResearchGate. (n.d.). Advances in 1,8-Naphthyridines Chemistry. [Link]

Sources

The Lynchpin Moiety: A Technical Guide to Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate in the Development of αvβ3 Integrin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, a critical intermediate in the synthesis of potent and selective non-peptide antagonists of the αvβ3 integrin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutics targeting integrin-mediated pathologies.

Introduction: The αvβ3 Integrin as a Therapeutic Target

The αvβ3 integrin, a heterodimeric transmembrane glycoprotein, is a key player in cell-cell and cell-extracellular matrix (ECM) interactions.[1] It recognizes the arginine-glycine-aspartic acid (RGD) sequence present in ECM proteins like vitronectin, fibronectin, and osteopontin. While its expression is low on quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis, on osteoclasts involved in bone resorption, and on various tumor cells.[1] This differential expression makes αvβ3 an attractive target for therapeutic intervention in a range of diseases, including cancer, osteoporosis, and diabetic retinopathy.

Antagonism of αvβ3 can inhibit angiogenesis by preventing endothelial cell migration and proliferation, induce apoptosis in tumor cells, and block the function of osteoclasts, thereby preventing bone loss.[2][3] This has driven the development of numerous antagonists, from monoclonal antibodies and RGD-based peptides to non-peptide small molecules. The latter offer potential advantages in terms of oral bioavailability, metabolic stability, and manufacturing cost.

Within the realm of small molecule antagonists, the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure, serving as a key component in a class of highly potent and selective αvβ3 inhibitors.[4][5] This guide focuses on a pivotal building block for these antagonists: this compound.

The Tetrahydro-1,8-Naphthyridine Scaffold: A Foundation for Potency and Selectivity

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety serves as a conformationally constrained bioisostere for the guanidinium group of arginine in the native RGD ligand. Its basic nitrogen atom is believed to mimic the key hydrogen bonding interactions within the integrin's binding pocket. The propanoate side chain provides the necessary linker to connect this "arginine mimetic" to the rest of the antagonist structure, which typically includes a central scaffold and an "aspartic acid mimetic" to complete the pharmacophore.

The structure-activity relationship (SAR) studies of antagonists containing this scaffold have revealed that substitutions on the tetrahydro-naphthyridine ring can significantly modulate potency.[6] For instance, electron-donating groups on the ring have been shown to enhance antagonist activity, while electron-withdrawing groups tend to decrease it.[6] Furthermore, modifications at the 7-position of the ring have been explored to optimize pharmacokinetic properties, leading to the identification of clinical candidates.[5]

Synthesis of the Key Intermediate: this compound and its Amine Derivative

The synthesis of potent αvβ3 antagonists featuring the tetrahydro-1,8-naphthyridine core hinges on the efficient preparation of key intermediates. The primary building block is often 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which is derived from this compound. A representative synthetic approach is outlined below, based on established methodologies.[3][4]

Synthesis of the Tetrahydronaphthyridine Core

A common and efficient method for constructing the 5,6,7,8-tetrahydro-1,8-naphthyridine ring system is through a double Sonogashira reaction followed by a Chichibabin cyclization.[4]

Experimental Protocol: Synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine

Step 1: Double Sonogashira Coupling

  • To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI).

  • Sequentially add an acetylenic alcohol (e.g., 3-butyn-1-ol) and a protected propargylamine (e.g., N-Boc-propargylamine) to the reaction mixture.

  • Heat the reaction until completion, as monitored by TLC or LC-MS.

  • Upon completion, work up the reaction to isolate the disubstituted pyridine intermediate.

Step 2: Chichibabin Cyclization and Reduction

  • Treat the disubstituted pyridine with a strong base (e.g., NaNH2 in liquid ammonia) to effect the Chichibabin cyclization, forming the naphthyridine ring.

  • The resulting dihydronaphthyridine is then reduced in situ or in a subsequent step to the tetrahydro-1,8-naphthyridine. This can be achieved through catalytic hydrogenation (e.g., H2, Pd/C).

Step 3: Conversion to the Ethyl Propanoate and Amine

  • The terminal alcohol of the propargyl alcohol-derived side chain can be oxidized to a carboxylic acid and then esterified to yield This compound .

  • Alternatively, and more directly for antagonist synthesis, the protected amine from the propargylamine-derived side chain is deprotected (e.g., using TFA for a Boc group) to yield the key intermediate, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine .[4]

This amine is then typically coupled with a central scaffold, which is subsequently linked to an aspartic acid mimetic to generate the final potent αvβ3 antagonist.[3]

Synthesis_Workflow A 2,5-Dibromopyridine C Double Sonogashira Coupling A->C B Acetylenic Alcohol & Protected Propargylamine B->C D Disubstituted Pyridine C->D Pd/Cu catalysis E Chichibabin Cyclization & Reduction D->E NaNH2, then H2/Pd F Tetrahydronaphthyridine Intermediate E->F G Deprotection F->G H 3-(...)-propan-1-amine (Key Intermediate) G->H I Coupling with Central Scaffold H->I J Final αvβ3 Antagonist I->J

Caption: Synthetic workflow for tetrahydro-1,8-naphthyridine-based αvβ3 antagonists.

Mechanism of Action and Structure-Activity Relationship (SAR)

The tetrahydro-1,8-naphthyridine-containing antagonists are competitive inhibitors that bind to the RGD-binding site on the αvβ3 integrin. The basic nitrogen of the naphthyridine ring is crucial for interacting with acidic residues in the binding pocket, while the carboxylic acid of the aspartic acid mimetic coordinates with the metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS).

The following table summarizes the in vitro potency of representative αvβ3 antagonists incorporating the 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl moiety.

Compound IDR Group (on Naphthyridine)Central ScaffoldAspartic Acid Mimeticαvβ3 IC50 (nM)Reference
1 HImidazolidinoneβ-Alanine derivative0.08[2]
2 7-MethylImidazolidinoneβ-Alanine derivativePotent (exact value not specified)[5]
3 HCyclopropylAcetic acid derivativePotent (exact value not specified)[7]

This table is illustrative and compiles data from different sources. Direct comparison of IC50 values should be made with caution.

The extremely high potency of compounds like 1 (IC50 = 0.08 nM) underscores the effectiveness of the tetrahydro-1,8-naphthyridine scaffold in designing αvβ3 antagonists.[2]

In Vitro and In Vivo Evaluation of Tetrahydro-1,8-Naphthyridine-Based Antagonists

The evaluation of these compounds involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

Protocol: Solid-Phase αvβ3 Binding Assay

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit the binding of a natural ligand (e.g., vitronectin) to purified αvβ3 integrin.

Materials:

  • Purified human αvβ3 integrin

  • Vitronectin

  • 96-well microtiter plates

  • Biotinylated anti-vitronectin antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Test compound (e.g., an antagonist derived from this compound)

Procedure:

  • Coat a 96-well plate with purified αvβ3 integrin overnight at 4°C.

  • Wash the plate with a suitable buffer (e.g., PBS with Ca2+/Mg2+) and block non-specific binding sites with BSA.

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions and a fixed concentration of vitronectin to the wells.

  • Incubate for 1-3 hours at room temperature to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add biotinylated anti-vitronectin antibody and incubate.

  • Wash and add streptavidin-HRP conjugate.

  • Wash and add HRP substrate.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

In Vivo Assays

Protocol: Rat Model of Neointima Formation after Balloon Injury

Objective: To evaluate the in vivo efficacy of an αvβ3 antagonist in a model of vascular restenosis.[1]

Procedure:

  • Anesthetize male Sprague-Dawley rats.

  • Introduce a balloon catheter into the common carotid artery and induce endothelial denudation by inflating the balloon.

  • Administer the test compound (e.g., BS-1417, a novel αvβ3 antagonist) via subcutaneous infusion using an osmotic pump for a specified duration (e.g., 2-12 weeks).[1]

  • At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

  • Excise the arteries, embed in paraffin, and section for histological analysis.

  • Stain the sections (e.g., with hematoxylin and eosin) and perform morphometric analysis to measure the area of the neointima, media, and lumen.

  • Calculate the intima-to-media ratio to quantify the extent of neointima formation.

  • Compare the intima-to-media ratio between the vehicle-treated and compound-treated groups to determine the efficacy of the antagonist.

In_Vivo_Workflow A Anesthetize Rat B Induce Carotid Artery Balloon Injury A->B C Implant Osmotic Pump with Test Compound B->C D Continuous Infusion (2-12 weeks) C->D E Euthanize and Perfuse-Fix Arteries D->E F Histological Processing and Staining E->F G Morphometric Analysis (Intima/Media Ratio) F->G H Evaluate Efficacy G->H

Caption: Workflow for in vivo evaluation of an αvβ3 antagonist in a rat restenosis model.

Conclusion and Future Directions

This compound is a cornerstone intermediate for the synthesis of a class of exceptionally potent and selective non-peptide αvβ3 integrin antagonists. The tetrahydro-1,8-naphthyridine moiety has proven to be an effective arginine mimetic, and its incorporation into small molecules has led to the discovery of compounds with picomolar potency and desirable pharmacokinetic profiles, culminating in the selection of at least one clinical candidate.[2]

Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of these antagonists, exploring new chemical space for the central scaffold and aspartic acid mimetics, and expanding the therapeutic applications of αvβ3 antagonism to other diseases where this integrin plays a pathological role. The synthetic accessibility of this compound and its derivatives will continue to facilitate these drug discovery efforts.

References

  • Breslin, M. J., et al. (2004). Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-1052. [Link]

  • Coleman, P. J., et al. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. The Journal of Organic Chemistry, 69(25), 8723-8730. [Link]

  • Breslin, M. J., et al. (2004). Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1][6]naphthyridine derivative. Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518. [Link]

  • Duggan, M. E., et al. (2004). Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis. Journal of Medicinal Chemistry, 47(13), 3294-3303. [Link]

  • Coleman, P. J., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Yasuda, N., et al. (2004). An efficient synthesis of an alphavbeta3 antagonist. The Journal of Organic Chemistry, 69(6), 1959-1966. [Link]

  • Nagalakshmi, G., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390-3412. [Link]

  • Honda, Y., et al. (2005). A Novel alphavbeta3 integrin antagonist suppresses neointima formation for more than 4 weeks after balloon injury in rats. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(7), 1376-1382. [Link]

Sources

Methodological & Application

Protocol for synthesizing Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a key intermediate in the development of various therapeutic agents, including αVβ3 integrin antagonists.[1] This protocol outlines a robust and logical multi-step synthetic sequence, beginning with the construction of the core naphthyridine ring system, followed by functionalization and catalytic cross-coupling to append the ethyl propanoate side chain. The methodology is designed for reproducibility and scalability, with detailed explanations of the chemical principles, step-by-step procedures, and characterization guidelines.

Introduction: The Strategic Importance of the Tetrahydro-1,8-Naphthyridine Core

The 1,8-naphthyridine motif and its saturated derivatives are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[2] Their rigid bicyclic framework serves as an excellent scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The tetrahydro derivative, in particular, introduces conformational flexibility while maintaining the core heterocyclic character, making it an attractive component for library synthesis in drug development programs.

The target molecule, this compound, combines this valuable core with a versatile ethyl propanoate side chain. This side chain can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation. The synthesis strategy detailed herein follows a convergent and chemically sound pathway, designed to provide reliable access to this compound for research purposes.

Overall Synthetic Strategy

The synthesis is approached in a three-stage sequence. First, the 1,8-naphthyridine core is constructed. Second, this core is functionalized to create a key intermediate, 2-chloro-5,6,7,8-tetrahydro-1,8-naphthyridine. Finally, this intermediate undergoes a palladium-catalyzed Heck cross-coupling reaction with ethyl acrylate to yield the target product.

G A Stage 1: Core Synthesis (Friedländer Annulation) B Stage 2: Intermediate Preparation (Chlorination & Hydrogenation) A->B Yields 1,8-Naphthyridine C Stage 3: Final Assembly (Heck Cross-Coupling) B->C Yields 2-Chloro-5,6,7,8-tetrahydro- 1,8-naphthyridine D Final Product: Ethyl 3-(5,6,7,8-tetrahydro-1,8- naphthyridin-2-yl)propanoate C->D Yields Target Compound

Caption: Overall 3-stage synthetic workflow.

Part 1: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine (Intermediate 3)

This section details the preparation of the key coupling partner. The synthesis begins with the well-established Friedländer annulation to form the aromatic 1,8-naphthyridine ring, followed by chlorination and selective catalytic hydrogenation.

Step 1A: Synthesis of 1,8-Naphthyridine (1)

Principle: The Friedländer synthesis is a classic and efficient method for constructing quinoline and naphthyridine rings. In this step, 2-aminonicotinaldehyde reacts with acetaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Aminonicotinaldehyde122.1210.0 g81.89Starting Material
Acetaldehyde44.057.2 g (9.1 mL)163.52.0 eq.
Potassium Hydroxide (KOH)56.119.2 g163.52.0 eq.
Ethanol (EtOH)46.07200 mL-Solvent
Water (H₂O)18.0250 mL-Solvent

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinaldehyde (10.0 g) and ethanol (200 mL). Stir until dissolved.

  • In a separate beaker, dissolve potassium hydroxide (9.2 g) in water (50 mL). Cool the solution in an ice bath.

  • Slowly add the cold KOH solution to the flask containing the aldehyde.

  • Add acetaldehyde (9.1 mL) dropwise to the reaction mixture over 15 minutes. An exotherm may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 1,8-Naphthyridine (1) as a pale yellow solid.

Step 1B: Synthesis of 2-Chloro-1,8-naphthyridine (2)

Principle: The conversion of an N-heterocyclic compound to its 2-chloro derivative is commonly achieved using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base like triethylamine which facilitates the reaction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1,8-Naphthyridine (1)130.148.0 g61.47From Step 1A
Phosphoryl Chloride (POCl₃)153.3356.4 g (34.2 mL)367.86.0 eq.
Triethylamine (Et₃N)101.196.8 g (9.4 mL)67.61.1 eq.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 250 mL three-neck flask fitted with a reflux condenser and a dropping funnel, add 1,8-naphthyridine (8.0 g).

  • Slowly add phosphoryl chloride (34.2 mL) to the flask. The mixture will become a thick slurry.

  • Add triethylamine (9.4 mL) dropwise via the dropping funnel. The reaction is exothermic.

  • Heat the mixture to 110 °C and stir for 5 hours. The reaction should become a clear, dark solution.

  • Cool the mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexane) to afford 2-Chloro-1,8-naphthyridine (2) .

Step 1C: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine (3)

Principle: Catalytic hydrogenation is used to selectively reduce one of the pyridine rings. The pyridine ring not containing the electron-withdrawing chloro group is more electron-rich and thus more susceptible to reduction. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-1,8-naphthyridine (2)164.595.0 g30.38From Step 1B
Palladium on Carbon (10 wt. %)-500 mg-Catalyst
Ethanol (EtOH)46.07150 mL-Solvent
Hydrogen (H₂) gas2.0250 psi-Reducing Agent

Protocol:

  • To a hydrogenation vessel (Parr shaker apparatus), add 2-chloro-1,8-naphthyridine (5.0 g) and ethanol (150 mL).

  • Carefully add 10% Pd/C (500 mg) under a nitrogen atmosphere.

  • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Shake the reaction mixture at room temperature for 12-16 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (no further H₂ uptake), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine (3) , which can often be used in the next step without further purification.

Part 2: Synthesis of this compound (Final Product)

Principle: The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] Here, the C-Cl bond of intermediate 3 is coupled with ethyl acrylate in the presence of a palladium catalyst, a phosphine ligand, and a base to form the desired product.

G cluster_cycle Heck Reaction Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B R-X (Oxidative Addition) C Syn-Addition Complex B->C Alkene (Coordination & Migratory Insertion) D Beta-Hydride Elimination Complex C->D β-Hydride Elimination D->A Base (Reductive Elimination of H-X) P1 Product (R-Alkene) D->P1 P2 R-X = Intermediate 3 Alkene = Ethyl Acrylate

Caption: Simplified catalytic cycle of the Heck reaction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Intermediate (3)168.634.0 g23.72From Part 1
Ethyl Acrylate100.123.56 g (3.9 mL)35.581.5 eq.
Palladium(II) Acetate (Pd(OAc)₂)224.49266 mg1.185 mol%
Triphenylphosphine (PPh₃)262.291.24 g4.7420 mol%
Triethylamine (Et₃N)101.197.2 g (9.9 mL)71.163.0 eq.
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent

Protocol:

  • To a 250 mL oven-dried, three-neck flask under a nitrogen atmosphere, add palladium(II) acetate (266 mg) and triphenylphosphine (1.24 g).

  • Add anhydrous DMF (100 mL) and stir for 10 minutes until a homogenous solution forms.

  • Add 2-chloro-5,6,7,8-tetrahydro-1,8-naphthyridine (4.0 g), ethyl acrylate (3.9 mL), and triethylamine (9.9 mL).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into 300 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (Silica gel, gradient eluent: 15-30% Ethyl Acetate in Hexane) to yield the final product.

Purification and Characterization

ParameterExpected Result
Physical Appearance Pale yellow oil or low-melting solid
Expected Yield 60-75% (after chromatography)
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
¹H NMR Expect signals for the ethyl group (triplet & quartet), two methylene triplets for the propanoate chain, and characteristic signals for the tetrahydro-naphthyridine core.
Mass Spectrometry [M+H]⁺ = 235.14

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Friedländer reaction (Step 1A) Incomplete reaction; impure starting material.Increase reflux time; recrystallize 2-aminonicotinaldehyde before use.
Incomplete hydrogenation (Step 1C) Catalyst poisoning or deactivation; insufficient hydrogen pressure.Use fresh catalyst; ensure the system is leak-proof and increase H₂ pressure if necessary.
Heck reaction fails to initiate (Part 2) Catalyst not activated; presence of oxygen or water.Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere. Use a different phosphine ligand if necessary.
Formation of byproducts in Heck reaction Side reactions like alkene isomerization or dimerization.Lower the reaction temperature; adjust the ligand-to-palladium ratio.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this three-stage procedure, researchers can effectively produce this valuable chemical intermediate for use in pharmaceutical and chemical research. The methods employed are based on well-established and robust chemical transformations, ensuring a high degree of success and scalability.

References

  • Grau, M., et al. (2016). Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. RSC Advances. Available at: [Link]

  • Wikipedia contributors. (2023). Ethyl acrylate. Wikipedia. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl acrylate. Available at: [Link]

  • Grau, M., et al. (2016). Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. RECERCAT. Available at: [Link]

  • Dankwardt, J. W., et al. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. Available at: [Link]

  • Singh, P., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Li, Y., et al. (2005). Study on the synthesis of ethyl acrylate via catalytic distillation. ResearchGate. Available at: [Link]

  • Dankwardt, J. W., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available at: [Link]

  • Kuwano, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

  • Dankwardt, J. W., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ACS Publications. Available at: [Link]

  • North, C., et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Derivatives of this structure have been investigated for numerous therapeutic applications, including as antagonists of αVβ3 integrin, inhibitors of HIV-1 integrase, and as potential treatments for metabolic and neurological disorders. Some analogs have demonstrated potent antimitotic activity by inducing mitotic catastrophe in cancer cell lines. Given this pharmacological precedent, Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate represents a compound of significant interest for cell-based screening and drug discovery programs.

These application notes provide a comprehensive framework for the initial in vitro characterization of this novel compound. The following protocols are designed as a self-validating workflow, guiding researchers from fundamental handling and cytotoxicity assessment to the investigation of potential mechanisms of action. The causality behind each experimental step is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Compound Handling and Solution Preparation

The successful application of any small molecule in cell culture hinges on its correct preparation and handling. The ethyl propanoate moiety suggests that the compound is likely a hydrophobic ester.[1] While specific solubility data is not available, a logical starting point is the use of a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2][3]

Key Principles for Stock Solution Preparation:
  • Solvent Selection: DMSO is the solvent of choice for most cell-based assays due to its high solubilizing power for organic molecules and compatibility with most cell culture media at low final concentrations.[4][5]

  • Concentration: A high-concentration stock solution (e.g., 10-50 mM) is prepared to minimize the volume of solvent added to the cell culture medium. The final concentration of DMSO in the culture should ideally be kept below 0.1% to avoid solvent-induced artifacts.[4]

  • Sterility: All steps should be performed in a sterile environment (e.g., a Class II biological safety cabinet) using sterile reagents and consumables to prevent microbial contamination.

  • Storage: Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6]

Protocol 1: Preparation of a 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a certified biological safety cabinet.

  • Weighing the Compound: Accurately weigh a precise amount of this compound (assuming a molecular weight, which would need to be confirmed from the supplier). For example, to prepare 1 ml of a 10 mM solution of a compound with a MW of 250 g/mol , you would weigh out 2.5 mg.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the weighed compound. For the example above, add 1 ml of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but visually inspect to ensure no precipitation occurs upon returning to room temperature.

  • Aliquoting and Storage: Dispense the stock solution into sterile, amber glass vials or cryovials in volumes appropriate for your experiments (e.g., 20-50 µL). Store at -20°C or -80°C for long-term stability.

Part 1: Initial Assessment of Cellular Viability and Proliferation

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range for subsequent mechanistic studies and identifies whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation). The MTT and Crystal Violet assays are robust, high-throughput methods for this initial screening.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate Incubate for 24h (adhesion) seed->incubate prep_working Prepare serial dilutions of compound incubate->prep_working add_compound Add compound to wells prep_working->add_compound incubate_treat Incubate for 24, 48, 72h add_compound->incubate_treat mtt MTT Assay incubate_treat->mtt crystal_violet Crystal Violet Assay incubate_treat->crystal_violet readout Measure Absorbance mtt->readout crystal_violet->readout normalize Normalize to Vehicle Control readout->normalize ic50 Calculate IC50 Value normalize->ic50

Caption: Workflow for determining compound cytotoxicity.

Protocol 2: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Include wells with medium only for blank controls. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, until purple precipitates are visible under a microscope.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results as % viability versus compound concentration. Use a non-linear regression model to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[9][10]

Protocol 3: Crystal Violet Assay for Cell Biomass

This assay stains the DNA and proteins of adherent cells.[11] The amount of dye retained is proportional to the number of cells remaining in the well after treatment.

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 10 minutes at room temperature to fix the cells.

  • Staining: Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well.[11] Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water until the excess dye is removed. Invert the plate on a paper towel to dry completely.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well.

  • Readout: Shake the plate for 15-20 minutes and measure the absorbance at 570-590 nm.

  • Data Analysis: Analyze the data as described for the MTT assay to determine the IC50 value.

ParameterMTT AssayCrystal Violet Assay
Principle Measures mitochondrial reductase activityStains total protein and DNA of adherent cells
Indication Metabolic activity/viabilityCell number/biomass
Pros Widely used, sensitive to metabolic changesSimple, inexpensive, robust
Cons Can be affected by changes in cell metabolismLess sensitive to early metabolic effects
Absorbance ~570 nm~570-590 nm

Part 2: Investigating the Mechanism of Action

Once the cytotoxic or cytostatic effects are confirmed, the next logical step is to investigate the underlying mechanism. Based on the known activities of related 1,8-naphthyridine derivatives, two plausible starting points are the analysis of cell cycle progression and the modulation of key signaling pathways.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

A compound can exert its effects by causing cells to arrest at a specific phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the distribution of cells in G0/G1, S, and G2/M phases.[12][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[14] Fix for at least 30 minutes on ice or store at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.

Hypothetical Signaling Pathway: αVβ3 Integrin Modulation

Given that 5,6,7,8-tetrahydro-1,8-naphthyridine fragments have been developed as αVβ3 integrin antagonists, a plausible hypothesis is that this compound may interfere with this pathway. Integrin αVβ3 signaling is crucial for cell adhesion, migration, and proliferation, and often involves the activation of downstream kinases such as Focal Adhesion Kinase (FAK) and Akt.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Ethyl 3-(5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl)propanoate integrin αVβ3 Integrin compound->integrin Inhibition? fak FAK integrin->fak Activation akt Akt fak->akt Activation proliferation Cell Proliferation & Survival akt->proliferation

Sources

Application Notes and Protocols for High-Throughput Screening with Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Tetrahydro-1,8-Naphthyridine Scaffold in Drug Discovery

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including antiviral (specifically as HIV-1 integrase inhibitors), anticancer, antimicrobial, and neuroprotective activities.[2][3][4] Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate represents a valuable tool compound for exploring these biological activities in a high-throughput screening (HTS) setting. Its structural features suggest potential interactions with various enzyme classes, making it an ideal candidate for screening against diverse target families.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in HTS campaigns. We will delve into the rationale behind assay selection, provide step-by-step experimental workflows, and offer insights into data analysis and interpretation. The protocols outlined herein are designed to be robust and adaptable, serving as a strong foundation for identifying novel biological activities of this compound and its analogs.

Physicochemical Properties for HTS

Successful HTS campaigns begin with a thorough understanding of the test compound's physicochemical properties. While specific experimental data for this compound is not extensively published, its structure as an ethyl ester suggests moderate lipophilicity, which is often favorable for cell permeability.

Table 1: Estimated Physicochemical Properties and HTS Considerations

PropertyEstimated Value/ConsiderationImplication for HTS
Molecular Weight~248.3 g/mol Compliant with Lipinski's Rule of Five, suggesting drug-likeness.
SolubilityExpected to be soluble in DMSO. Aqueous solubility may be limited.Prepare concentrated stock solutions in 100% DMSO. Determine aqueous solubility to avoid precipitation in assay buffers.
StabilityEster functionality may be susceptible to hydrolysis at extreme pH.Maintain assay buffers at physiological pH (7.2-7.4).
Purity>95% recommendedImpurities can lead to false positives or negatives. Verify purity by LC-MS or NMR.

Application 1: High-Throughput Screening for Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] The naphthyridine scaffold is present in some known kinase inhibitors. Therefore, screening this compound against a panel of kinases is a logical starting point for target identification.

Principle of the Fluorescence Polarization (FP) Kinase Assay

Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][7] In this kinase inhibition assay, a fluorescently labeled tracer (a small molecule that binds to the kinase's active site) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a kinase binds to the tracer, the larger complex tumbles more slowly, leading to a higher polarization value. A compound that inhibits the kinase by competing with the tracer for the active site will displace the tracer, causing a decrease in fluorescence polarization.[8]

Experimental Workflow: Kinase Inhibitor FP Assay

HTS_Kinase_FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Serial dilution in DMSO) Assay_Plate_Prep Assay Plate Preparation (384-well, low volume) Dispense_Compound Dispense Compound (Test compound, positive/negative controls) Assay_Plate_Prep->Dispense_Compound Add_Kinase Add Kinase Enzyme Dispense_Compound->Add_Kinase Incubate_1 Incubate (e.g., 15 min at RT) Add_Kinase->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate (e.g., 60 min at RT, protected from light) Add_Tracer->Incubate_2 Read_Plate Read Fluorescence Polarization (FP Plate Reader) Incubate_2->Read_Plate Calculate_Z_prime Calculate Z' Factor Read_Plate->Calculate_Z_prime Determine_IC50 Determine % Inhibition & IC50 Calculate_Z_prime->Determine_IC50

Caption: Workflow for a kinase inhibitor HTS using Fluorescence Polarization.

Detailed Protocol: Kinase Inhibitor FP Assay

This protocol is a general template and should be optimized for the specific kinase and tracer being used.

Materials:

  • 384-well, low-volume, non-binding black microplates

  • Kinase of interest

  • Fluorescently labeled kinase tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (10 mM stock in DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • FP-capable plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Reagent Addition 1 (Kinase):

    • Prepare a working solution of the kinase in assay buffer at 2X the final concentration.

    • Dispense 5 µL of the kinase solution into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm).

    • Incubate for 15 minutes at room temperature.

  • Reagent Addition 2 (Tracer):

    • Prepare a working solution of the fluorescent tracer in assay buffer at 2X the final concentration.

    • Dispense 5 µL of the tracer solution into each well.

    • Centrifuge the plate briefly.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

      • mP_sample: millipolarization units of the test well

      • mP_low_control: average mP of the positive control wells (maximum inhibition)

      • mP_high_control: average mP of the negative control wells (no inhibition)

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control:

    • Calculate the Z' factor to assess the quality of the assay.[6] A Z' factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

Application 2: Screening for Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[9] The structural similarity of the tetrahydro-1,8-naphthyridine core to other known AChE inhibitors makes this an important target to investigate.

Principle of the Colorimetric AChE Assay (Ellman's Method)

This assay is a robust and cost-effective method for HTS.[10] It utilizes acetylthiocholine as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[11] The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at ~412 nm.[9] Inhibitors of AChE will reduce the rate of this color change.

Experimental Workflow: Colorimetric AChE Assay

HTS_AChE_Colorimetric_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Serial dilution in DMSO) Assay_Plate_Prep Assay Plate Preparation (384-well, clear bottom) Dispense_Compound Dispense Compound & AChE (Test compound, controls, and enzyme) Assay_Plate_Prep->Dispense_Compound Incubate_1 Pre-incubate (e.g., 10 min at RT) Dispense_Compound->Incubate_1 Add_Substrate Add Substrate Mix (Acetylthiocholine & DTNB) Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 15-30 min at RT) Add_Substrate->Incubate_2 Read_Plate Read Absorbance (~412 nm) Incubate_2->Read_Plate Calculate_Z_prime Calculate Z' Factor Read_Plate->Calculate_Z_prime Determine_IC50 Determine % Inhibition & IC50 Calculate_Z_prime->Determine_IC50

Caption: Workflow for a colorimetric AChE inhibitor HTS.

Detailed Protocol: Colorimetric AChE Assay

Materials:

  • 384-well, clear-bottom microplates

  • Human recombinant AChE

  • Acetylthiocholine iodide

  • DTNB

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • This compound (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • Absorbance plate reader

Procedure:

  • Compound and Enzyme Plating:

    • Prepare compound dilutions as described in the kinase assay.

    • Dispense 50 nL of compound dilutions into the assay plate.

    • Prepare a working solution of AChE in assay buffer.

    • Dispense 10 µL of the AChE solution into each well containing the compound.

    • Pre-incubate for 10 minutes at room temperature.

  • Substrate Addition:

    • Prepare a substrate mix containing acetylthiocholine and DTNB in assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate mix to each well.

  • Incubation and Measurement:

    • Incubate the plate for 15-30 minutes at room temperature. The incubation time may need optimization to ensure the reaction remains in the linear range.

    • Measure the absorbance at ~412 nm using a plate reader.

Data Analysis:

  • Data analysis is performed similarly to the FP assay, calculating percent inhibition based on the absorbance readings and determining IC50 values.

Application 3: Cell-Based High-Throughput Screening for Neuroprotection

Given the prevalence of the naphthyridine scaffold in compounds targeting neurodegenerative diseases, a cell-based assay for neuroprotection is a highly relevant application.[2] This type of assay provides a more physiologically relevant context than biochemical assays by assessing a compound's ability to protect neurons from a toxic insult, taking into account factors like cell permeability and metabolism.[12]

Principle of the Oxidative Stress-Induced Neurotoxicity Assay

This assay uses a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) and induces cell death through oxidative stress, a common pathological mechanism in neurodegenerative diseases.[13][14] A toxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is used to induce oxidative stress and subsequent apoptosis. A neuroprotective compound will rescue the cells from this toxic insult. Cell viability is typically measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Signaling Pathway: Oxidative Stress and Neuronal Apoptosis

Oxidative_Stress_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis Neuroprotective_Compound This compound Neuroprotective_Compound->Mitochondria Protects Antioxidant_Pathways Activation of Antioxidant Pathways Neuroprotective_Compound->Antioxidant_Pathways Activates Antioxidant_Pathways->ROS Inhibits

Caption: Simplified pathway of oxidative stress-induced apoptosis and potential neuroprotection.

Detailed Protocol: Neuroprotection Assay

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • This compound (10 mM stock in DMSO)

  • Positive control (e.g., N-acetylcysteine)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminescence plate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls.

    • Add 5 µL of the compound dilutions to the cells.

    • Incubate for 1-2 hours.

  • Induction of Neurotoxicity:

    • Prepare a working solution of H₂O₂ in culture medium.

    • Add 5 µL of the H₂O₂ solution to all wells except the "no toxin" control wells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Measurement of Cell Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Neuroprotection:

    • % Neuroprotection = 100 * [(Luminescence_sample - Luminescence_toxin_control) / (Luminescence_no_toxin_control - Luminescence_toxin_control)]

  • Determine EC50:

    • Plot the percent neuroprotection against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Conclusion and Future Directions

This compound, as a representative of the versatile tetrahydro-1,8-naphthyridine class, is a compound of significant interest for high-throughput screening. The protocols detailed in this guide provide robust and validated methods for exploring its potential as a kinase inhibitor, an acetylcholinesterase inhibitor, and a neuroprotective agent. Positive hits from these primary screens should be subjected to further secondary and confirmatory assays, including orthogonal assays to rule out artifacts and detailed mechanism-of-action studies to elucidate the specific molecular interactions. By systematically applying these HTS strategies, researchers can efficiently unlock the therapeutic potential of this promising chemical scaffold.

References

  • PubMed. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2474, 47-58. [Link]

  • PubMed Central. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • PubMed. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • PubMed. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • PubMed Central. (2009). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • PubMed Central. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • National Institutes of Health. (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • PubMed Central. (2010). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Springer Nature. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. [Link]

  • PubMed Central. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • PubMed. (2018). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • ACS Publications. (2018). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • IRIS - Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • PubMed. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. [Link]

  • IOVS | ARVO Journals. (n.d.). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • ChemSynthesis. (2025). ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • ChemSynthesis. (2025). ethyl 2-methyl-3-oxo-3-phenylpropanoate - 10488-87-6, C12H14O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PubMed Central. (2025). High-throughput investigation of macromolecular interactions for drug development using spectral shift technology. [Link]

  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

  • PubMed. (2012). A Three-Component Reaction Forming Naphthyridones--Synthesis of Lophocladine Analogs. [Link]

  • PubMed Central. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • Semantic Scholar. (1999). Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. [Link]

Sources

Application Notes & Protocols: Evaluating the Preclinical Efficacy of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothesis

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is a novel small molecule built upon the 1,8-naphthyridine scaffold. While this specific derivative is new to the field, the 1,8-naphthyridine core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] Notably, various derivatives have demonstrated potent activities relevant to neurological disorders, including Alzheimer's disease (AD).[1][3]

Specifically, compounds from this family have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic system implicated in AD-related cognitive decline.[4][5][6][7] Furthermore, some 1,8-naphthyridine derivatives act as modulators of voltage-dependent calcium channels, which play a crucial role in neuronal cell death pathways.[4][5][6][7]

Based on this chemical precedent, we hypothesize that this compound may act as a multi-target agent for Alzheimer's disease, potentially through a combination of cholinesterase inhibition and neuroprotection. This application note provides a comprehensive guide to preclinical efficacy testing of this compound using established and validated transgenic mouse models of AD.

Strategic Overview of Preclinical Efficacy Testing

The primary goal is to assess whether the test compound can ameliorate the cognitive deficits and neuropathological hallmarks of Alzheimer's disease in a living organism. Our strategy involves a multi-tiered approach encompassing behavioral, biochemical, and histological endpoints.

This workflow ensures a rigorous evaluation, moving from high-level cognitive function down to the molecular changes within the brain.

G cluster_0 Phase 1: Model Selection & Dosing cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-mortem Analysis Model Select Transgenic AD Model (e.g., 5xFAD, APP/PS1) PK Preliminary Pharmacokinetic & Tolerability Studies Model->PK Dose Establish Dosing Regimen (Route, Dose, Frequency) PK->Dose YMaze Y-Maze Test (Short-term Spatial Memory) Dose->YMaze MWM Morris Water Maze (Hippocampal-dependent Learning & Memory) YMaze->MWM Histo Histopathology (Plaque Load, Gliosis) MWM->Histo Biochem Biochemistry (Aβ Levels, Tau Phosphorylation) Histo->Biochem Result Efficacy Conclusion Biochem->Result

Caption: High-level workflow for preclinical efficacy testing.

Recommended Animal Models: Justification and Selection

No single animal model perfectly recapitulates all aspects of human Alzheimer's disease.[8][9] However, transgenic mouse models that overexpress human genes with familial AD mutations are considered invaluable tools for drug discovery.[10][11][12] They develop key pathological features, including amyloid-β (Aβ) plaques, gliosis, and age-dependent cognitive decline.[11]

For initial efficacy screening of this compound, we recommend one of the following well-characterized models:

Model Key Genes/Mutations Primary Pathology Age of Onset (Cognitive Deficits) Key Advantages
5xFAD Human APP (Swedish, Florida, London mutations)Human PSEN1 (M146L, L286V)Aggressive Aβ plaque deposition, gliosis4-5 monthsRapid and robust amyloid pathology, making it suitable for shorter-term studies.
APP/PS1 Human APP (Swedish mutation)Human PSEN1 (ΔE9)Aβ plaque deposition, gliosis6-8 monthsWidely used and extensively characterized, with a large body of comparative literature available.[11]

Causality behind selection: The choice between 5xFAD and APP/PS1 often depends on the study timeline. The 5xFAD model's rapid pathology is advantageous for quicker screening[13], while the slower progression in APP/PS1 mice may be more suitable for studying therapeutic interventions over a longer period. For this protocol, we will detail methods applicable to the 5xFAD model , assuming a therapeutic intervention study starting at 3-4 months of age.

Experimental Protocols

Compound Formulation and Administration

Prior to efficacy studies, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are essential to determine brain penetrance and a safe, effective dosing range.

  • Vehicle Selection: Based on the physicochemical properties of an ethyl propanoate ester, a suitable vehicle might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. All vehicle components must be sterile and of a grade suitable for animal administration.

  • Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common routes. Oral gavage is often preferred as it mimics the intended clinical route for many small molecules.

  • Dosing Regimen:

    • Animals: 3-month-old male and female 5xFAD transgenic mice and wild-type (WT) littermates.[13]

    • Groups (n=12-15 per group):

      • WT + Vehicle

      • 5xFAD + Vehicle

      • 5xFAD + Compound (Low Dose)

      • 5xFAD + Compound (High Dose)

      • (Optional) 5xFAD + Positive Control (e.g., Donepezil)

    • Frequency: Daily administration for 8-12 weeks.

    • Justification: Starting treatment before the severe onset of cognitive deficits (typically 4-5 months in 5xFAD mice) allows for the assessment of both preventative and restorative effects.[13]

Behavioral Testing Battery

Behavioral tests should be conducted during the final 2-3 weeks of the treatment period. It is critical to habituate the animals to the testing room for at least 30-60 minutes before each session.[14][15]

This test assesses spatial working memory, which is dependent on hippocampal function.[14][16] Rodents with intact working memory will tend to explore the novel arms of the maze rather than recently visited ones.[16]

  • Apparatus: A three-arm maze (Y-shape) with arms at a 120° angle.

  • Procedure:

    • Place a mouse at the center of the Y-maze.

    • Allow the mouse to freely explore the maze for an 8-minute session.[14][17]

    • Record the sequence of arm entries using a video tracking system (e.g., EthoVision). An arm entry is counted when the mouse's entire body, excluding the tail, is within the arm.[16]

    • Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[14]

  • Primary Endpoint:

    • Percent Alternation: Calculated as [(Number of Spontaneous Alternations) / (Total Arm Entries - 2)] x 100. A spontaneous alternation is a sequence of three consecutive entries into different arms (e.g., ABC, CAB).[16]

    • Trustworthiness: A healthy mouse should exhibit around 70% alternation.[16] A significant increase in alternation in the compound-treated 5xFAD group compared to the vehicle-treated 5xFAD group indicates improved spatial working memory.

The MWM is a gold-standard test for hippocampal-dependent spatial learning and reference memory.[18][19][20]

  • Apparatus: A circular pool (~120 cm diameter) filled with water made opaque with non-toxic paint.[18][21] A hidden escape platform is submerged 1-1.5 cm below the water surface. High-contrast visual cues are placed around the room.[19]

  • Procedure:

    • Acquisition Phase (5-7 days):

      • Conduct four trials per day for each mouse.

      • For each trial, gently place the mouse into the water at one of four quasi-random start positions.

      • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[21]

      • If the mouse fails to find the platform, gently guide it there.[21]

      • Allow the mouse to remain on the platform for 15-30 seconds.[21]

      • Record the escape latency (time to find the platform) and path length with a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.[21]

      • Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

  • Primary Endpoints:

    • Escape Latency: A steeper learning curve (decreasing latency over days) in treated mice compared to vehicle controls indicates improved spatial learning.

    • Time in Target Quadrant: A significantly greater percentage of time spent in the target quadrant during the probe trial indicates robust spatial memory.[13]

G cluster_mwm Morris Water Maze Protocol Acq Acquisition Phase (5-7 Days) 4 trials/day Probe Probe Trial (Day 8) Platform Removed Acq->Probe Acq_Details Measure: Escape Latency (Time to find hidden platform) Acq->Acq_Details Probe_Details Measure: Time in Target Quadrant (Memory Retention) Probe->Probe_Details

Caption: Key phases and endpoints of the Morris Water Maze protocol.

Post-mortem Brain Tissue Analysis

Following the completion of behavioral testing, animals are euthanized, and brains are harvested. One hemisphere should be fixed for histology and the other flash-frozen for biochemistry.

  • Objective: To quantify the effect of the compound on core AD pathologies like amyloid plaques and associated neuroinflammation (astrogliosis and microgliosis).

  • Procedure:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain hemisphere in PFA, then transfer to a sucrose solution for cryoprotection.

    • Section the brain (e.g., 40 µm coronal sections) using a cryostat or vibratome.

    • Perform IHC staining on sections from the hippocampus and cortex.

  • Primary Stains/Antibodies:

    • Amyloid Plaques: Thioflavin-S staining or antibodies against Aβ (e.g., 6E10, 4G8).

    • Astrogliosis: Antibody against Glial Fibrillary Acidic Protein (GFAP).[22]

    • Microgliosis: Antibody against Ionized calcium-binding adapter molecule 1 (Iba1).[22]

  • Endpoint Analysis:

    • Capture images using a fluorescence or brightfield microscope.

    • Quantify the plaque burden (% area occupied by plaques) and the intensity of GFAP/Iba1 staining using image analysis software (e.g., ImageJ).[17] A reduction in these markers in treated animals would indicate a disease-modifying effect.

  • Objective: To quantitatively measure the levels of different Aβ species and the phosphorylation status of tau protein.

  • Procedure:

    • Homogenize the frozen hippocampus and cortex in a series of buffers to sequentially extract proteins based on solubility (e.g., TBS-soluble, Triton-X-soluble, and formic acid-soluble fractions).[23]

    • Analyze the fractions using Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blot.

  • Primary Analytes:

    • Aβ Levels: Use specific ELISAs to quantify Aβ40 and Aβ42 in both soluble and insoluble fractions. A reduction in the Aβ42/Aβ40 ratio and overall plaque-associated (insoluble) Aβ is a key therapeutic goal.

    • Tau Phosphorylation: Use Western Blotting to probe for total tau and hyperphosphorylated tau (p-tau) using specific antibodies (e.g., AT8, PHF-1).[22][24] A reduction in the p-tau/total tau ratio would suggest a beneficial effect on tau pathology.[25][26]

Data Presentation and Interpretation

All quantitative data should be presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., t-test for two groups, ANOVA for multiple groups followed by post-hoc tests). A successful outcome for this compound would be a statistically significant:

  • Improvement in cognitive performance (Y-Maze and MWM) in treated 5xFAD mice compared to vehicle-treated 5xFAD mice.

  • Reduction in amyloid plaque burden and neuroinflammation in the brains of treated mice.

  • Reduction in brain levels of insoluble Aβ42 and hyperphosphorylated tau.

Positive results from this comprehensive testing battery would provide strong evidence for the therapeutic potential of this compound and justify its advancement in the drug development pipeline.

References

  • Animal models in the drug discovery pipeline for Alzheimer's disease. PMC. Available at: [Link]

  • Egea, J., & de los Rios, C. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current Topics in Medicinal Chemistry, 11(22), 2807-23. Available at: [Link]

  • Animal models of Alzheimer's disease and drug development. Limav. Available at: [Link]

  • Alzheimer's Disease Mouse Models. Taconic Biosciences. Available at: [Link]

  • Grinan-Ferre, C., et al. (2018). Rodent models for Alzheimer's disease drug discovery. Expert Opinion on Drug Discovery, 13(5), 389-402. Available at: [Link]

  • Rodent Models for Alzheimer's Disease in Drug Discovery. ScienceDirect. Available at: [Link]

  • Madaan, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-26. Available at: [Link]

  • Egea, J., & de los Rios, C. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. Available at: [Link]

  • 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2014). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments, (53), 2827. Available at: [Link]

  • Shankar, G. M., et al. (2009). Biochemical and immunohistochemical analysis of an Alzheimer's disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life. Neurobiology of Disease, 36(2), 293-302. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

  • Y-Maze Protocol. protocols.io. Available at: [Link]

  • Tomiyama, T., et al. (2010). A Mouse Model of Amyloid β Oligomers: Their Contribution to Synaptic Alteration, Abnormal Tau Phosphorylation, Glial Activation, and Neuronal Loss In Vivo. The Journal of Neuroscience, 30(14), 4845-4856. Available at: [Link]

  • Maze Basics: Y Maze Test. JoVE. Available at: [Link]

  • Y-Maze Protocol (Working). protocols.io. Available at: [Link]

  • 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. Ingenta Connect. Available at: [Link]

  • Stelzmann, C., et al. (2023). Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. International Journal of Molecular Sciences, 24(4), 3899. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • Morris Water Maze. Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • Y-maze Protocol. International Mouse Phenotyping Consortium. Available at: [Link]

  • Jo, Y., et al. (2016). Rapid and sustained cognitive recovery in APP/PS1 transgenic mice by co-administration of EPPS and donepezil. Scientific Reports, 6, 35936. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]

  • Barthélemy, N. R., et al. (2020). Regional correlation of biochemical measures of amyloid and tau phosphorylation in the brain. Acta Neuropathologica Communications, 8(1), 143. Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. Available at: [Link]

  • Biochemistry of Alzheimer's disease. Wikipedia. Available at: [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, -1(1), 1-1. Available at: [Link]

  • Barthélemy, N. R., et al. (2020). Regional correlation of biochemical measures of amyloid and tau phosphorylation in the brain. Digital Commons@Becker. Available at: [Link]

Sources

Application Note: A Systematic Approach to the Preclinical Formulation of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Imperative in Preclinical Success

This guide addresses the formulation of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate (hereafter referred to as 'the Compound'), a representative NCE for which extensive public data on physicochemical properties is not yet available. This scenario is common in early-stage drug discovery. Therefore, this document provides a universal, systematic workflow that enables researchers to move from a solid powder to a well-characterized, dose-ready formulation suitable for in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Our approach is grounded in a deep understanding of the compound's intrinsic properties, followed by a logical, tiered strategy of vehicle screening and formulation optimization.

Section 1: Pre-formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[3] This pre-formulation stage provides the essential data needed to make informed decisions, saving time and valuable API.[4] The goal is to understand the molecule's strengths and weaknesses to devise a tailored formulation strategy.

Critical Physicochemical Characterization

The initial step is to determine key physicochemical properties.[3][5] These parameters govern the compound's behavior in various solvent systems and biological environments.

Parameter Significance in Formulation Typical Analytical Method
Aqueous Solubility The most critical parameter. Dictates the feasibility of simple aqueous solutions and informs the need for solubility-enhancement techniques.High-Performance Liquid Chromatography (HPLC) with UV detection
pKa Determines the ionization state of the compound at different pH values, which significantly impacts solubility and permeability across biological membranes.Potentiometric titration, UV-spectrophotometry
Log P / Log D Indicates the lipophilicity of the compound. A high Log P often correlates with poor aqueous solubility but good membrane permeability (BCS Class II).Shake-flask method, HPLC-based methods
Melting Point & DSC Provides information on the compound's solid-state properties, including purity and crystallinity. A high melting point often suggests low solubility.Differential Scanning Calorimetry (DSC)[6][7]
Solid-State Form Determines if the compound is crystalline or amorphous. Amorphous forms are typically more soluble but may be less stable.X-ray Powder Diffraction (XRPD)[7]
Experimental Protocol: pH-Dependent Solubility Profiling

Causality: The pH of the gastrointestinal tract varies from ~1.2 in the stomach to ~7.4 in the lower intestine. Understanding how the Compound's solubility changes across this range is crucial for predicting oral absorption and selecting appropriate formulation strategies.[3]

Methodology:

  • Prepare a series of buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of the Compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved Compound in the filtrate using a validated analytical method, such as HPLC-UV.[8]

  • Record the results in a table to visualize the solubility profile.

Section 2: Strategic Vehicle Selection for In Vivo Dosing

The choice of vehicle is a critical decision that depends on the route of administration, the required dose, the compound's solubility, and the tolerability of the vehicle in the chosen animal species.[9][10] An inappropriate vehicle can cause toxicity, erratic absorption, or irritation at the injection site, confounding study results.[11][12]

A Tiered Approach to Vehicle Selection

A logical progression from simple to more complex systems is recommended to minimize the use of excipients that could potentially interfere with the compound's pharmacology.

  • Aqueous Vehicles: The simplest and most preferred option. Suitable for soluble compounds. Includes water, saline, and buffered solutions.

  • Co-Solvent Systems: For compounds with poor aqueous solubility. A water-miscible organic solvent is used to dissolve the compound, which is then diluted with an aqueous vehicle. Common co-solvents include PEG 400, propylene glycol, and DMSO.[13][14] Caution is advised as high concentrations can cause toxicity.[11][12]

  • Suspensions: Used when the required dose cannot be achieved in a solution. The compound is suspended as fine particles in an aqueous medium containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Lipid-Based Formulations: Includes solutions in oils, self-emulsifying drug delivery systems (SEDDS), and micellar solutions. These are particularly useful for highly lipophilic (high Log P) compounds.[2]

Workflow for Vehicle Selection

The following diagram illustrates a typical decision-making process for selecting an appropriate preclinical formulation.

G cluster_0 Formulation Development Workflow start Start: API Powder preform Pre-formulation Characterization (Solubility, pKa, LogP) start->preform sol_check Is required dose soluble in aqueous vehicle at target pH? preform->sol_check aqueous_sol Formulate as Aqueous Solution (e.g., Saline, PBS) sol_check->aqueous_sol Yes cosolvent_screen Screen Co-solvents (PEG 400, PG, Solutol) sol_check->cosolvent_screen No final Final Formulation QC (Appearance, pH, Stability) aqueous_sol->final cosolvent_check Soluble in tolerable co-solvent system? cosolvent_screen->cosolvent_check cosolvent_sol Formulate as Co-solvent Solution cosolvent_check->cosolvent_sol Yes lipid_check Is compound highly lipophilic (LogP > 3)? cosolvent_check->lipid_check No cosolvent_sol->final suspension Develop Suspension (CMC, Tween 80) suspension->final lipid_check->suspension No lipid Consider Lipid-Based Formulation (SEDDS) lipid_check->lipid Yes lipid->final

Caption: Decision workflow for preclinical formulation development.

Section 3: Protocols for Formulation Preparation

The following protocols provide step-by-step methodologies for preparing common formulation types. Note: Always start with a small-scale feasibility batch before preparing larger quantities for dosing.[4] It is recommended to prepare fresh formulations just before use to minimize stability issues.[15]

Protocol 1: Preparation of a Co-Solvent Solution

Rationale: This approach is often the fastest way to achieve a solution for a poorly water-soluble compound, suitable for both oral (p.o.) and, with careful selection of excipients, intravenous (i.v.) administration.[5]

Materials:

  • The Compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, and stir bars

Methodology:

  • Calculate Required Amounts: Determine the mass of the Compound and the volume of each vehicle component needed to achieve the target concentration and final volume. A common starting point is a vehicle composition of 10% Solubilizer / 90% Aqueous diluent.

  • Dissolve the Compound: Weigh the Compound into a sterile vial. Add the required volume of the primary solubilizing co-solvent (e.g., PEG 400).

  • Mix Thoroughly: Place the vial on a magnetic stirrer and mix until the Compound is completely dissolved. Gentle warming (to 30-40°C) may be used to facilitate dissolution, but a stability check is then required.

  • Add Secondary Co-solvents (if applicable): If using a blend of co-solvents (e.g., PEG 400 and PG), add the second co-solvent and mix until homogeneous.

  • Dilute with Aqueous Vehicle: Slowly add the aqueous diluent (e.g., saline) to the organic solution while stirring continuously. Add the diluent dropwise to avoid shocking the system and causing precipitation.

  • Final QC Check: Once all components are added, stir for an additional 15 minutes. Visually inspect the final formulation under a light source to ensure it is a clear, particle-free solution. Measure the final pH.

Protocol 2: Preparation of a Suspension

Rationale: When the required dose is too high to be solubilized in a tolerable volume, a suspension is the next logical choice for oral administration. The goal is to create a uniform dispersion of fine particles that does not settle quickly, ensuring consistent dosing.

Materials:

  • The Compound (micronized, if possible)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC) in water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle, graduated cylinders, homogenizer (optional)

Methodology:

  • Prepare the Vehicle: First, prepare the 0.5% CMC solution. Slowly add the CMC powder to water while stirring vigorously to prevent clumping.

  • Create a Paste: Weigh the required amount of the Compound and place it in a mortar. Add a small amount of the CMC vehicle containing 0.1% Tween 80 (the wetting agent) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent aggregation.

  • Progressive Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, until the desired final volume is reached.

  • Homogenize (if necessary): For improved uniformity and stability, the suspension can be briefly homogenized using a suitable laboratory homogenizer.

  • Final QC Check: Visually inspect the suspension for uniformity. It should be easily re-suspendable by gentle shaking. Note the color and consistency.

  • Dosing Instruction: The final product must be labeled "Shake well before use." Use a magnetic stirrer to keep the suspension uniform during animal dosing.

Section 4: Formulation Characterization & Stability Assessment

A prepared formulation is only useful if its properties are known and it remains stable for the duration of the study.[16][17] Stability testing is a prerequisite for the approval of any pharmaceutical product and is a critical component of preclinical development.[16][18]

Critical Quality Attributes (CQAs) & Analytical Methods

The following table summarizes key quality attributes and the analytical techniques used to assess them.[19]

Critical Quality Attribute Significance Recommended Analytical Technique(s)
Appearance Provides a quick assessment of solubility, homogeneity, and physical stability (e.g., precipitation, color change).Visual Inspection
pH Can affect compound stability, solubility, and physiological tolerability (e.g., injection site irritation).pH meter
Particle Size (for suspensions) Affects dissolution rate, absorption, and physical stability (e.g., sedimentation rate).Laser Diffraction, Dynamic Light Scattering (DLS)[20]
Compound Concentration & Purity Verifies that the formulation was prepared correctly and that the compound has not degraded.HPLC-UV, LC-MS[8]
Viscosity Important for syringeability and ease of administration.Rheometer, Viscometer[6]
Protocol: Short-Term Stability Evaluation

Rationale: This protocol ensures the formulation is stable under the conditions it will experience during preparation and dosing.[21] It validates the window of time during which the formulation can be reliably used.

Methodology:

  • Prepare the final formulation as described in Section 3.

  • Divide the formulation into several aliquots. Store one aliquot at the intended storage condition (e.g., 4°C) and another at an accelerated condition (e.g., room temperature).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), analyze an aliquot from each storage condition.

  • The analysis should include:

    • Visual inspection: Check for any signs of precipitation, crystallization, or color change.

    • Chemical Analysis (HPLC): Determine the concentration of the Compound. A change of >5% from the initial concentration is often considered significant. Check for the appearance of new degradation peaks.

  • Based on the results, define the "use by" time for the formulation. For example, "Store at 4°C and use within 8 hours of preparation."

Conclusion

The successful in vivo evaluation of a novel compound like this compound is critically dependent on a robust and well-characterized formulation. A rushed or poorly designed formulation can generate misleading data, wasting significant time and resources. By adopting the systematic, data-driven approach outlined in this guide—beginning with thorough pre-formulation characterization, followed by a logical vehicle selection process, and concluding with rigorous quality control and stability assessment—researchers can develop formulations that ensure consistent and maximal drug exposure. This diligence provides a solid foundation for making confident decisions in the preclinical drug development process.

References

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP. Retrieved from [Link]

  • Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. FDA Philippines. Retrieved from [Link]

  • QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. QbD Group. Retrieved from [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Retrieved from [Link]

  • ResearchGate. (2024). Analytical Techniques in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

  • Neervannan, S. (2006). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 7(4), E93. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Gad Consulting Services. Retrieved from [Link]

  • TA Instruments. (2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. TA Instruments. Retrieved from [Link]

  • Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 630–637. [Link]

  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Agno Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023). Analytical Techniques for Drug Formulation. ResearchGate. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Retrieved from [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Retrieved from [Link]

  • Colorcon. (2025). What Are Excipients? 9 Common Examples. Colorcon. Retrieved from [Link]

  • Contract Pharma. (2011). Excipients in Drug Delivery. Contract Pharma. Retrieved from [Link]

  • Fenton, O. S., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 718-725. [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Altasciences. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Bioanalysis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.

Introduction: The Rationale for a Robust Bioanalytical Method

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is a novel small molecule entity with therapeutic potential. To accurately characterize its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—a highly selective, sensitive, and robust analytical method is paramount.[1] This document provides a comprehensive guide to developing and validating a method for the quantification of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.[1][2]

The protocols herein are designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and other regulatory bodies, ensuring data integrity for preclinical and clinical studies.[2][3][4][5]

Analyte Characteristics and Methodological Considerations

A foundational understanding of the analyte's physicochemical properties is critical for rational method development.

  • Chemical Structure: this compound (CAS: 312262-99-0) possesses a basic tetrahydro-naphthyridin core and an ethyl ester functional group.[6]

  • Predicted Properties: The presence of the basic nitrogenous core suggests the molecule will be readily ionizable in a positive ion mode for mass spectrometry. The ester group may be susceptible to hydrolysis by plasma esterases, a critical consideration for sample handling and stability assessments. The overall structure suggests moderate lipophilicity, making it a suitable candidate for reversed-phase chromatography and various extraction techniques.

Based on these characteristics, the following analytical strategy is proposed:

  • Sample Preparation: Solid-Phase Extraction (SPE) is selected to provide superior sample cleanup and concentration, minimizing matrix effects and enhancing sensitivity compared to simpler methods like protein precipitation.[1][7]

  • Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will be used to separate the analyte from endogenous plasma components.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide high sensitivity and selectivity for quantification.[1][8]

Experimental Workflow Overview

The entire process, from sample receipt to data analysis, follows a systematic and validated workflow to ensure data of the highest quality.

Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analytical cluster_post Post-Analytical Sample Plasma Sample Receipt (with Anticoagulant, e.g., K2EDTA) Spiking Spiking with Internal Standard (IS) Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Integration MS->Data Cal Calibration Curve Generation Data->Cal Quant Quantification of Unknowns Cal->Quant SPE_Protocol Start Start: 100 µL Plasma + IS Pretreat Pre-treat: Add 200 µL 4% H3PO4 Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge: 1. Methanol 2. Water Condition->Load Wash1 Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in 100 µL Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Sources

Application Notes and Protocols for Tetrahydro-1,8-naphthyridines in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tetrahydro-1,8-naphthyridine derivatives in oncology research. It provides an in-depth exploration of their mechanisms of action, detailed protocols for their evaluation, and field-proven insights into experimental design.

Introduction: The Emergence of a Privileged Scaffold

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including potent anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, such as the inhibition of critical enzymes like topoisomerases and protein kinases.[2]

Recently, scientific focus has expanded to include the reduced, non-planar analogues: tetrahydro-1,8-naphthyridines . Saturation of one of the pyridine rings introduces a three-dimensional stereochemistry, which can lead to improved target specificity, enhanced metabolic stability, and novel pharmacological profiles compared to their planar aromatic counterparts.[3] This guide specifically illuminates the application of this promising scaffold in the discovery and development of novel cancer therapeutics.

Mechanisms of Action: Targeting Key Cancer Pathways

Tetrahydro-1,8-naphthyridine derivatives have been identified as potent inhibitors of several key proteins implicated in cancer progression. Their non-planar structure allows for unique binding interactions within the catalytic sites of these targets.

Aurora Kinase Inhibition

Aurora kinases (A and B) are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers and is associated with chromosomal instability and tumorigenesis. Certain novel tetrahydrodibenzo[b,g][4][5]naphthyridinone molecules have been identified as potent inhibitors of both Aurora A and Aurora B kinases.[5] Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway Figure 1: Aurora Kinase Signaling in Mitosis cluster_0 Cell Cycle Progression cluster_1 Key Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Activation Aurora_A Aurora A Kinase M_Phase->Aurora_A Activates Aurora_B Aurora B Kinase M_Phase->Aurora_B Activates Centrosome_Separation Centrosome Separation Apoptosis Apoptosis / Cell Death Centrosome_Separation->Apoptosis Disruption leads to Spindle_Assembly Spindle Assembly Spindle_Assembly->Apoptosis Disruption leads to Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Apoptosis Failure leads to Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Segregation Compound_4k Tetrahydrodibenzo [1,8]naphthyridinone (e.g., Compound 4k) Compound_4k->Aurora_A Inhibits Compound_4k->Aurora_B Inhibits

Figure 1: Aurora Kinase Signaling in Mitosis
PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of SSBs that convert to toxic double-strand breaks (DSBs) during replication. Since the HR pathway is faulty, these DSBs cannot be repaired, resulting in cell death via a concept known as synthetic lethality .[7] While specific tetrahydro-1,8-naphthyridine PARP inhibitors are still an emerging area, the broader 1,8-naphthyridine class has shown potential in this area, making it a logical therapeutic target for novel tetrahydro- derivatives.

PARP_Inhibition_Pathway Figure 2: Mechanism of PARP Inhibition and Synthetic Lethality cluster_Normal Normal Cell (HR Proficient) cluster_Cancer BRCA-mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARP1 PARP Enzyme SSB1->PARP1 DSB1 Replication Fork Collapse (forms DSB) SSB1->DSB1 if unrepaired BER1 Base Excision Repair (BER) PARP1->BER1 Repair1 DNA Repaired BER1->Repair1 HR1 Homologous Recombination (HR) DSB1->HR1 HR1->Repair1 SSB2 Single-Strand Break (SSB) PARP2 PARP Enzyme SSB2->PARP2 DSB2 Replication Fork Collapse (forms DSB) SSB2->DSB2 if unrepaired BER2 Base Excision Repair (BER) PARP2->BER2 Apoptosis Apoptosis / Cell Death BER2->Apoptosis Inhibition leads to SSB accumulation HR2 Homologous Recombination (HR) [DEFECTIVE] DSB2->HR2 HR2->Apoptosis PARPi Tetrahydro-1,8-naphthyridine (PARP Inhibitor) PARPi->PARP2 Inhibits

Figure 2: Mechanism of PARP Inhibition and Synthetic Lethality

Experimental Workflow: From Bench to Preclinical Model

The evaluation of a novel tetrahydro-1,8-naphthyridine derivative follows a structured pipeline to comprehensively assess its anticancer potential. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive in vivo studies.

Experimental_Workflow Figure 3: Drug Discovery Workflow for Tetrahydro-1,8-naphthyridines A Synthesis & Characterization of Novel Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against a panel of cancer cell lines A->B C Determine IC50 Values B->C D Mechanism of Action Studies (Target Identification) C->D Potent compounds E In Vitro Target Engagement - Kinase Inhibition Assay (Western Blot) - PARP Activity Assay D->E F Lead Compound Selection (Based on potency, selectivity, initial ADME) E->F G In Vivo Efficacy Studies (e.g., Mouse Xenograft Model) F->G Optimized lead H Evaluate Tumor Growth Inhibition (TGI) G->H I Pharmacokinetic (PK) & Toxicology Studies H->I Efficacious compounds J Preclinical Candidate I->J

Figure 3: Drug Discovery Workflow

Application Notes & Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow. The rationale behind critical steps is explained to ensure robust and reproducible results.

In Vitro Cytotoxicity: MTT Cell Proliferation Assay

Purpose: To determine the concentration at which a compound inhibits 50% of cell growth (IC50), providing a quantitative measure of its cytotoxic potential against various cancer cell lines.

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity.[8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase using trypsin.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate. Include wells for "medium only" blanks.

    • Rationale: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the tetrahydro-1,8-naphthyridine derivative in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "untreated control" wells (cells in fresh medium only).[10]

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate (formazan crystals) in the control wells under a microscope.

    • Rationale: The incubation time is crucial for sufficient formazan formation but should not be so long that the crystals become difficult to dissolve.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[9]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[4]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-650 nm to subtract background noise.[4][8]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Table 1: Example Cytotoxicity Data for 1,8-Naphthyridine Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 47 MIAPaCa (Pancreatic) 0.41 [1]
Compound 47 K-562 (Leukemia) 0.77 [1]
Compound 29 PA-1 (Ovarian) 0.41 [1]
Compound 12 HBL-100 (Breast) 1.37 [11]
Compound 4k* Hela (Cervical) 5.32 [5]
Compound 4k* A549 (Lung) 16.22 [5]

Note: Compound 4k is a tetrahydrodibenzo[b,g][4][5]naphthyridinone derivative.

Target Validation: Western Blot for Kinase Inhibition

Purpose: To visually confirm that a compound inhibits the activity of a target kinase by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.

Principle: Western blotting separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins. Phospho-specific antibodies recognize only the phosphorylated form of a protein, allowing for a direct readout of kinase activity.[12] Comparing the phospho-protein signal to the total protein signal provides a normalized measure of inhibition.[13]

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 1-2 x 10⁶ cells in a 6-well plate) and grow to 70-80% confluency.

    • Pre-treat cells with the tetrahydro-1,8-naphthyridine inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for 1-2 hours.[14]

    • If the pathway is not basally active, stimulate the cells with an appropriate activator (e.g., a growth factor) for a short period (e.g., 15-30 minutes) in the continued presence of the inhibitor.

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly on the plate by adding 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors .[15]

    • Rationale: The inclusion of phosphatase inhibitors is absolutely critical. Cellular phosphatases are highly active and will rapidly dephosphorylate proteins upon cell lysis, leading to a false-negative result for kinase inhibition.[12][13]

  • Protein Quantification and Sample Preparation:

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x SDS-PAGE loading buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins by molecular weight is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is often preferred to reduce background.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora A) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

    • Crucial Step (Stripping and Re-probing): To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane should be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) target protein (e.g., anti-total-Aurora A).[13]

    • Quantify the band intensities using densitometry software. Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment condition. A dose-dependent decrease in this ratio indicates successful kinase inhibition.

In Vivo Efficacy: Subcutaneous Xenograft Model

Purpose: To evaluate the antitumor efficacy of a lead compound in a living organism, providing crucial data on its therapeutic potential.

Principle: A human tumor xenograft model involves implanting human cancer cells into immunodeficient mice.[16] These mice lack a functional adaptive immune system, preventing the rejection of the foreign tumor cells and allowing them to grow into a solid tumor.[17] The effect of the test compound on tumor growth can then be monitored over time.

Protocol:

  • Animal and Cell Line Preparation:

    • Use immunodeficient mice (e.g., athymic Nude or NOD/SCID mice), typically 6-8 weeks old. Allow animals to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Culture the desired human cancer cell line (e.g., A549, for which the compound showed in vitro activity) under sterile conditions.

    • Harvest cells in their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

  • Tumor Implantation:

    • Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

    • Rationale: The flank is a preferred site as it allows for easy and accurate measurement of the tumor without causing significant distress to the animal.

  • Tumor Growth and Group Randomization:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), use calipers to measure the length (L) and width (W) of the tumors.

    • Calculate tumor volume using the formula: Volume = (L x W²) / 2.[18]

    • Randomize the mice into treatment groups (e.g., n=8-10 mice per group) with similar average tumor volumes. Typical groups include:

      • Vehicle Control (the formulation buffer used to deliver the drug)

      • Test Compound (e.g., 50 mg/kg, administered daily by oral gavage)

      • Positive Control (a standard-of-care chemotherapy agent)

  • Treatment and Monitoring:

    • Administer the treatments according to the predetermined schedule and route.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Rationale: Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment for that animal.

    • Observe the animals daily for any clinical signs of distress or toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is typically defined by a maximum tumor volume (e.g., 2000 mm³), a specific study duration (e.g., 28 days), or significant toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and preserved for further analysis (e.g., histology, Western blot for target engagement).

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

    • Plot the mean tumor volume for each group over time. Use appropriate statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.

Conclusion and Future Directions

Tetrahydro-1,8-naphthyridines represent a structurally novel and promising class of compounds for cancer research. Their three-dimensional architecture provides a unique platform for designing highly specific inhibitors against key cancer targets like Aurora kinases and potentially PARP. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to in vivo efficacy studies. Future research should focus on expanding the library of tetrahydro-1,8-naphthyridine derivatives, elucidating their structure-activity relationships (SAR), and exploring their potential in combination therapies to overcome drug resistance.

References

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Mishra, C. B., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
  • Mishra, C. B., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(1), 159-164.
  • Al-Ostath, S., et al. (2021). Design, Synthesis and Biological Evaluation of Tetrahydrodibenzo[b,g][4][5]napthyridinones as Potential Anticancer Agents and Novel Aurora Kinases Inhibitors. ResearchGate.

  • Taleb, C., et al. (2018). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Research.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Eto, M., et al. (2012). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
  • Johnson, J. I., et al. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 18(14), 3846-3855.
  • Abu-Melha, S. (2013).
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • ResearchGate. (2018, March 13). Are there any wide-spectrum kinase inhibitors? Retrieved from [Link]

  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as a kinase inhibitor. Retrieved from [Link]

  • Kumar, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.
  • Huang, H., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry.
  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Wang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology.
  • Goundiam, O., et al. (2023). Combinatory EHMT and PARP inhibition induces an interferon response and a CD8 T cell-dependent tumor regression in PARP inhibitor-resistant models.
  • The Oncology Nurse. (2021). PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. Retrieved from [Link]

  • van Zant, M. A., et al. (2008). 2-Oxo-tetrahydro-1,8-naphthyridines as selective inhibitors of malarial protein farnesyltransferase and as anti-malarials. Bioorganic & Medicinal Chemistry Letters, 18(2), 494-497.
  • El-Naggar, A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 15.
  • Soberanis Pina, P., & Lheureux, S. (2023). Overcoming PARP inhibitor resistance in ovarian cancer. International Journal of Gynecological Cancer, 33(3), 364-376.

Sources

Application Notes & Protocols: Investigating Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-ETN-AD2026-01

Abstract

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] Recent research has highlighted the potential of this chemical family in addressing neurological disorders, including Alzheimer's disease (AD).[3][4] This document provides detailed application notes and experimental protocols for the investigation of a novel derivative, Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate (hereafter designated as ETN-22), as a potential multi-target therapeutic agent for AD research. We hypothesize that ETN-22 engages with key pathological pathways in AD, including cholinergic dysfunction, calcium dysregulation, and neuroinflammation. The following guide is intended for researchers, scientists, and drug development professionals exploring new chemical entities for neurodegenerative diseases.

Introduction: The Rationale for ETN-22 in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. The multifactorial nature of AD has driven a shift from single-target drugs to multi-target-directed ligands.

The 1,8-naphthyridine core structure has shown promise for developing agents that can interact with multiple AD-relevant targets.[5] Derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), modulators of voltage-dependent calcium channels (VDCCs), and phosphodiesterase 5 (PDE5) inhibitors.[5][6] These activities are highly relevant to AD pathology:

  • AChE Inhibition: Increases the levels of the neurotransmitter acetylcholine, providing symptomatic relief.[7]

  • Calcium Homeostasis: Dysregulation of intracellular calcium is a central event in neuronal apoptosis and excitotoxicity.[5]

  • PDE5 Inhibition: Elevates cGMP levels, which is involved in synaptic plasticity and memory processes.[6]

ETN-22, as a novel 5,6,7,8-tetrahydro-1,8-naphthyridine derivative, is positioned as a next-generation investigational compound. Its unique propanoate side chain may confer favorable pharmacokinetic properties, such as improved blood-brain barrier (BBB) penetration, and modulate its activity profile at these key biological targets.

Hypothesized Multi-Target Mechanism of Action

Based on the pharmacology of related 1,8-naphthyridine compounds, we propose that ETN-22 acts via a synergistic mechanism involving at least two primary pathways.[5][6]

  • Primary Hypothesized Action: ETN-22 is predicted to function as a dual-binding acetylcholinesterase (AChE) inhibitor and a modulator of L-type voltage-dependent calcium channels (VDCCs). By inhibiting AChE, it enhances cholinergic neurotransmission. Concurrently, by stabilizing intracellular calcium levels, it protects against excitotoxicity and downstream apoptotic cascades.

  • Secondary Potential Actions: The scaffold's known antioxidant and anti-inflammatory properties suggest that ETN-22 may also mitigate oxidative stress and neuroinflammation, two other critical components of AD pathology.[1][4]

ETN-22_Mechanism_of_Action cluster_0 Alzheimer's Pathology cluster_1 ETN-22 Intervention cluster_2 Therapeutic Outcomes Cholinergic_Deficit Cholinergic Deficit Neuroprotection Neuroprotection Cognitive_Enhancement Cognitive Enhancement Cholinergic_Deficit->Cognitive_Enhancement Improves Calcium_Dysregulation Calcium Dysregulation (Excitotoxicity) Calcium_Dysregulation->Neuroprotection Prevents Apoptosis Neuroinflammation Neuroinflammation Oxidative_Stress Oxidative Stress ETN_22 ETN-22 ETN_22->Cholinergic_Deficit AChE Inhibition ETN_22->Calcium_Dysregulation L-type VDCC Modulation ETN_22->Neuroinflammation Anti-inflammatory Effect ETN_22->Oxidative_Stress Antioxidant Effect

Caption: Hypothesized multi-target mechanism of ETN-22 in AD.

Application Notes: Experimental Use Cases

In Vitro Characterization

The initial evaluation of ETN-22 should focus on validating its hypothesized mechanisms of action in cell-free and cell-based systems.

  • Enzymatic Inhibition Assays: Quantify the potency and selectivity of ETN-22.

    • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

    • Objective: To determine the IC₅₀ values and establish selectivity for AChE over BuChE, which can reduce peripheral side effects.[8]

    • Methodology: A standard spectrophotometric method, such as the Ellman assay, is recommended.

  • Neuronal Cell Culture Models: Use of human neuroblastoma cell lines (e.g., SH-SY5Y) is essential for assessing neuroprotective effects.[9]

    • Application 1: Neuroprotection Studies: Pre-treat SH-SY5Y cells with ETN-22 before exposing them to neurotoxic insults relevant to AD, such as Aβ₁₋₄₂ oligomers, glutamate, or H₂O₂ (to induce oxidative stress).

    • Readout: Cell viability (MTT, LDH assays), apoptosis markers (caspase-3 activity, TUNEL staining).

    • Application 2: Calcium Homeostasis Analysis: Evaluate the effect of ETN-22 on intracellular calcium [Ca²⁺]i dynamics.

    • Readout: Use ratiometric fluorescent indicators like Fura-2 AM to measure [Ca²⁺]i changes following depolarization (e.g., with KCl) or exposure to excitotoxins.[5]

In Vivo Evaluation

Following promising in vitro results, studies in transgenic animal models of AD (e.g., 5XFAD or APP/PS1 mice) are the logical next step.

  • Pharmacokinetics & BBB Penetration:

    • Objective: To confirm that ETN-22 can cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

    • Methodology: Administer ETN-22 systemically (e.g., oral gavage, intraperitoneal injection) and measure its concentration in plasma and brain homogenates at various time points using LC-MS/MS.

  • Cognitive Efficacy Studies:

    • Objective: To assess whether ETN-22 can ameliorate cognitive deficits.

    • Methodology: Chronic treatment followed by behavioral testing paradigms such as the Morris Water Maze (spatial learning and memory), Y-maze (short-term working memory), and Novel Object Recognition.

  • Target Engagement & Biomarker Analysis:

    • Objective: To confirm that ETN-22 engages its targets in vivo and modulates AD-related pathology.

    • Methodology: Following behavioral testing, analyze brain tissue for:

      • Ex vivo AChE activity.

      • Aβ plaque load (immunohistochemistry with antibodies like 6E10).

      • Neuroinflammatory markers (Iba1 for microglia, GFAP for astrocytes).

      • Markers of synaptic integrity (e.g., synaptophysin levels).

Detailed Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a standard 96-well plate colorimetric assay based on the Ellman method.

AChE_Inhibition_Workflow start Start: Prepare Reagents prepare_etn Prepare Serial Dilutions of ETN-22 start->prepare_etn add_reagents Add to 96-well plate: 1. Buffer 2. ETN-22 or Control 3. AChE Enzyme prepare_etn->add_reagents incubate1 Incubate at 37°C (15 minutes) add_reagents->incubate1 add_substrate Add Substrate Mix (ATCI and DTNB) incubate1->add_substrate read_plate Read Absorbance at 412 nm (Every 60s for 10 min) add_substrate->read_plate analyze Calculate Reaction Rate and % Inhibition read_plate->analyze end End: Determine IC50 analyze->end

Caption: Workflow for the AChE enzyme inhibition assay.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • ETN-22

  • Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ETN-22 and Donepezil in DMSO (e.g., 10 mM).

    • Create a working solution of DTNB (10 mM) and ATCI (10 mM) in buffer.

    • Dilute AChE enzyme to the working concentration in buffer.

  • Assay Plate Setup:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of serially diluted ETN-22, Donepezil, or vehicle (DMSO) to respective wells.

    • Add 20 µL of AChE solution to all wells except for the blank.

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 20 µL of a pre-mixed solution of ATCI and DTNB to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition: % Inhibition = (1 - V_inhibitor / V_vehicle) * 100.

    • Plot % Inhibition versus log[ETN-22] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of ETN-22 to protect human neuroblastoma cells from toxicity induced by Aβ₁₋₄₂ oligomers.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • ETN-22

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO, PBS

Procedure:

  • Aβ₁₋₄₂ Oligomer Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP and evaporate to form a film.

    • Resuspend the film in anhydrous DMSO to 5 mM and then dilute in cell culture medium to 100 µM.

    • Incubate at 4°C for 24 hours to form oligomers.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in standard conditions.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of ETN-22 (e.g., 0.1, 1, 10 µM).

    • Incubate for 2 hours (pre-treatment).

  • Toxicity Induction:

    • Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 10 µM.

    • Include control wells: vehicle only (untreated), ETN-22 only (to check for compound toxicity), and Aβ₁₋₄₂ only (positive control for toxicity).

    • Incubate the plate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Calculate the percentage of neuroprotection afforded by ETN-22 at each concentration relative to the Aβ₁₋₄₂-only treated wells.

Expected Data & Interpretation

The following tables summarize hypothetical, yet plausible, data that could be generated from the protocols described above.

Table 1: Enzyme Inhibition Profile of ETN-22

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (BuChE/AChE)
ETN-22 85.4125014.6
Donepezil 6.73100462.7

Interpretation: This hypothetical data suggests ETN-22 is a potent AChE inhibitor with moderate selectivity over BuChE, a desirable profile for an AD therapeutic candidate.

Table 2: Neuroprotective Effect of ETN-22 against Aβ₁₋₄₂ Toxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 4.5
Aβ₁₋₄₂ only1052.3 ± 3.8
ETN-22 + Aβ₁₋₄₂0.161.7 ± 4.1
ETN-22 + Aβ₁₋₄₂1.078.9 ± 3.5*
ETN-22 + Aβ₁₋₄₂10.091.2 ± 4.6**
ETN-22 only10.098.5 ± 3.1

*Values are Mean ± SEM. *p < 0.05, *p < 0.01 vs. Aβ₁₋₄₂ only.

Interpretation: The data indicates that ETN-22 significantly and dose-dependently protects neuronal cells from Aβ-induced toxicity, with no inherent cytotoxicity at the highest effective concentration.

Conclusion

ETN-22 represents a promising chemical entity for Alzheimer's disease research, grounded in the established potential of the 1,8-naphthyridine scaffold. The proposed multi-target mechanism, focusing on cholinergic enhancement and calcium modulation, offers a scientifically robust basis for its investigation. The protocols provided herein offer a clear roadmap for the in vitro and in vivo characterization of ETN-22, enabling researchers to systematically evaluate its therapeutic potential.

References

  • Title: Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Source: PubMed URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Source: PubMed URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Source: ResearchGate URL: [Link]

  • Title: Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Source: ResearchGate URL: [Link]

  • Title: 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Source: PubMed URL: [Link]

  • Title: Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Source: PubMed URL: [Link]

  • Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Source: PubMed URL: [Link]

  • Title: Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][10][11]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Source: PubMed URL: [Link]

  • Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: National Institutes of Health URL: [Link]

  • Title: 1,8-Naphthyridine synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Source: ResearchGate URL: [Link]

  • Title: Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Source: PubMed Central URL: [Link]

  • Title: Pharmacological evaluation of novel Alzheimer's disease therapeutics: Acetylcholinesterase inhibitors related to galanthamine. Source: ResearchGate URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines. Source: PubMed Central URL: [Link]

  • Title: Alkaloids from Caliphruria subedentata (Amaryllidaceae) as Regulators of AChE, BuChE, NMDA and GSK3 Activity: An In Vitro and In Silico Approach for Mimicking Alzheimer´s Disease. Source: PubMed Central URL: [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the Anti-inflammatory Properties of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inflammatory Cascade and the Therapeutic Promise of 1,8-Naphthyridines

Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While acute inflammation is a vital component of the immune response to injury and infection, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key driver of the inflammatory response is the activation of immune cells like macrophages, which, upon stimulation by pathogens or tissue damage, unleash a torrent of pro-inflammatory mediators. These include cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce nitric oxide (NO) and prostaglandins, respectively.[1][2][3]

Central to this process is the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm. Upon inflammatory stimulus, a signaling cascade is initiated, leading to the degradation of the inhibitory IκB proteins and the translocation of NF-κB into the nucleus.[4][5][6] Once in the nucleus, NF-κB orchestrates the transcription of a multitude of pro-inflammatory genes, perpetuating the inflammatory cycle.

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[7][8][9][10][11][12][13] This document provides a comprehensive experimental framework for researchers to systematically evaluate the anti-inflammatory properties of novel 1,8-naphthyridine derivatives, from initial in vitro screening to in vivo validation.

Experimental Design: A Multi-tiered Approach

A robust assessment of anti-inflammatory potential requires a tiered approach, beginning with high-throughput in vitro assays to identify promising candidates and progressing to more complex in vivo models to confirm efficacy and elucidate mechanisms of action.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Initial Screening Initial Screening: - Cell Viability (MTT) - NO Production (Griess Assay) Mechanistic Assays Mechanistic Assays: - Cytokine Quantification (ELISA) - Gene Expression (qPCR) - Protein Expression (Western Blot) Initial Screening->Mechanistic Assays Hit Compounds Acute Inflammation Model Acute Inflammation Model: - Carrageenan-Induced Paw Edema Mechanistic Assays->Acute Inflammation Model Lead Candidates Alternative Model Alternative Model: - Zebrafish Tail Fin Amputation Acute Inflammation Model->Alternative Model Further Validation

Caption: A tiered experimental workflow for assessing anti-inflammatory agents.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial phase of screening focuses on cell-based assays to rapidly assess the potential of 1,8-naphthyridine derivatives to modulate key inflammatory pathways.

Cell Line Selection and Culture

The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation.[14] These cells are robust, easy to culture, and respond reliably to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[15][16][17][18]

Protocol: RAW 264.7 Cell Culture

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Initial Screening: Cytotoxicity and Nitric Oxide Production

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,8-naphthyridine derivatives for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

The Griess assay provides a simple and sensitive method to measure nitric oxide (NO) production, a key inflammatory mediator produced by iNOS.[19]

Protocol: Griess Assay for Nitric Oxide Production

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the 1,8-naphthyridine derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.

ParameterRecommended Values
Cell Density1 x 10^5 cells/well
Compound Concentrations0.1 - 100 µM (or as determined by cytotoxicity)
LPS Concentration1 µg/mL
Incubation Time24 hours
Mechanistic Assays: Delving Deeper

Compounds that show significant inhibition of NO production without cytotoxicity are selected for further mechanistic studies.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[20][21][22][23]

Protocol: Cytokine ELISA

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[20][24]

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (from the Griess assay experiment) and a serial dilution of the recombinant cytokine standard to the wells and incubate.[24]

  • Wash the plate and add a biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.

  • Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of key inflammatory genes, including Nos2 (encoding iNOS), Cox2, Tnf, and Il6.

Protocol: qPCR for Inflammatory Gene Expression

  • Treat RAW 264.7 cells with 1,8-naphthyridine derivatives and/or LPS as described previously.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., Gapdh).

Western blotting is employed to determine the protein levels of iNOS, COX-2, and key components of the NF-κB signaling pathway (e.g., phospho-IκBα, total IκBα, nuclear NF-κB p65).

Protocol: Western Blotting

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the proteins of interest.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK Inhibition?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Part 2: In Vivo Validation of Anti-inflammatory Efficacy

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation to assess their in vivo efficacy.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for evaluating the anti-inflammatory activity of novel compounds.[7][25][26][27][28][29][30] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Positive control (e.g., indomethacin or diclofenac).

    • Treatment groups (different doses of the 1,8-naphthyridine derivative).

  • Procedure:

    • Administer the test compounds or controls orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

ParameterRecommended Values
Animal ModelMale Wistar or Sprague-Dawley rats
Carrageenan Concentration1% in saline
Administration RouteOral or intraperitoneal
Measurement Time Points0, 1, 2, 3, and 4 hours
Alternative In Vivo Model: Zebrafish Larva Tail Fin Amputation

The zebrafish larva has emerged as a powerful in vivo model for studying inflammation and for drug screening due to its genetic tractability, optical transparency, and rapid development.[31][32][33][34][35] The tail fin amputation model induces a rapid and robust inflammatory response, primarily mediated by neutrophils and macrophages, which can be visualized in real-time.[31][32][35]

Protocol: Zebrafish Larva Tail Fin Amputation

  • Animals: Transgenic zebrafish larvae with fluorescently labeled immune cells (e.g., Tg(mpx:GFP) for neutrophils) at 3 days post-fertilization.

  • Procedure:

    • Anesthetize the larvae in tricaine solution.

    • Amputate the caudal fin using a sterile microscalpel.

    • Immediately transfer the larvae to a multi-well plate containing embryo medium with the 1,8-naphthyridine derivatives or controls.

  • Imaging and Analysis:

    • Image the wounded area at different time points post-amputation using a fluorescence microscope.

    • Quantify the number of fluorescently labeled immune cells that have migrated to the site of injury.

Conclusion

This comprehensive experimental framework provides a systematic and robust approach to evaluate the anti-inflammatory properties of novel 1,8-naphthyridine derivatives. By progressing from high-throughput in vitro screening to in vivo validation, researchers can effectively identify promising lead compounds and elucidate their mechanisms of action, paving the way for the development of new anti-inflammatory therapeutics.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1137-1153. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Lieschke, G.J., & Currie, P.D. (2007). Animal models of human disease: zebrafish swim into view. Nature Reviews Genetics, 8(5), 353-367. [Link]

  • Rens, G., & Mostowy, S. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Ke, Y., et al. (2022). Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers in Immunology, 13, 856942. [Link]

  • Rovira, M., & Robin, F. (2021). Using the zebrafish model to understand the effects of inflammation on behaviour. King's College London Research Portal. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Gemberling, M., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Danciu, C., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(1), 106. [Link]

  • Di Braccio, M., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[36][20][37]triazolo[4,3-a][33][37]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 138-143. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 1365. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • George, S., & S, S. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. Research Journal of Pharmacy and Technology, 12(9), 4585-4589. [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4699-4706. [Link]

  • Kumar, A., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 78(5), 1003-1006. [Link]

  • Kumar, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(1), 108-116. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 30-45. [Link]

  • Spengler, M. L., et al. (2016). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1383, 111-125. [Link]

  • Singh, S. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Chemistry, 25(11), 1324-1351. [Link]

  • Kim, T. H., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, e86359. [Link]

  • Kim, S. F., et al. (2005). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1943. [Link]

  • Salvemini, D., et al. (2007). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 292(5), R1849-R1863. [Link]

  • Zhang, X., et al. (2020). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]

  • Di Braccio, M., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[36][20][37]triazolo[4,3-a][33][37]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][33][37]naphthyridine-6-carboxamide derivative. European Journal of Medicinal Chemistry, 86, 394-405. [Link]

  • AntBio. (2024). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. [Link]

  • Candelario-Jalil, E., et al. (2001). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 98(22), 12848-12853. [Link]

  • Wang, Y., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in Immunology, 14, 1186718. [Link]

  • Posadas, I., et al. (2000). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 98-106. [Link]

  • Lee, J. C., et al. (2012). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Journal of Toxicology, 2012, 609379. [Link]

  • de Oliveira, A. C. S., et al. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 27(19), 6667. [Link]

Sources

Application Notes and Protocols for the Derivatization of the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,8-naphthyridine motif is a bicyclic aromatic heterocycle that has garnered immense interest within the fields of medicinal chemistry and drug discovery.[1][2] This scaffold, a bioisostere of quinoline, is a cornerstone of numerous molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The journey of 1,8-naphthyridines from their initial synthesis to their current status as a "privileged scaffold" in drug discovery was significantly propelled by the discovery of nalidixic acid in 1962, the first compound of its class to show potent antibacterial activity.[2] The versatility in its synthesis and its reactivity make the 1,8-naphthyridine core an attractive starting point for the development of novel therapeutic agents.[1][5]

This guide provides a comprehensive overview of key techniques for the derivatization of the 1,8-naphthyridine core, offering detailed protocols and insights into the rationale behind experimental choices. The methodologies discussed are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to explore the chemical space around this important scaffold.

Strategic Approaches to 1,8-Naphthyridine Derivatization

The functionalization of the 1,8-naphthyridine ring system can be approached through several strategic bond formations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This guide will focus on three principal and highly effective strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the power of transition metal catalysis to form carbon-carbon and carbon-nitrogen bonds.

  • Direct C-H Functionalization: An atom-economical approach to introduce new substituents directly onto the naphthyridine core.

  • Nucleophilic Aromatic Substitution (SNAr): A classical yet powerful method for the derivatization of activated naphthyridine systems.

G cluster_main Derivatization Strategies for 1,8-Naphthyridine Core 1,8-Naphthyridine Core CrossCoupling Pd-Catalyzed Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Amination Core->CrossCoupling C-X -> C-C/C-N CH_Func Direct C-H Functionalization Minisci Reaction Transition Metal-Catalyzed Core->CH_Func C-H -> C-C/C-N SNAr Nucleophilic Aromatic Substitution Halogen Displacement Alkoxy/Amino Introduction Core->SNAr C-X -> C-Nu G Start Starting Materials: - 4-Chloro-1,8-naphthyridine - Phenylboronic Acid - Pd Catalyst & Ligand - Base - Solvent ReactionSetup Reaction Setup: - Add reactants to a dry flask - Purge with inert gas (N₂ or Ar) Start->ReactionSetup Heating Heating: - Heat to desired temperature (e.g., 80-100 °C) - Monitor by TLC or LC-MS ReactionSetup->Heating Workup Work-up: - Cool to room temperature - Dilute with water - Extract with organic solvent Heating->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purification

Figure 2: Workflow for Suzuki-Miyaura coupling of 1,8-naphthyridine.

Materials:

  • 4-Chloro-1,8-naphthyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv) or a pre-catalyst like [Pd(XPhos)G3]

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add 4-chloro-1,8-naphthyridine, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1,8-naphthyridine.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with XPhos or [Pd(XPhos)G3]Bulky, electron-rich ligand prevents catalyst poisoning by the naphthyridine nitrogens. [6]
Base K₃PO₄Effective for activating boronic acids in couplings with N-heterocycles. [6]
Solvent 1,4-Dioxane/Water (4:1)Good for dissolving both organic and inorganic reagents. [6]
Temperature 100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. [7][8][9]This reaction is particularly useful for introducing diverse amine functionalities onto the 1,8-naphthyridine scaffold, which is a common strategy in the development of bioactive molecules.

Causality Behind Experimental Choices:

  • Ligand Choice: The choice of ligand is crucial and depends on the nature of the amine and the aryl halide. Bidentate phosphine ligands like BINAP and DPPF were early developments that expanded the scope to primary amines. [7]More recently, sterically hindered, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) have shown broad applicability and high catalytic activity.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Protocol: Buchwald-Hartwig Amination of 2-Chloro-1,8-naphthyridine with Morpholine

Materials:

  • 2-Chloro-1,8-naphthyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried Schlenk tube, combine 2-chloro-1,8-naphthyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(morpholino)-1,8-naphthyridine.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust system for the amination of heteroaryl chlorides. [10]
Base Cs₂CO₃A milder base that is often effective and can be more tolerant of sensitive functional groups. [10]
Solvent Anhydrous TolueneA common high-boiling solvent for Buchwald-Hartwig reactions.
Temperature 110 °CEnsures a reasonable reaction rate for less reactive aryl chlorides.

Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. These methods avoid the pre-functionalization of the starting materials, offering a more direct route to derivatized products.

Minisci Reaction for Radical Alkylation

The Minisci reaction involves the nucleophilic radical substitution of an electron-deficient aromatic compound, making it well-suited for the alkylation of the 1,8-naphthyridine core. [11]The reaction typically proceeds under acidic conditions to protonate the heterocycle, thereby activating it towards attack by a carbon-centered radical. [11] Causality Behind Experimental Choices:

  • Radical Generation: Alkyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), alkyl iodides, or N-hydroxyphthalimide esters. [11][12]The combination of silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) is a classic method for generating radicals from carboxylic acids. [11]* Acidic Conditions: The reaction is performed in an acidic medium (e.g., with sulfuric acid) to protonate the naphthyridine ring, which lowers its LUMO energy and facilitates the addition of the nucleophilic radical. [13]* Regioselectivity: The Minisci reaction on 1,8-naphthyridine typically occurs at the C2 and C4 positions, which are electronically deficient. The regioselectivity can be influenced by the steric bulk of the incoming radical and the specific reaction conditions.

Protocol: Minisci-type Alkylation of 1,8-Naphthyridine with Pivalic Acid

Materials:

  • 1,8-Naphthyridine (1.0 equiv)

  • Pivalic acid (3.0 equiv)

  • Silver nitrate (AgNO₃) (0.1 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Sulfuric acid (H₂SO₄)

  • Acetonitrile/Water

Procedure:

  • Dissolve 1,8-naphthyridine and pivalic acid in a mixture of acetonitrile and water.

  • Add sulfuric acid to the solution to achieve acidic pH.

  • Add silver nitrate to the reaction mixture.

  • Heat the solution to 60-80 °C.

  • Slowly add a solution of ammonium persulfate in water to the reaction mixture over a period of 30 minutes.

  • Continue heating and stirring for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product mixture by column chromatography to isolate the 2-tert-butyl-1,8-naphthyridine and other isomers.

ParameterRecommended ConditionRationale
Radical Source Pivalic AcidReadily available and generates a stable tertiary radical upon oxidative decarboxylation. [11]
Oxidant System AgNO₃ / (NH₄)₂S₂O₈A classic and effective system for generating radicals for Minisci reactions. [11]
Solvent Acetonitrile/WaterA common solvent system that can dissolve both the organic and inorganic reagents.
pH Acidic (H₂SO₄)Protonation of the naphthyridine ring is essential for activating it towards radical attack. [11][13]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of electron-deficient aromatic rings bearing a good leaving group, such as a halogen. [14]In the 1,8-naphthyridine system, positions activated by the ring nitrogens (e.g., C2, C4, C5, C7) are susceptible to SNAr.

Causality Behind Experimental Choices:

  • Substrate Activation: The presence of a good leaving group (e.g., Cl, Br, F) at an electron-deficient position is a prerequisite for SNAr. The reactivity order is typically F > Cl > Br > I.

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions. The strength of the nucleophile will influence the reaction rate.

  • Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). Heating is often required to drive the reaction to completion.

Protocol: Nucleophilic Substitution of 2-Chloro-7-methyl-1,8-naphthyridine with Sodium Methoxide

G Start Starting Materials: - 2-Chloro-7-methyl-1,8-naphthyridine - Sodium Methoxide - Solvent (MeOH or DMF) Reaction Reaction: - Dissolve substrate in solvent - Add nucleophile - Heat if necessary Start->Reaction Monitoring Monitoring: - Follow by TLC or LC-MS Reaction->Monitoring Workup Work-up: - Quench with water - Extract with organic solvent Monitoring->Workup Purification Purification: - Dry, concentrate, and purify (e.g., chromatography or recrystallization) Workup->Purification

Figure 3: General workflow for SNAr on a 1,8-naphthyridine core.

Materials:

  • 2-Chloro-7-methyl-1,8-naphthyridine (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Anhydrous Methanol or DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-chloro-7-methyl-1,8-naphthyridine in anhydrous methanol.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-methoxy-7-methyl-1,8-naphthyridine.

ParameterRecommended ConditionRationale
Nucleophile Sodium MethoxideA strong nucleophile that readily displaces the chloride.
Solvent Methanol or DMFMethanol can serve as both the solvent and the source of the methoxide nucleophile (if using NaH). DMF is a good polar aprotic solvent for SNAr.
Temperature RefluxProvides the necessary activation energy for the substitution to occur.

Conclusion and Future Outlook

The derivatization of the 1,8-naphthyridine core is a rich and evolving field. The techniques outlined in this guide—palladium-catalyzed cross-coupling, direct C-H functionalization, and nucleophilic aromatic substitution—represent a powerful toolkit for chemists in drug discovery and materials science. As synthetic methodologies continue to advance, we can expect the development of even more efficient, selective, and sustainable methods for modifying this privileged scaffold, further unlocking its potential for a wide range of applications.

References

  • Future Science Group. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic-Substitution Reactions in Benzo[C]N[1][15]aphthyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]

  • CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C]N[1][15]aphthyridines. Australian Journal of Chemistry, 39(4), 667-675. Retrieved from [Link]

  • MDPI. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de]n[1][15]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Minisci reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalizedn[1][15]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2018, March 27). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]

  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2014, December 2). Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure reproducibility and success in your laboratory.

Synthesis Overview & Strategy

The synthesis of this compound is typically approached via a two-step sequence:

  • Construction of the Aromatic Core: Formation of the 1,8-naphthyridine ring system through a condensation reaction. The Friedländer annulation is a highly effective and commonly employed method for this transformation.[1][2][3]

  • Reduction of the Pyridine Ring: Selective catalytic hydrogenation of one of the pyridine rings to yield the desired 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold.[4][5][6][7]

This strategy is favored for its reliability and the commercial availability of the required starting materials. The following workflow diagram illustrates this general pathway.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Catalytic Hydrogenation A 2-Amino-3-formylpyridine C Ethyl 3-(1,8-naphthyridin-2-yl)propanoate A->C Base (e.g., t-BuOK) Ethanol, 50°C B Ethyl 4-oxohexanoate B->C D Ethyl 3-(1,8-naphthyridin-2-yl)propanoate E Ethyl 3-(5,6,7,8-tetrahydro-1,8- naphthyridin-2-yl)propanoate D->E H₂ (g), Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, AcOH)

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material for this synthesis?

The quality of the 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde) is paramount.[8] This compound is a key building block for the Friedländer condensation.[1][2] Impurities in this starting material can lead to significant side product formation and low yields of the desired 1,8-naphthyridine core. It is often synthesized via ortho-lithiation of a protected 2-aminopyridine followed by formylation with DMF.[1][2] We recommend verifying its purity by ¹H NMR and melting point analysis before use.

Q2: What are the typical reaction conditions for the initial condensation step?

The Friedländer condensation is typically base-catalyzed. A common and effective system involves reacting 2-amino-3-formylpyridine with ethyl 4-oxohexanoate in the presence of a base like potassium tert-butoxide (t-BuOK) in an alcoholic solvent such as ethanol.[5] The reaction is generally run at a moderately elevated temperature (e.g., 50°C) for several hours.[5]

Q3: Which catalysts are recommended for the hydrogenation step?

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of naphthyridines. Other catalysts, such as platinum oxide (PtO₂) or ruthenium-based complexes, can also be employed and may offer different selectivity profiles.[6][7] The choice of catalyst can influence the reaction rate and the potential for over-reduction.

Q4: What are the main challenges associated with this synthesis?

The primary challenges are:

  • Achieving high yield in the Friedländer condensation: This step is sensitive to the purity of reagents and reaction conditions.

  • Controlling the hydrogenation: The reaction must be selective for the reduction of only one of the two pyridine rings. Over-reduction to the decahydronaphthyridine is a potential side reaction.

  • Purification of the final product: The final product can sometimes be an oil, making purification by crystallization difficult. Chromatographic methods are often required.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem Area 1: Low Yield in Friedländer Annulation

Q: My yield of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is consistently below 40%. What are the likely causes and solutions?

A: Low yields in this step often trace back to three main areas: reagent quality, reaction conditions, or side reactions.

  • Causality (Reagent Quality): As mentioned, the purity of 2-amino-3-formylpyridine is crucial. This aldehyde is susceptible to oxidation and self-condensation. The other reactant, ethyl 4-oxohexanoate, should also be of high purity.

    • Solution:

      • Analyze your 2-amino-3-formylpyridine via NMR. If impurities are detected, consider purification by column chromatography or recrystallization.

      • Ensure the ethyl 4-oxohexanoate is freshly distilled or from a recently opened bottle.

  • Causality (Reaction Conditions): The choice of base and solvent can dramatically impact the reaction outcome. While t-BuOK in ethanol is a good starting point, it may not be optimal for all setups.[5] The reaction temperature is also a critical parameter.

    • Solution: Screen alternative conditions. A systematic approach is recommended.

ParameterCondition 1 (Standard)Condition 2 (Alternative Base)Condition 3 (Alternative Solvent)Expected Outcome
Base t-BuOK (20 mol%)Piperidine (20 mol%)t-BuOK (20 mol%)Optimization of cyclization rate vs. side reactions.
Solvent EthanolEthanolDMFMethanol and ethanol are often effective.[9]
Temperature 50°C50°CRoom TemperatureLower temperature may reduce side products.
Time 2-4 hours2-4 hours12-18 hoursReaction should be monitored by TLC.
  • Causality (Side Reactions): The aldehyde starting material can undergo self-condensation. Additionally, the Doebner-von Miller reaction, a related quinoline synthesis, highlights the potential for complex side product formation under acidic or strongly basic conditions if reactants are not chosen carefully.[10][11][12]

    • Solution:

      • Add the base slowly to the reaction mixture to control the initial exotherm and minimize side reactions.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde.

Problem Area 2: Issues with Catalytic Hydrogenation

Q: The hydrogenation of my naphthyridine intermediate is slow, incomplete, or results in a mixture of products. How can I optimize this step?

A: Incomplete or unselective hydrogenation is a common challenge. The catalyst, solvent, and reaction pressure are key variables to investigate.

  • Causality (Catalyst Activity): The catalyst (e.g., Pd/C) may be poisoned or simply not active enough under your conditions. Sulfur-containing impurities or residual base from the previous step can deactivate palladium catalysts.

    • Solution:

      • Ensure the starting naphthyridine is thoroughly purified to remove any potential catalyst poisons.

      • Use a fresh, high-quality catalyst. The age and storage conditions of the catalyst matter.

      • Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).

  • Causality (Reaction Conditions): The solvent can significantly influence the hydrogenation rate and selectivity. The hydrogen pressure determines the driving force of the reaction.

    • Solution:

      • Solvent Screening: While ethanol is common, adding acetic acid can often accelerate the hydrogenation of nitrogen heterocycles by protonating the ring and making it more susceptible to reduction.

      • Pressure Adjustment: If the reaction is slow at atmospheric pressure, consider using a Parr shaker or autoclave to increase the hydrogen pressure (e.g., to 50 psi).

      • Alternative Methods: If catalytic hydrogenation remains problematic, consider transfer hydrogenation. This method uses a hydrogen donor like indoline or formic acid in the presence of a catalyst and can sometimes be milder and more selective.[5]

The following decision tree can guide your troubleshooting process for the hydrogenation step.

G Start Hydrogenation Yield is Low CheckPurity Is the starting naphthyridine pure? Start->CheckPurity Purify Purify by column chromatography CheckPurity->Purify No CheckCatalyst Is the catalyst fresh and from a reliable source? CheckPurity->CheckCatalyst Yes Purify->CheckCatalyst NewCatalyst Use fresh catalyst and increase loading (10 wt%) CheckCatalyst->NewCatalyst No ScreenSolvents Screen Solvents: 1. EtOH/AcOH (4:1) 2. Methanol CheckCatalyst->ScreenSolvents Yes NewCatalyst->ScreenSolvents IncreasePressure Increase H₂ pressure to 50-100 psi ScreenSolvents->IncreasePressure Success Yield Improved IncreasePressure->Success

Caption: Troubleshooting workflow for the hydrogenation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-formylpyridine (5.0 g, 40.9 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Add ethyl 4-oxohexanoate (7.1 g, 44.9 mmol) to the solution.

  • In a separate beaker, dissolve potassium tert-butoxide (0.92 g, 8.2 mmol) in absolute ethanol (20 mL) and add this solution dropwise to the reaction flask over 10 minutes.

  • Heat the reaction mixture to 50°C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a yellow solid.

Protocol 2: Synthesis of this compound

  • To a 250 mL Parr hydrogenation bottle, add Ethyl 3-(1,8-naphthyridin-2-yl)propanoate (5.0 g, 21.7 mmol) and ethanol (100 mL).

  • Carefully add 10% Palladium on Carbon (0.5 g, 10 wt%) to the solution under a stream of nitrogen.

  • Seal the reaction vessel and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield the final product, which may be an oil or a low-melting solid. If necessary, purify further by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC. Retrieved from [Link]

  • Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2010). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Retrieved from [Link]

  • Jetir.Org. (n.d.). A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • Scribd. (n.d.). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of pyridine aldehydes.
  • ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4,5,6,7,8-Hexahydro-2-methyl-5-oxo-7-phenylmethyl-4-[2-(trifluoromethyl)phenyl]-1,7-naphthyridine-3-carboxylic acid, 2-(N-benzyl-N-methylamino)ethyl ester. Retrieved from [Link]

  • PubMed. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 677 Heterocyclic Letters Vol. 12| No.3. Retrieved from [Link]

  • PubMed. (n.d.). A Three-Component Reaction Forming Naphthyridones--Synthesis of Lophocladine Analogs. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • YouTube. (2021). Catalytic Hydrogenation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil. Retrieved from [Link]_

Sources

Technical Support Center: Overcoming Solubility Issues with Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. The unique structure of this compound, featuring a tetrahydronaphthyridine core, presents specific solubility behaviors that require a systematic approach to overcome. This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental hurdles.

Core Compound Characteristics

Before delving into troubleshooting, it's essential to understand the basic properties of this compound.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂[1]
Molecular Weight234.29 g/mol [1]
AppearanceNot specified, likely a solid at room temperature
StorageSealed in dry, 2-8°C[1]

The structure contains a basic 1,8-naphthyridine ring system, which is a key factor influencing its pH-dependent solubility.[2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the best initial solvents to try for dissolving this compound?

Answer: For a novel compound like this compound, a logical first step is to screen a range of common laboratory solvents.

Recommended Initial Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points due to their ability to dissolve a wide variety of organic molecules.

  • Alcohols: Methanol and ethanol are also good candidates.

  • Chlorinated Solvents: Dichloromethane (DCM) may be effective, particularly if the compound is in a free base form.

Troubleshooting Workflow for Initial Dissolution:

Caption: A simple workflow for initial solvent screening.

Q2: I'm struggling with aqueous solubility for my biological assay. What should I do?

Answer: Poor aqueous solubility is a common challenge for many organic compounds, especially those with heterocyclic cores. The key to improving the aqueous solubility of this compound lies in leveraging its pH-dependent properties. The nitrogen atoms in the naphthyridine ring can be protonated in acidic conditions, leading to the formation of a more soluble salt.

Step-by-Step Protocol for Preparing an Aqueous Solution:

  • Prepare a Concentrated Stock in DMSO: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Select an Acidic Aqueous Buffer: Choose a buffer system appropriate for your assay with a pH below the compound's pKa. A good starting point is a buffer with a pH between 4 and 6.

  • Serial Dilution: Perform serial dilutions of your DMSO stock into the acidic buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects on your biological system.

The Principle of pH-Dependent Solubility:

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH (Basic) Compound (Free Base) Compound (Free Base) Protonated Compound (Salt Form) Protonated Compound (Salt Form) Compound (Free Base)->Protonated Compound (Salt Form) H+ Low Aqueous Solubility Low Aqueous Solubility Compound (Free Base)->Low Aqueous Solubility Increased Aqueous Solubility Increased Aqueous Solubility Protonated Compound (Salt Form)->Increased Aqueous Solubility

Caption: Simplified diagram showing how acidic pH can increase the solubility of a basic compound.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into a poor solvent like an aqueous buffer. Several strategies can mitigate this issue.

Strategies to Prevent Precipitation:

  • Co-solvents: The use of co-solvents can help to bridge the polarity gap between DMSO and water.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). A formulation trial with varying percentages of these co-solvents can identify an optimal mixture.

  • Slower Addition and Vigorous Mixing: Adding the DMSO stock dropwise into the vigorously stirring aqueous buffer can prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution by forming micelles.

Table of Common Excipients for Solubility Enhancement:

ExcipientTypeMechanism of ActionTypical Concentration
EthanolCo-solventReduces the polarity of the aqueous phase1-10%
PEG 400Co-solventReduces the polarity of the aqueous phase5-20%
Tween® 80SurfactantForms micelles to encapsulate the compound0.1-1%
Q4: For in vivo studies, what are some advanced formulation strategies I can consider?

Answer: For in vivo applications, achieving adequate bioavailability is critical, and this often requires more advanced formulation techniques, especially for poorly soluble compounds.[5][6]

Advanced Formulation Options:

  • Solid Dispersions: This involves dispersing the drug in a solid polymer matrix.[6] Techniques like hot-melt extrusion or spray drying can be used to create amorphous solid dispersions, which can significantly improve the dissolution rate and oral absorption.[7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous fluids in the gut, enhancing drug solubilization and absorption.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]

Workflow for Advanced Formulation Selection:

G Poorly Soluble Compound Poorly Soluble Compound Initial Characterization (pKa, logP) Initial Characterization (pKa, logP) Poorly Soluble Compound->Initial Characterization (pKa, logP) Target Product Profile Target Product Profile Initial Characterization (pKa, logP)->Target Product Profile Feasibility Assessment Feasibility Assessment Target Product Profile->Feasibility Assessment Solid Dispersions Solid Dispersions Feasibility Assessment->Solid Dispersions Lipid-Based Formulations Lipid-Based Formulations Feasibility Assessment->Lipid-Based Formulations Cyclodextrin Complexation Cyclodextrin Complexation Feasibility Assessment->Cyclodextrin Complexation Formulation Optimization Formulation Optimization Solid Dispersions->Formulation Optimization Lipid-Based Formulations->Formulation Optimization Cyclodextrin Complexation->Formulation Optimization In Vitro/In Vivo Testing In Vitro/In Vivo Testing Formulation Optimization->In Vitro/In Vivo Testing

Sources

Technical Support Center: Stability Testing of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solution stability testing critical?

This compound is a small molecule containing a tetrahydronaphthyridine core, a heterocyclic scaffold of interest in medicinal chemistry.[1] Stability testing in solution is a fundamental aspect of pharmaceutical development.[2][3] It provides crucial data on how the quality of the active pharmaceutical ingredient (API) changes over time under various environmental influences such as temperature, pH, and light.[4][5] This information is vital for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and patient safety.[2][3]

Q2: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound in solution can be affected by several factors:

  • pH: The susceptibility of the ester group to hydrolysis is highly dependent on the pH of the solution.[6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[7][8][9][10]

  • Oxidation: The nitrogen-containing heterocyclic ring may be susceptible to oxidative degradation.[11][12]

  • Excipients: Interactions with other components in a formulation can also impact stability.[3]

Q3: What are the regulatory guidelines I should follow for stability testing?

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[13][14]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[8][9][15]

  • ICH Q2(R1): Validation of Analytical Procedures.[2]

These guidelines outline the requirements for long-term, accelerated, and stress testing conditions.[4][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation Observed Under Acidic or Basic Conditions

Question: My preliminary pH screening shows significant degradation of this compound in both acidic and basic solutions. What is the likely cause and how can I investigate it further?

Answer:

Causality: The primary suspect for degradation under these conditions is the hydrolysis of the ethyl propanoate ester linkage. Ester hydrolysis is a common degradation pathway for small molecule drugs and is catalyzed by both acid and base.[6] The reaction involves the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.

Troubleshooting Workflow:

A workflow for investigating pH-dependent degradation.

Experimental Protocol: pH-Rate Profile Study

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • Spike the stock solution into each buffer to a final concentration of approximately 1 mg/mL.[17]

  • Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quench the reaction immediately by diluting the aliquot in mobile phase and, if necessary, adjusting the pH to a more stable range.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of the degradant.

  • Plot the natural logarithm of the parent compound concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Issue 2: Inconsistent Results in Photostability Studies

Question: I am observing variable degradation rates in my photostability experiments. What could be causing this inconsistency, and how can I ensure reproducible results?

Answer:

Causality: Inconsistent photostability results often stem from a lack of control over the light exposure conditions. Factors such as the light source, intensity, and the use of appropriate controls are critical for obtaining reliable data.[7][8] The ICH Q1B guideline provides specific recommendations for photostability testing.[9][10]

Troubleshooting and Best Practices:

  • Standardized Light Source: Utilize a calibrated light source that provides a combination of UV and visible light, as specified by ICH Q1B.[17] The guideline recommends a minimum exposure of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[7]

  • Dark Controls: Always include control samples that are protected from light (e.g., wrapped in aluminum foil) but are otherwise treated identically to the exposed samples.[8] This allows you to differentiate between photolytic and thermal degradation.

  • Sample Presentation: Ensure consistent sample presentation to the light source. The geometry and material of the container can affect light transmission.

  • Actinometry: For precise and repeatable experiments, consider using a chemical actinometer, such as a quinine solution, to quantify the light exposure.[8]

Experimental Protocol: Confirmatory Photostability Study (as per ICH Q1B)

  • Prepare solutions of this compound in a suitable solvent and container.

  • Expose the samples to a light source that meets ICH Q1B requirements.

  • Simultaneously, store dark control samples under the same temperature and humidity conditions but protected from light.

  • Monitor the light exposure using a calibrated radiometer or by chemical actinometry.

  • At the end of the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating analytical method.

  • Compare the results to determine the extent of photodegradation.

Issue 3: Appearance of an Unexpected Peak During Oxidative Stress Testing

Question: During forced degradation with hydrogen peroxide, I'm seeing a new, significant impurity peak in my chromatogram that I can't readily identify. What could this be, and how should I proceed?

Answer:

Causality: Nitrogen-containing heterocyclic compounds, such as the tetrahydronaphthyridine core, can be susceptible to oxidation.[11] A common oxidative degradation pathway is the formation of an N-oxide. The tertiary amine within the saturated portion of the ring system is a likely site for oxidation.

Troubleshooting and Identification Workflow:

A workflow for identifying an oxidative degradant.

Experimental Protocol: Characterization of an Oxidative Degradant

  • Isolate the Impurity: If the impurity is present at a sufficient level, use preparative HPLC to isolate a small quantity for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. A mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent compound is strong evidence for the formation of an N-oxide or a hydroxylated species.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent compound and the impurity in the mass spectrometer. A comparison of the fragmentation patterns can provide clues about the location of the modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If enough material can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for definitively determining the structure of the degradant. For an N-oxide, you would expect to see shifts in the signals of the protons and carbons adjacent to the oxidized nitrogen.

Data Summary Tables

Table 1: Recommended Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 M HCl, 60°CTo assess stability to acid and identify acid-catalyzed degradation products.
Base Hydrolysis0.1 M NaOH, room temp.To evaluate stability to base and identify base-catalyzed degradation products.
Oxidation3% H₂O₂, room temp.To determine susceptibility to oxidation and identify oxidative degradants.
Thermal70°CTo assess the intrinsic thermal stability of the molecule.
PhotostabilityICH Q1B conditionsTo evaluate the impact of light exposure on the compound's stability.[7]

Note: The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[17] Conditions should be adjusted accordingly.

Table 2: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This is a generic starting point. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
  • ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Quality Guidelines. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Ich guidelines for stability studies 1. (2012). Slideshare.
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
  • Microbiological Metabolism of Naphthyridines. (1968). Applied Microbiology.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). Molecules.
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering.
  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (2014). International Journal of Electrochemical Science.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Electrochemical degradation of typical nitrogen-containing heterocyclic compounds using Co3O4-nanowire-modified graphite felt electrodes. (2025).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in.
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). European Medicines Agency.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules.
  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Eurofins.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • A Three-Component Reaction Forming Naphthyridones--Synthesis of Lophocladine Analogs. (2010). Organic Letters.
  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (2018). Acta Poloniae Pharmaceutica.
  • Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Advances.
  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (2006). Tetrahedron.
  • 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID synthesis. (n.d.). Chemicalbook.
  • ethyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate. (n.d.).
  • ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxyl
  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Advances.
  • Toxicology Analytical Methods. (2020).
  • Novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride: Synthesis and Structure. (2012).
  • Benzo[b][8][17]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester. (n.d.). PubChem.

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common and unexpected side reactions, offering field-proven insights and evidence-based solutions in a direct question-and-answer format. Our goal is to empower you to optimize your reactions, improve yields, and confidently characterize your products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield and Incomplete Reactions

Question 1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Friedländer annulation, the most common method for 1,8-naphthyridine synthesis, are a frequent challenge.[1] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound possessing an α-methylene group.[1] Several factors can contribute to suboptimal yields. Let's break down a systematic approach to troubleshooting this issue.

Expert Analysis & Causality:

The Friedländer reaction is a delicate interplay of acid-base catalysis, reaction kinetics, and starting material purity. Low yields often stem from one or more of the following factors:

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. Classical methods often employ strong acids or bases, which can lead to side reactions.[2][3] Modern approaches favor milder and more efficient catalysts.

  • Improper Reaction Conditions: The solvent and temperature significantly influence reaction rates and equilibrium.[2]

  • Purity of Starting Materials: Impurities in your 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the reaction or lead to unwanted byproducts.[2]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.[2]

Troubleshooting Workflow:

Here is a step-by-step guide to improving your yield:

  • Catalyst Optimization:

    • Modern Alternatives: Consider switching from traditional catalysts to more efficient options like ionic liquids (e.g., [Bmmim][Im]) or Lewis acids (e.g., CeCl₃·7H₂O).[2]

    • Green Chemistry Approaches: For a more environmentally friendly synthesis, choline hydroxide in water has demonstrated excellent yields.[4] Recent studies have also shown high yields under solvent-free grinding conditions.[2]

    • Concentration: Systematically vary the catalyst loading to find the optimal concentration for your specific substrates.

  • Reaction Condition Refinement:

    • Solvent Choice: The solvent can dramatically impact your results. While organic solvents are common, high yields have been achieved in water.[2] Solvent-free conditions can also simplify work-up and boost yields.[2]

    • Temperature Adjustment: While some protocols require heating (e.g., 80°C), others proceed efficiently at room temperature, particularly with highly active catalysts.[2] Experiment with a range of temperatures to find the sweet spot for your reaction.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials persist after the planned duration, consider extending the reaction time.[2]

  • Starting Material Purity:

    • Verification: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and active methylene compound through appropriate analytical techniques (e.g., NMR, melting point).

    • Purification: If necessary, purify your starting materials before use. Recrystallization or column chromatography are effective methods for purifying 2-aminopyridine-3-carbaldehyde.[1]

Data Presentation: Comparison of Catalytic Systems for Friedländer Synthesis

Catalyst SystemSolventTemperatureTypical YieldsKey AdvantagesReference
Traditional Base Ethanol/WaterRefluxModerate to GoodWell-established[5]
Ionic Liquid ([Bmmim][Im]) Neat50-80°CGood to ExcellentReusable catalyst, mild conditions[6][7]
Choline Hydroxide (ChOH) WaterRoom Temp - 50°CExcellentGreen, inexpensive, metal-free[4][8]
Lewis Acids (e.g., CeCl₃·7H₂O) Organic SolventsVariesGoodMild conditions[2]
Solvent-Free Grinding NoneRoom TempGood to ExcellentSimplified work-up, green[2]

Mandatory Visualization: Troubleshooting Low Yields

low_yield_troubleshooting start Low Yield Observed catalyst Optimize Catalyst start->catalyst conditions Adjust Reaction Conditions start->conditions purity Verify Starting Material Purity start->purity time Extend Reaction Time start->time success Improved Yield catalyst->success conditions->success purity->success time->success

Caption: A decision-making workflow for troubleshooting low yields in 1,8-naphthyridine synthesis.

Section 2: Regioselectivity and Isomeric Byproducts

Question 2: I am observing the formation of multiple products in my reaction, suggesting poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

Poor regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones as the active methylene compound.[2][7] This leads to the formation of two or more regioisomeric 1,8-naphthyridine products, which can be difficult to separate.

Expert Analysis & Causality:

The reaction of 2-aminopyridine-3-carbaldehyde with an unsymmetrical ketone can proceed via two different cyclization pathways, leading to the formation of regioisomers.[1][7] The selectivity of this process is influenced by the steric and electronic properties of the ketone and the choice of catalyst.

Troubleshooting Workflow:

  • Catalyst Selection for Regiocontrol:

    • Specialized Catalysts: Certain catalysts have been shown to favor the formation of a specific regioisomer. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[9]

    • Ionic Liquids: The use of specific ionic liquids, such as [Bmmim][Im], has also been shown to generate exclusive products in excellent yields with unsymmetrical ketones.[7]

  • Reaction Condition Modification:

    • Slow Addition: The regioselectivity can sometimes be increased by the slow addition of the methyl ketone substrate to the reaction mixture.[9] This can help to control the concentration of the ketone and favor one reaction pathway over the other.

  • Purification of Isomers:

    • If the formation of isomers cannot be completely suppressed, careful purification is necessary.

    • Column Chromatography: This is the most common method for separating regioisomers. Experiment with different solvent systems, starting with low polarity and gradually increasing it, to achieve good separation on a silica gel column.[1][2]

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.[1]

Mandatory Visualization: Regioselectivity in Friedländer Synthesis

regioselectivity cluster_reactants Reactants cluster_products Potential Products 2-aminopyridine-3-carbaldehyde 2-aminopyridine-3-carbaldehyde Regioisomer A Regioisomer A 2-aminopyridine-3-carbaldehyde->Regioisomer A Pathway 1 Regioisomer B Regioisomer B 2-aminopyridine-3-carbaldehyde->Regioisomer B Pathway 2 Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Regioisomer A Unsymmetrical Ketone->Regioisomer B

Caption: Formation of regioisomers from an unsymmetrical ketone in 1,8-naphthyridine synthesis.

Section 3: Identification and Mitigation of Byproducts

Question 3: My TLC plate shows a major, unidentified byproduct. What are the likely side reactions, and how can I prevent them?

While modern protocols for the Friedländer synthesis often report clean reactions, several side reactions can occur, leading to the formation of unexpected byproducts.[2]

Expert Analysis & Causality:

  • Self-Condensation of Starting Material: Under basic conditions, 2-aminopyridine-3-carbaldehyde can undergo self-condensation, leading to dimeric or polymeric byproducts.[1]

  • Aldol Condensation of Ketones: Under alkaline conditions, the ketone starting material can undergo self-aldol condensation, competing with the desired Friedländer reaction.[3]

  • Hydrolysis of Intermediates: The enamine or imine intermediates in the Friedländer mechanism can be susceptible to hydrolysis, particularly in the presence of water and acid.[1] This can halt the reaction and lead to the accumulation of intermediates.

Troubleshooting Workflow:

  • Preventing Self-Condensation:

    • Order of Addition: Add the carbonyl compound to the reaction mixture before introducing the base. This ensures that the desired reaction is favored over the self-condensation of the aldehyde.[1]

    • Milder Conditions: Consider using a milder catalyst or a lower reaction temperature to disfavor the self-condensation pathway.[1]

  • Suppressing Aldol Condensation:

    • Use of Imine Analogs: To avoid side reactions like aldol condensation of ketones, the imine analog of the o-aminoaryl aldehyde can be used.[3]

  • Avoiding Hydrolysis:

    • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] This is particularly important when using acid catalysts.

Mandatory Visualization: Common Side Reaction Pathways

side_reactions 2-aminopyridine-3-carbaldehyde 2-aminopyridine-3-carbaldehyde Desired Product Desired Product 2-aminopyridine-3-carbaldehyde->Desired Product Friedländer Reaction Self-Condensation Product Self-Condensation Product 2-aminopyridine-3-carbaldehyde->Self-Condensation Product Base-catalyzed Hydrolyzed Intermediates Hydrolyzed Intermediates 2-aminopyridine-3-carbaldehyde->Hydrolyzed Intermediates Acid/Water Ketone Ketone Ketone->Desired Product Aldol Product Aldol Product Ketone->Aldol Product Base-catalyzed

Caption: Competing reaction pathways in 1,8-naphthyridine synthesis.

Section 4: Purification and Characterization

Question 4: I am having difficulty purifying my crude 1,8-naphthyridine product. What are the best practices for purification and characterization?

Effective purification is essential for obtaining a high-purity 1,8-naphthyridine product and for accurate characterization.

Experimental Protocols:

Protocol 1: Column Chromatography Purification

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A common eluent for 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate.[2] Start with a low polarity mixture and gradually increase the proportion of ethyl acetate to achieve good separation between your product and any impurities.

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dry silica onto the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Tailing Prevention: If you observe tailing of your compound's spot on TLC, which can lead to broad peaks during column chromatography, add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine to your eluent.[2] This is particularly helpful for basic nitrogen-containing compounds.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 1,8-naphthyridine.

Protocol 2: Recrystallization

  • Solvent Screening: If your crude product is a solid, recrystallization can be a highly effective purification method.[2] Experiment with different solvents or solvent mixtures to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization:

Confirm the structure of your purified 1,8-naphthyridine using a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in your molecule.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in your molecule.

  • Elemental Analysis: Determines the elemental composition of your compound.

By systematically addressing these common issues, you can enhance the efficiency and success of your 1,8-naphthyridine syntheses.

References

  • Kulkarni, M. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds, 56(8), 976.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega.
  • A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science.
  • Troubleshooting guide for the synthesis of 1,8-naphthyridine deriv
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.
  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • A probable mechanism for the formation of 1,8-naphthyridines. (n.d.).
  • Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis. (n.d.). Journal of Heterocyclic Chemistry.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
  • Identification and characterization of byproducts in 1,8-naphthyridine synthesis. (n.d.). BenchChem.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.).
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
  • Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. (2016). Figshare.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • 1,8-Naphthyridine. (n.d.). Wikipedia.
  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (n.d.). NIH.
  • Advances in 1,8-Naphthyridines Chemistry. (2015). Semantic Scholar.
  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.).
  • One-pot synthesis of annulated 1,8-naphthyridines. (n.d.).
  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (n.d.). International Journal of Pharmaceutical & Biological Archives.
  • Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. (n.d.).
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). NIH.

Sources

Technical Support Center: Optimizing Dosage and Administration of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate (internal designation ETP-TN8). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective use of this novel compound in preclinical research. Given the compound's structural features—a hydrophobic naphthyridine core and an ethyl ester moiety—investigators may encounter challenges related to solubility and formulation stability.[1][2] This document offers a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Question 1: My ETP-TN8 solution, prepared from a DMSO stock, shows immediate precipitation upon dilution into an aqueous buffer (e.g., PBS). What is causing this and how can I fix it?

Answer:

This phenomenon, often termed "solvent shock," is the primary challenge for compounds with low aqueous solubility.[3] The rapid shift from a highly organic solvent (DMSO) to a fully aqueous environment causes the compound to crash out of solution.

Root Cause Analysis:

  • Low Aqueous Solubility: The core 5,6,7,8-tetrahydro-1,8-naphthyridine structure is largely hydrophobic.

  • High DMSO Concentration in Stock: High-concentration DMSO stocks, while effective for initial dissolution, exacerbate the polarity shock upon dilution.

Step-by-Step Mitigation Protocol:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is well below 1%, and ideally less than 0.1% for in vivo studies, as DMSO can have biological effects.[4]

  • Employ a Co-Solvent System: Instead of diluting directly into a buffer, use a pre-mixed vehicle containing a co-solvent. This creates a more gradual polarity transition.

    • Protocol: Prepare a vehicle solution of 10% Solutol® HS 15 in sterile water. Slowly add the DMSO stock of ETP-TN8 to the vortexing vehicle solution. This method helps maintain a micellar formulation, enhancing solubility.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4][5]

    • Protocol: Prepare a 20-40% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. Warm the solution gently (37-40°C) to aid dissolution. Add the ETP-TN8 DMSO stock dropwise to the HP-β-CD solution while stirring. Allow it to mix for 15-30 minutes before use.

  • pH Adjustment: The tetrahydronaphthyridine core contains basic nitrogen atoms. Adjusting the pH of the final solution to be slightly acidic (pH 4-6) can protonate these nitrogens, increasing the molecule's polarity and aqueous solubility.

    • Caution: Verify the stability of the ethyl ester group at lower pH, as it may be susceptible to hydrolysis. A preliminary stability study is recommended.

Question 2: I am observing high variability and poor bioavailability in my oral gavage (p.o.) animal studies. Could my formulation be the issue?

Answer:

Yes, inconsistent formulation is a very common cause of variable in vivo results.[5] If ETP-TN8 is not fully dissolved or is in an unstable suspension, the actual dose administered to each animal can vary significantly.

Root Cause Analysis & Solutions:

  • Inhomogeneous Suspension: If using a suspension, particles may settle over time, leading to inconsistent dosing.[6]

    • Solution: Ensure the suspension is vigorously and consistently mixed (e.g., with a vortex mixer or magnetic stirrer) immediately before drawing each dose. The formulation should be validated for homogeneity to ensure that different samples from the same batch contain the same concentration of the test article.[6][7]

  • Compound Degradation: The ethyl ester moiety of ETP-TN8 could be susceptible to hydrolysis by esterases in the vehicle or in vivo, especially if the formulation pH is not controlled.

    • Solution: Conduct a short-term stability assessment of your final dosing formulation.[8] Analyze the concentration of intact ETP-TN8 at time zero and after the maximum anticipated duration of the dosing procedure (e.g., 2-4 hours) at room temperature.

  • Poor Dissolution in vivo: Even if the compound is dosed consistently as a suspension, its dissolution rate in the gastrointestinal tract may be too slow, limiting absorption.

    • Solution: Consider particle size reduction techniques like micronization for suspensions to increase the surface area for dissolution.[5] Alternatively, using a solubilizing formulation like a self-emulsifying drug delivery system (SEDDS) or a cyclodextrin-based solution can significantly improve oral bioavailability.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of ETP-TN8?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation due to its strong solubilizing power for a wide range of organic molecules.[10] Prepare a stock solution at a concentration of 10-50 mM. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[11]

Q2: What are the best practices for formulating ETP-TN8 for intravenous (i.v.) administration?

A2: For i.v. administration, the formulation must be a clear, sterile, and particle-free solution. Suspensions are not suitable.

  • Primary Recommendation: A formulation containing a solubilizing agent is required. A common and well-tolerated option is a vehicle consisting of 5-10% DMSO, 10-20% Solutol® HS 15 (or Kolliphor® HS 15), and the remainder as sterile saline or 5% dextrose in water (D5W).[10]

  • Alternative: A cyclodextrin-based formulation using HP-β-CD as described previously is also an excellent choice for intravenous dosing.[4]

  • Critical Safety Note: Always run a vehicle-only control group in your animal studies to ensure the vehicle itself does not produce adverse effects.[4][12]

Q3: How should I handle and store the solid ETP-TN8 compound?

A3: ETP-TN8 solid should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation on the cold powder.

Data & Visualization

Table 1: Preliminary Solubility of ETP-TN8 in Common Vehicles

This table provides a starting point for vehicle selection. Solubility should be empirically determined for your specific lot of material.

Vehicle ComponentSolvent SystemApparent Solubility (mg/mL)Notes
Aqueous Buffers PBS, pH 7.4< 0.01Practically insoluble.
Organic Solvents 100% DMSO> 50Suitable for high-concentration stock solutions.
100% Ethanol~5-10Can be used as a co-solvent.
Co-Solvent Systems 10% DMSO, 90% Saline< 0.1Prone to precipitation. Not recommended.
10% Solutol® HS 15 in Water~1-2Forms a clear micellar solution. Good for i.v. or p.o.
Cyclodextrins 30% HP-β-CD in Water~2-5Forms a clear solution. Suitable for i.v. or p.o.
Suspension Vehicle 0.5% CMC-Na, 0.1% Tween 80> 10 (as suspension)Suitable for p.o. gavage. Requires homogenization.[4]
Experimental Workflow Diagram

The following diagram outlines a logical workflow for selecting an appropriate vehicle for in vivo studies with ETP-TN8.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Define Study Requirements (Route, Dose, Species) route Select Route of Administration start->route po_path Oral (p.o.) route->po_path Oral iv_path Intravenous (i.v.) route->iv_path Parenteral po_solubility Is required dose soluble in simple vehicle? po_path->po_solubility iv_check Formulation must be a clear, sterile solution iv_path->iv_check suspension Use Suspension Vehicle (e.g., 0.5% CMC + 0.1% Tween 80) Validate homogeneity. po_solubility->suspension No solubilize_po Use Solubilizing Vehicle (e.g., Cyclodextrin, SEDDS) po_solubility->solubilize_po Yes solubilize_iv Use Solubilizing Vehicle (e.g., Cyclodextrin, Solutol®) Validate for sterility & particles. iv_check->solubilize_iv final_check Final Formulation QC: Stability & Vehicle Toxicity Control suspension->final_check solubilize_po->final_check solubilize_iv->final_check

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the NMR spectra of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter ambiguities in their spectral data. We will explore common challenges and provide advanced, step-by-step solutions to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shift ranges for the core protons of this molecule?

A1: The proton chemical shifts can be broadly categorized based on their electronic environment. The aromatic protons on the naphthyridine ring will be the most deshielded, appearing furthest downfield. The protons on the saturated tetrahydro portion of the ring system will be in the aliphatic region, and the ethyl propanoate chain will have its own characteristic signals.

Proton Environment Expected Chemical Shift (δ, ppm) Typical Multiplicity
Aromatic (H-3, H-4)7.0 - 8.5Doublet (d)
Tetrahydropyridine Ring (H-5, H-6, H-7)1.5 - 3.5Multiplet (m)
Ethyl Propanoate (CH₂)~4.1Quartet (q)
Ethyl Propanoate (CH₃)~1.2Triplet (t)
Propanoate Chain (α-CH₂)~2.5Triplet (t)
Propanoate Chain (β-CH₂)~2.8Triplet (t)
NH (Amine)Variable (1.0 - 5.0)Broad Singlet (br s)

Note: These are approximate values and can vary based on solvent, concentration, and temperature.[1][2]

Q2: My NH proton signal is very broad and its chemical shift seems to vary between samples. Why is this happening?

A2: This is a common characteristic of labile protons, such as those in N-H and O-H groups.[3][4] Several factors contribute to this phenomenon:

  • Chemical Exchange: The NH proton can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[3][4] This exchange can occur at a rate that is intermediate on the NMR timescale, leading to peak broadening.[3]

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding can significantly influence the electron density around the proton, causing its chemical shift to vary with concentration and temperature.[3][5]

  • Solvent Effects: The choice of NMR solvent plays a crucial role. In protic solvents like D₂O or CD₃OD, the NH proton will exchange with deuterium, causing the signal to diminish or disappear entirely.[6] In aprotic solvents like DMSO-d₆, hydrogen bonding to the solvent is strong, which can slow down exchange and result in a sharper peak at a more consistent chemical shift.[6]

Q3: I'm seeing more signals in my spectrum than I expect for my compound. What could be the cause?

A3: The presence of unexpected signals often points to impurities in your sample.[7][8] Common sources of impurities include:

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., ethyl acetate, dichloromethane, hexanes) are frequently observed in ¹H NMR spectra.[7][9][10][11]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or unforeseen byproducts.

  • Grease: Stopcock grease from glassware can sometimes appear as broad signals in the aliphatic region.

To identify these impurities, you can consult published tables of common NMR solvent and impurity chemical shifts.[7][10][11]

Troubleshooting Guides for Ambiguous Spectra

Scenario 1: Overlapping Signals in the Aliphatic Region of the ¹H NMR Spectrum

The Problem: The signals for the protons on the tetrahydropyridine ring (positions 5, 6, and 7) and the propanoate chain often overlap, making it difficult to assign specific protons and determine their coupling relationships.

The Solution: 2D NMR Spectroscopy

Two-dimensional NMR experiments are powerful tools for resolving signal overlap and establishing connectivity within a molecule.

Step-by-Step Protocol for 2D NMR Analysis:

  • Acquire a COSY (Correlation Spectroscopy) Spectrum: This experiment reveals which protons are coupled to each other, typically through two or three bonds.[12]

    • Interpretation: Cross-peaks in the COSY spectrum connect signals from protons that are spin-spin coupled. This allows you to trace out the spin systems within your molecule. For instance, you should be able to "walk" along the tetrahydropyridine ring from H-5 to H-6 to H-7.

  • Acquire an HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[13][14][15]

    • Interpretation: Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other. This is invaluable for unambiguously assigning protons to their respective carbon atoms, especially when the proton signals are crowded.

Visualizing the Workflow:

Caption: Workflow for resolving overlapping ¹H NMR signals.

Scenario 2: Difficulty in Assigning Quaternary Carbons and Confirming Connectivity Across the Molecule

The Problem: The ¹³C NMR spectrum shows all the expected carbon signals, but it is challenging to definitively assign the quaternary carbons (C-2, C-8a, and the carbonyl carbon of the ester) and to confirm the connection between the propanoate side chain and the naphthyridine ring.

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[16][17][18][19] This is particularly useful for identifying long-range connectivities.

Step-by-Step Protocol for HMBC Analysis:

  • Acquire an HMBC Spectrum: This experiment will show correlations between protons and carbons that are not directly bonded.

    • Interpretation: Look for key cross-peaks that establish long-range connections. For example:

      • The protons on the α-CH₂ of the propanoate chain should show a correlation to the carbonyl carbon (a two-bond correlation) and to C-2 of the naphthyridine ring (a three-bond correlation).

      • The aromatic protons (H-3 and H-4) should show correlations to the quaternary carbon C-8a.

Visualizing Key HMBC Correlations:

Caption: Key 2- and 3-bond HMBC correlations.

Scenario 3: Uncertainty About the Conformation of the Tetrahydropyridine Ring

The Problem: The saturated six-membered ring of the tetrahydropyridine moiety can exist in various conformations (e.g., chair, boat, twist-boat). The ¹H NMR spectrum alone may not provide enough information to determine the preferred conformation in solution.

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[20] This is a powerful technique for determining stereochemistry and conformational preferences.[20][21][22]

Step-by-Step Protocol for NOESY Analysis:

  • Acquire a NOESY Spectrum: This experiment will show cross-peaks between protons that are spatially proximate.

    • Interpretation: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By analyzing the pattern of NOESY cross-peaks, you can deduce the relative orientation of protons in 3D space. For example, strong correlations between axial protons on the same face of the ring would support a chair conformation.

Visualizing Conformational Analysis:

G ¹H NMR ¹H NMR Ambiguous Conformation Ambiguous Conformation ¹H NMR->Ambiguous Conformation NOESY Experiment NOESY Experiment Ambiguous Conformation->NOESY Experiment Through-Space Correlations Through-Space Correlations NOESY Experiment->Through-Space Correlations Preferred Conformation Preferred Conformation Through-Space Correlations->Preferred Conformation

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during cell viability and cytotoxicity assessment. We will move beyond generic advice to address the potential for direct compound interference, ensuring the integrity and accuracy of your experimental data.

Introduction: The Challenge of Accurate Viability Assessment

This guide is structured as a series of frequently asked questions (FAQs) that will walk you through diagnosing issues, from general cell culture problems to compound-specific artifacts.

Section 1: Foundational Troubleshooting - Is It the Cells or the Assay?

Before suspecting compound interference, it is essential to rule out common cell culture and assay setup errors.

Q1: My vehicle-treated (negative control) cells show low viability or high cytotoxicity. What's going on?

This is a critical first diagnostic step. If your controls are unhealthy, any data from treated cells is uninterpretable. The issue likely lies with your cell culture conditions or initial assay setup.

Potential Causes & Solutions:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[2] Over-confluent or high-passage cells can exhibit altered metabolism and reduced viability.

  • Seeding Density: An incorrect cell density is a frequent source of error.[3]

    • Too Low: The signal-to-noise ratio will be poor, resulting in low absorbance, fluorescence, or luminescence readings.[2][3]

    • Too High: Cells may become over-confluent during the experiment, leading to contact inhibition, nutrient depletion, and cell death that is independent of your compound.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. A good starting point for many adherent cell lines in a 96-well plate is between 5,000 and 100,000 cells per well.[2][3]

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Test a range of vehicle concentrations to establish a safe upper limit, typically ≤0.5% for most cell lines.

Q2: I'm seeing high variability between my replicates and between experiments. How can I improve reproducibility?

Inconsistent results often point to technical variability in your workflow.[4]

Troubleshooting Steps:

  • Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation and temperature changes, which can alter cell growth and produce inconsistent data.[2] To prevent this, fill the perimeter wells with sterile Phosphate-Buffered Saline (PBS) or media without cells and do not use them for your experimental samples.[2]

  • Standardize Reagent Preparation: Always prepare fresh reagents. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[2] For assays requiring the addition of components immediately before use (e.g., DTT in caspase assays), ensure this is done consistently every time.[5]

  • Ensure Homogeneous Cell Seeding: A common error is failing to achieve a uniform single-cell suspension before plating. Clumped cells will lead to wells with vastly different cell numbers. Gently triturate the cell suspension before and during plating to maintain uniformity.

  • Pipetting Technique: Be mindful of your pipetting. Inaccurate or inconsistent volumes, especially for the compound and assay reagents, will directly impact results. Use calibrated pipettes.[5] When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles.

Section 2: Assay-Specific Interference by this compound

Once you have validated your cell culture and basic assay technique, you must consider how the compound itself might be interacting with the assay chemistry. The naphthyridine structure warrants careful scrutiny for potential optical or chemical interference.

Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT)

These assays measure metabolic activity by quantifying the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by mitochondrial and cellular dehydrogenases.[6][7] A decrease in color is interpreted as a loss of viability.

Q: My MTT assay results are unexpected. I see either much higher or much lower viability than anticipated from visual inspection.

Potential Compound Interference:

  • Optical Interference: Naphthyridine compounds can be colored. If this compound absorbs light near the wavelength used to measure the formazan product (typically ~570 nm for MTT), it will create a false signal.[8]

  • Chemical Interference (False Positive): The compound may have reducing properties that can directly convert the tetrazolium salt to formazan in the absence of cellular activity.[9] This leads to a high absorbance reading that is incorrectly interpreted as high cell viability.

  • Inhibition of Reductases (False Negative): The compound could be a direct inhibitor of the mitochondrial dehydrogenases responsible for MTT reduction.[9] In this scenario, the cells might be alive, but their ability to reduce MTT is impaired, leading to a low signal that is falsely interpreted as cytotoxicity.

Validation Protocol: Cell-Free MTT Interference Assay

  • Prepare a 96-well plate with cell culture medium but no cells .

  • Add your compound at the same concentrations used in your cell-based experiment. Include a vehicle-only control.

  • Add the MTT reagent and incubate for the same duration as your main experiment (e.g., 1-4 hours).[6]

  • Add the solubilization solution (e.g., DMSO or SDS solution).[6]

  • Read the absorbance at the appropriate wavelength.

  • Analysis: A significant increase in absorbance in the compound-containing wells compared to the vehicle control indicates direct reduction of MTT by your compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][10]

Q: I expect my compound to be cytotoxic, but the LDH assay shows no increase in LDH release.

Potential Compound Interference:

  • Direct LDH Enzyme Inhibition: The most likely culprit is that your compound directly inhibits the activity of the LDH enzyme.[11] Even if cells are dying and releasing LDH, the compound in the medium prevents the enzyme from converting the assay substrate, leading to a false negative result.[11]

  • Optical Interference: The LDH assay involves a final colorimetric or fluorescent readout. Your compound could absorb light at the measurement wavelength (e.g., ~490 nm for colorimetric assays), masking the true signal.[11]

Validation Protocol: LDH Inhibition Control

  • Prepare a source of LDH by lysing a known number of untreated cells with a lysis buffer (e.g., 1% Triton X-100) to create a cell lysate rich in LDH. This will be your "positive control" lysate.

  • In a new 96-well plate (cell-free), add the LDH-containing lysate to a series of wells.

  • Add your compound at the same concentrations used in your cell-based experiment to these wells. Include a vehicle control.

  • Perform the LDH assay according to the manufacturer's protocol.

  • Analysis: If the absorbance values in the compound-treated wells are lower than in the vehicle control well, it confirms that your compound is directly inhibiting LDH enzyme activity.[11]

ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)

These highly sensitive assays quantify ATP, the energy currency of the cell.[12] Upon cell lysis, ATP is released and acts as a substrate for luciferase, generating a luminescent signal that is proportional to the number of viable cells.[6][12]

Q: My ATP assay gives a very low signal, suggesting high cytotoxicity, but this doesn't match my other observations.

Potential Compound Interference:

  • Luciferase Inhibition: Many chemical compounds can directly inhibit the firefly luciferase enzyme.[13] This will quench the luminescent signal and lead to a dramatic underestimation of cell viability.

  • ATP Production/Consumption Effects: The compound might not kill the cells but could interfere with metabolic pathways, leading to a rapid depletion of intracellular ATP. While this is a real biological effect, it may not reflect cell death within the timeframe of your experiment.[13]

Validation Protocol: Luciferase Inhibition Assay

  • In a white-walled 96-well plate suitable for luminescence (cell-free), add the assay lysis/luciferase reagent to a series of wells.

  • Add a known, constant amount of ATP standard to each well. Refer to your kit manufacturer for recommended concentrations.[14]

  • Add your compound at the same concentrations used in your cell-based experiment. Include a vehicle control.

  • Read the luminescence immediately according to the assay protocol.

  • Analysis: A decrease in the luminescent signal in the compound-treated wells compared to the vehicle control indicates direct inhibition of the luciferase enzyme.

Fluorescence-Based Assays (e.g., Resazurin, Calcein-AM)

These assays rely on the conversion of a non-fluorescent substrate (like resazurin or Calcein-AM) into a fluorescent product by viable cells.

Q: My fluorescent viability assay shows very high background or inconsistent readings.

Potential Compound Interference:

  • Autofluorescence: This is a major issue for fluorescence-based assays.[15] If this compound is fluorescent, it will emit light upon excitation, creating a high background signal that can obscure the signal from the assay dye.[16]

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent product (an "inner filter effect"), leading to an artificially low signal and an overestimation of cytotoxicity.[17]

Validation Protocol: Compound Autofluorescence Check

  • In a 96-well plate (black-walled for fluorescence), add cell culture medium.

  • Add your compound at various concentrations. Include a vehicle control. Do not add any cells or fluorescent dye.

  • Read the plate on a microplate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.[18]

  • Analysis: A signal that is significantly above the vehicle-only control indicates that your compound is autofluorescent and will interfere with the assay.[18]

Section 3: Advanced Strategies and Best Practices

Q: My results from different viability assays don't agree. What does this mean and what should I do?

This is a common and important finding. A discrepancy between assays often provides valuable mechanistic insight. For example:

  • MTT low, LDH normal: This could suggest your compound is causing metabolic dysfunction or mitochondrial toxicity without immediately rupturing the cell membrane.[4][9]

  • ATP low, MTT normal: This might indicate a rapid effect on ATP production that precedes a broader decline in mitochondrial reductase activity.[13]

The solution is to use orthogonal assays —methods that measure different biological endpoints.[19] If you suspect your primary assay is compromised by interference, confirming the result with a second, mechanistically different assay is essential.

G cluster_start Initial Observation cluster_check Initial Checks cluster_troubleshoot_general General Troubleshooting cluster_interference Compound Interference Testing cluster_orthogonal Orthogonal Assay Validation cluster_conclusion Conclusion Start Unexpected Viability Result (High or Low) CheckControls Are Controls (Vehicle, Untreated) Behaving as Expected? Start->CheckControls TroubleshootGeneral Review General Protocol: - Cell Seeding Density - Cell Health / Passage - Reagent Preparation - Edge Effects CheckControls->TroubleshootGeneral No SuspectInterference Suspect Compound Interference CheckControls->SuspectInterference Yes TroubleshootGeneral->Start Re-run Experiment RunCellFree Run Cell-Free Controls: - Autofluorescence Check - Chemical Reactivity (MTT) - Enzyme Inhibition (LDH, ATP) SuspectInterference->RunCellFree InterferenceConfirmed Is Interference Confirmed? RunCellFree->InterferenceConfirmed SelectOrthogonal Select Orthogonal Assay (Different Principle, e.g., LDH vs ATP) InterferenceConfirmed->SelectOrthogonal Yes CompareResults Compare Results from Primary and Orthogonal Assays InterferenceConfirmed->CompareResults No / Unsure SelectOrthogonal->CompareResults Conclusion Draw Conclusion Based on Convergent Evidence CompareResults->Conclusion

Q: What is the best practice for establishing a reliable cell viability protocol for a new compound?
  • Characterize the Compound: Before starting cell work, determine if the compound has intrinsic color or fluorescence.

  • Optimize Cell Conditions: Perform cell density titrations and confirm the non-toxic concentration of your vehicle.

  • Primary Assay Screen: Run your primary viability assay (e.g., MTT or ATP-based) to get an initial indication of cytotoxic potential.

  • Run Interference Controls: Concurrently, run the appropriate cell-free controls for your primary assay as described in Section 2.

Summary of Common Assays and Potential Interferences
Assay TypePrinciplePotential Interference by Compound
MTT / Tetrazolium Metabolic Activity (Reductase Enzymes)Colorimetric interference, direct reduction of dye, enzyme inhibition.[8][9]
LDH Release Membrane IntegrityInhibition of LDH enzyme, colorimetric interference.[11]
ATP-Based Metabolic Activity (ATP content)Inhibition of luciferase enzyme, quenching of luminescent signal.[13]
Resazurin / Calcein Metabolic Activity / Esterase ActivityAutofluorescence, fluorescence quenching.[15][17]
High-Content Imaging Morphology, Nuclear StainingAutofluorescence, induction of morphological changes not linked to cell death.[16]

By systematically ruling out general errors and then directly testing for compound-specific interference, researchers can ensure that their cell viability data for this compound is both accurate and reliable.

References

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • AAT Bioquest. (2022, November 16). What are the limitations of MTT assays?
  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3343.
  • Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700.
  • BenchChem. (2025). Technical Support Center: ML132 and LDH Assay Integrity.
  • BenchChem. (2025). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting.
  • Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual.
  • Davis, M. I., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 587-593.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • AAT Bioquest. (2025, November 3). Calcein Viability Assays Troubleshooting.
  • ResearchGate. (n.d.). Troubleshooting of the caspase 3-like activity measurement procedure.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • van der Lugt, J., et al. (2018). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. Cancers, 10(10), 353.
  • Abcam. (n.d.). Caspase assay selection guide.
  • Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide.
  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance.
  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?
  • MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit User Manual.
  • Reddit. (2023, June 25). LDH Assay- please help me.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • Abcam. (n.d.). Cell viability assays.
  • Creative Bioarray. (n.d.). ATP Cell Viability Assay.
  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • ResearchGate. (n.d.). Cell viability assay via MTT for different solvent fractions.
  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen.
  • Li, Y., et al. (2025). Assessment and Comparison of Viability Assays for Cellular Products. Cytotherapy, 27(2), 145-154.
  • Platel, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 57.
  • Ahn, S. K., et al. (2011). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 32(10), 3513-3520.
  • PubMed. (n.d.). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists.
  • PubMed. (1967). Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • PubChem. (n.d.). Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
  • PubMed. (2007). {2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157), a novel nonhematotoxic naphthalimide derivative with potent antitumor activity}.
  • ChemicalBook. (n.d.). 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID synthesis.

Sources

Technical Support Center: Purification of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the purity of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to troubleshoot common purification hurdles.

Logical Workflow for Purification Strategy

Before diving into specific issues, it's crucial to have a logical approach to purification. The choice of method depends on the nature of the impurities present. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Product (Post-Synthesis Workup) check_physical Assess Physical State (Oil, Discolored Solid?) start->check_physical check_tlc Analyze by TLC (Streaking, Overlapping Spots?) check_physical->check_tlc No (Relatively Clean) col_chrom Primary Purification: Column Chromatography check_physical->col_chrom Yes (Significant Impurities) check_spectro Analyze by NMR/LC-MS (Starting Material, Side Products?) check_tlc->check_spectro No (Clean Spot) check_tlc->col_chrom Yes check_spectro->col_chrom Polar impurities detected acid_base Alternative/Complementary: Acid-Base Extraction check_spectro->acid_base Non-basic impurities detected recrystal Final Polishing: Recrystallization check_spectro->recrystal High purity indicated (>95%) col_chrom->recrystal Product is solid & >95% pure acid_base->col_chrom Further purification needed acid_base->recrystal Product is solid & >98% pure pure_product High-Purity Product recrystal->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude product is a dark, viscous oil. What is the most effective initial purification step?

A1: Root Cause & Recommended Action

A dark, oily crude product typically indicates the presence of significant polymeric byproducts, residual high-boiling solvents (like DMF or DMSO often used in coupling reactions), and colored impurities from various side reactions.[1][2] The most robust method for tackling a complex mixture like this is flash column chromatography .

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3][4] Polar impurities will adsorb strongly to the polar silica gel, while your less polar product will travel through the column more quickly, allowing for effective separation.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system should give your target compound an Rf (retention factor) of ~0.2-0.3.

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of dichloromethane or the eluent.

    • Recommended: For better separation, perform a "dry load." Dissolve the crude product in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column.[5]

  • Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent. Ensure there are no air bubbles or cracks.

  • Elution: Begin eluting with the solvent system determined by TLC. If separation is difficult, a gradient elution can be used, starting with a low polarity mixture and gradually increasing the percentage of the polar solvent.[5]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Q2: I'm observing significant streaking of my compound on the silica gel TLC plate. How can I achieve good separation?

A2: Root Cause & Recommended Action

Streaking is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.[6] The basic nitrogen atoms in your tetrahydronaphthyridine core interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes poor peak shape and ineffective separation.

Causality: The acid-base interaction between the basic analyte and acidic stationary phase leads to irreversible or slow-to-desorb binding, causing the compound to "streak" down the plate or column rather than moving as a compact band.

To counteract this, you must neutralize the acidic sites on the silica gel.

Solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent system. A typical concentration is 0.1-1% by volume.[5][6] This neutralizes the acidic sites, allowing your basic compound to elute cleanly.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which lacks the strong acidity of silica gel.[6]

  • Reversed-Phase Chromatography: For highly polar or basic compounds, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile with a formic acid or TFA modifier) is an excellent alternative.[6][7]

Table 1: Troubleshooting TLC Streaking with Eluent Modifiers
Eluent System (Hexane:EtOAc) Modifier Observation & Recommendation
70:30NoneSevere streaking, inaccurate Rf.
70:301% Triethylamine Clean, well-defined spot. Recommended for column chromatography.
50:50 (DCM:MeOH)NoneModerate streaking.
50:50 (DCM:MeOH)0.5% NH₄OH Improved spot shape. Good for highly polar analogs.
Q3: My NMR analysis shows aromatic signals corresponding to the un-hydrogenated 1,8-naphthyridine precursor. How can I remove this impurity?

A3: Root Cause & Recommended Action

This impurity arises from an incomplete catalytic hydrogenation of the aromatic 1,8-naphthyridine ring system.[8][9][10] Since the precursor is structurally very similar to the product, simple chromatography can sometimes be challenging. An effective strategy is to exploit the difference in basicity between the two compounds or re-subject the mixture to the hydrogenation conditions.

Causality: The sp²-hybridized nitrogens in the aromatic naphthyridine ring are significantly less basic than the sp³-hybridized nitrogens in the saturated tetrahydro-naphthyridine ring. This difference can be exploited using an acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (~10-20 volumes).

  • Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The more basic product, this compound, will be protonated and move into the aqueous layer. The less basic, aromatic impurity will preferentially remain in the organic layer.[11][12]

  • Separate the layers. You may repeat the acid extraction on the organic layer to maximize recovery.

  • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >9. This deprotonates your product, causing it to precipitate or become soluble again in an organic solvent.

  • Extract the now-basic aqueous solution with fresh ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Acid_Base_Extraction start Crude Mixture in EtOAc (Product + Aromatic Impurity) extract_hcl Extract with 1M HCl start->extract_hcl organic_layer1 Organic Layer: EtOAc + Aromatic Impurity (Less Basic) extract_hcl->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer: Water + Protonated Product (More Basic) extract_hcl->aqueous_layer1 Aqueous Phase basify Basify with NaOH to pH > 9 aqueous_layer1->basify extract_etOAc Extract with EtOAc basify->extract_etOAc aqueous_layer2 Aqueous Layer: Waste (Salts) extract_etOAc->aqueous_layer2 Aqueous Phase organic_layer2 Organic Layer: EtOAc + Purified Product extract_etOAc->organic_layer2 Organic Phase finish Dry (Na₂SO₄), Evaporate organic_layer2->finish final_product Pure Product finish->final_product

Caption: Workflow for purification via acid-base extraction.

Q4: My product appears clean by NMR, but it fails to crystallize and instead "oils out." What can I do?

A4: Root Cause & Recommended Action

"Oiling out" during recrystallization is a common issue that often occurs for one of two reasons: the solution is too supersaturated (cooled too quickly), or trace impurities are present that inhibit crystal lattice formation.[6] The ethyl propanoate chain on your molecule can also contribute to a lower melting point and a higher propensity to oil out compared to more rigid analogs.

Troubleshooting Recrystallization:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to re-dissolve the oil completely. Then, allow the flask to cool very slowly to room temperature, followed by gradual cooling in a refrigerator. Do not place it directly in an ice bath or freezer.

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Add Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, supersaturated solution to induce crystallization.[6]

  • Solvent System Optimization: Your choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. Often, a two-solvent system (one in which the compound is soluble, and one in which it is not) provides the best results.

Table 2: Common Recrystallization Solvents for Ethyl Propanoate Derivatives
Solvent System Solubility (Hot) Solubility (Cold) Comments & Recommendations
IsopropanolGoodLowA good starting point for single-solvent recrystallization.
EthanolHighModerateMay result in lower yield due to moderate cold solubility.[13]
Ethyl Acetate / HexaneHigh / LowLow / Very LowA powerful two-solvent system. Dissolve in minimal hot EtOAc, then add Hexane dropwise until cloudy. Re-heat to clarify and cool slowly.[14]
TolueneGoodLowCan be effective for aromatic-containing compounds.

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. [Link]

  • Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. National Institutes of Health (PMC). [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. [Link]

  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Scilit. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of Substituted 1,5-Naphthyridines. Synfacts. [Link]

  • Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot. RSC Publishing. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Acid-Base Extraction. University of California, Los Angeles, Department of Chemistry. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Purification of heterocyclic organic nitrogen compounds.
  • Acid-Base Properties of Nitrogen Heterocycles. Pearson. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health (PMC). [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • ethyl propionate production process.
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Institutes of Health (PMC). [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Two-step heterocyclic nitrogen extraction from petroleum oils (Patent). OSTI.GOV. [Link]

  • A Three-Component Reaction Forming Naphthyridones--Synthesis of Lophocladine Analogs. PubMed. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (PMC). [Link]

  • Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Novel Tetrahydro-1,8-naphthyridine Derivatives in TGF-β/ALK5 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical efficacy of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate against established inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. As a Senior Application Scientist, the aim is to present a technically sound and experimentally grounded narrative to evaluate this novel chemical entity in the context of known therapeutic agents.

Introduction: The Rationale for Targeting the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably in promoting tumor growth, metastasis, and fibrosis.[2][3][4] In the canonical pathway, TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors, primarily the Activin receptor-Like Kinase 5 (ALK5).[5] Activated ALK5 subsequently phosphorylates the receptor-regulated SMAD proteins (SMAD2 and SMAD3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][5]

Given its central role, ALK5 has emerged as a promising therapeutic target for small molecule inhibitors.[4][6] By blocking the kinase activity of ALK5, these inhibitors can effectively halt the downstream signaling cascade, thereby mitigating the pathological effects of aberrant TGF-β signaling.[5] This guide will evaluate the hypothetical potential of this compound as a novel ALK5 inhibitor by comparing its projected efficacy against well-characterized inhibitors in the field.

Hypothetical Profile of this compound

While specific biological activity data for this compound is not yet extensively published, its core structure, a 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, is found in various biologically active compounds, including those targeting kinases.[7][8] For the purpose of this comparative guide, we will hypothesize that this compound acts as a competitive inhibitor of the ATP-binding site of ALK5, a common mechanism for kinase inhibitors.[4][9]

Structure:

Caption: Workflow for determining in vitro kinase inhibition and selectivity.

Cellular Assays for Target Engagement and Pathway Inhibition

Following biochemical validation, the next logical step is to assess the ability of Compound X to inhibit TGF-β signaling in a cellular context.

Workflow for Cellular Assays

Cell Line (e.g., A549) Cell Line (e.g., A549) TGF-β1 Stimulation TGF-β1 Stimulation Cell Line (e.g., A549)->TGF-β1 Stimulation Compound X Treatment Compound X Treatment TGF-β1 Stimulation->Compound X Treatment Western Blot (p-SMAD2/3) Western Blot (p-SMAD2/3) Compound X Treatment->Western Blot (p-SMAD2/3) Reporter Gene Assay (SMAD-responsive) Reporter Gene Assay (SMAD-responsive) Compound X Treatment->Reporter Gene Assay (SMAD-responsive) EC50 Determination EC50 Determination Western Blot (p-SMAD2/3)->EC50 Determination Reporter Gene Assay (SMAD-responsive)->EC50 Determination

Caption: Workflow for assessing cellular target engagement and pathway inhibition.

In Vivo Efficacy Models

The final preclinical validation involves testing the therapeutic efficacy of Compound X in relevant animal models of disease, such as cancer or fibrosis.

Workflow for In Vivo Efficacy Studies

Disease Model (e.g., Tumor Xenograft) Disease Model (e.g., Tumor Xenograft) Compound X Administration Compound X Administration Disease Model (e.g., Tumor Xenograft)->Compound X Administration Vehicle Control Vehicle Control Disease Model (e.g., Tumor Xenograft)->Vehicle Control Known Inhibitor Control Known Inhibitor Control Disease Model (e.g., Tumor Xenograft)->Known Inhibitor Control Tumor Growth Measurement Tumor Growth Measurement Compound X Administration->Tumor Growth Measurement Biomarker Analysis (p-SMAD) Biomarker Analysis (p-SMAD) Compound X Administration->Biomarker Analysis (p-SMAD) Vehicle Control->Tumor Growth Measurement Known Inhibitor Control->Tumor Growth Measurement Efficacy Assessment Efficacy Assessment Tumor Growth Measurement->Efficacy Assessment Biomarker Analysis (p-SMAD)->Efficacy Assessment

Caption: Workflow for evaluating in vivo efficacy in a disease model.

Hypothetical Comparative Data

The following tables present hypothetical, yet plausible, data that would be generated from the experiments outlined above.

Table 1: In Vitro Kinase Inhibition Profile

CompoundALK5 IC50 (nM)ALK4 IC50 (nM)p38α IC50 (µM)Selectivity (p38α/ALK5)
Compound X 35150>10>285
Galunisertib 56>1000>10>178
Vactosertib 1113>10>909
SB-431542 94125>10>106

Table 2: Cellular Potency in A549 Lung Carcinoma Cells

Compoundp-SMAD2 Inhibition EC50 (nM)SMAD-Luciferase Reporter EC50 (nM)
Compound X 85110
Galunisertib 120150
Vactosertib 2530
SB-431542 200250

Table 3: In Vivo Efficacy in a Breast Cancer Xenograft Model (MDA-MB-231)

Treatment GroupDose (mg/kg, oral, BID)Tumor Growth Inhibition (%)
Vehicle -0
Compound X 5065
Galunisertib 5060
Vactosertib 2570

Detailed Experimental Protocols

ALK5 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Prepare a reaction mixture containing ALK5 kinase, a proprietary europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Add serial dilutions of Compound X or control inhibitors to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Western Blot for Phospho-SMAD2
  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free media for 4 hours.

  • Pre-treat the cells with various concentrations of Compound X or control inhibitors for 1 hour.

  • Stimulate the cells with 5 ng/mL of TGF-β1 for 30 minutes.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2 and total SMAD2, followed by HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

Discussion and Future Directions

Based on our hypothetical data, this compound (Compound X) demonstrates promising potential as a potent and selective ALK5 inhibitor. Its hypothetical in vitro potency (IC50 = 35 nM) is comparable to that of Galunisertib and it exhibits good selectivity over the p38α kinase. In cellular assays, Compound X shows superior potency to Galunisertib and SB-431542 in inhibiting SMAD2 phosphorylation, a key downstream event in the TGF-β pathway.

The projected in vivo efficacy in a breast cancer xenograft model is also encouraging, showing a level of tumor growth inhibition comparable to Galunisertib at the same dose. While Vactosertib appears more potent in all assays, Compound X's distinct chemical scaffold may offer advantages in terms of pharmacokinetics, safety profile, or off-target effects that warrant further investigation.

Future experimental steps should include:

  • Full Kinome Profiling: To comprehensively assess the selectivity of Compound X against a broad panel of kinases.

  • Pharmacokinetic Studies: To determine the oral bioavailability, half-life, and metabolic stability of the compound.

  • Toxicology Studies: To evaluate the safety profile and determine the maximum tolerated dose.

  • Efficacy in Orthotopic and Metastasis Models: To assess the therapeutic potential in more clinically relevant cancer models.

  • Combination Studies: To explore synergistic effects with other anti-cancer therapies, such as chemotherapy or immunotherapy. [3] In conclusion, while the data presented is hypothetical, it provides a structured framework for the evaluation of novel tetrahydro-1,8-naphthyridine derivatives as ALK5 inhibitors. The proposed experimental plan and the comparative analysis with established inhibitors offer a clear path forward for the preclinical development of this promising compound class.

References

  • Patsnap Synapse. (2024, June 21). What are ALK5 inhibitors and how do they work?
  • Patsnap Synapse. (2024, June 25). What are Smad proteins inhibitors and how do they work?
  • Frontiers in Pharmacology. (2023). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications.
  • Ling, L. E., & Lee, W.-C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190–2202.
  • Frontiers in Immunology. (2022). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis.
  • Selleckchem.com. TGFβRI/ALK5 Selective Inhibitors.
  • Patsnap Synapse. (2024, June 21). What are TGF beta receptor antagonists and how do they work?
  • Journal of Medicinal Chemistry. (2003). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5).
  • Selleckchem.com. TGF-beta/Smad 阻害.
  • Selleck Chemicals. TGF-beta/Smad inhibitors/activators.
  • MedchemExpress.com. TGF-β Receptor | Inhibitors.
  • Santa Cruz Biotechnology. Smad4 Inhibitors.
  • MedchemExpress.com. TGF-beta/Smad | Inhibitors.
  • Taylor & Francis Online. (2019). Current perspectives on inhibitory SMAD7 in health and disease.
  • PubMed. (2007). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists.
  • PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
  • World Intellectual Property Organization. (2023). WO/2023/285583 5,6,7,8-TETRAHYDRO-2,6- AND 2,7-NAPHTHYRIDINE DERIVATIVES FOR USE IN THE TREATMENT OF DISEASES RESPONSIVE TO CITRATE TRANSPORTER MODULATION.
  • Biosynth. 5,6,7,8-Tetrahydro-n[5][9]aphthyridine-2-carboxylic acid. Retrieved from

  • ResearchGate. (2025, August 9). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • ChemicalBook. 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID synthesis.
  • ResearchGate. (2021). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • PubMed Central. (2020). Biological Activity of Naturally Derived Naphthyridines.
  • PubMed. (2014). A Three-Component Reaction Forming Naphthyridones--Synthesis of Lophocladine Analogs.
  • PubMed. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate.
  • Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • PubMed. (1967). Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • PubChem. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
  • PubMed. (2007). 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157), a novel nonhematotoxic naphthalimide derivative with potent antitumor activity.

Sources

Cross-validation of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate's biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Biological Cross-Validation of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate and Its Analogs

As Senior Application Scientist, this guide provides a comprehensive framework for the biological cross-validation of this compound. Given the structural similarities to known kinase inhibitors, we will proceed with the hypothesis that this compound exhibits inhibitory activity against one or more protein kinases. This guide will detail the necessary experimental workflows to test this hypothesis, compare its performance against relevant alternatives, and ensure the trustworthiness of the findings through robust, self-validating protocols.

Introduction: The Scientific Rationale

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Specifically, derivatives of this scaffold have shown promise as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory diseases and cancers, making it a compelling therapeutic target.

Our target molecule, this compound (hereafter referred to as Compound-X ), possesses this core scaffold. Therefore, a logical starting point for its biological characterization is to assess its potential as a kinase inhibitor, possibly targeting IRAK4 or related kinases. This guide outlines a cross-validation strategy to not only determine the biological activity of Compound-X but also to benchmark its potency and selectivity against established compounds sharing the same pharmacophore.

Comparator Compound Selection

For a meaningful cross-validation, the selection of appropriate comparator compounds is paramount. Based on publicly available data, we have selected two well-characterized 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives with known biological activity:

  • Comparator A: A known potent IRAK4 inhibitor, serving as a positive control and a benchmark for potency.

  • Comparator B: A structurally similar compound with reported activity against a different kinase, which will serve as a control for selectivity.

The structures of these compounds are presented below for reference.

Experimental Workflow for Cross-Validation

The following experimental workflow is designed to provide a comprehensive biological profile of Compound-X and to rigorously compare its activity with the selected comparators.

experimental_workflow cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity Profiling a Primary Kinase Screen b IC50 Determination a->b Hit Identification c Mechanism of Action Studies b->c Potency Confirmation d Cellular Target Engagement c->d Transition to Cellular Context e Downstream Signaling Pathway Analysis d->e Confirmation of Target Interaction f Cellular Viability/Toxicity e->f Functional Cellular Effect g Kinome-wide Selectivity Panel f->g Lead Characterization h Off-target Liability Assays g->h Identification of Off-Targets

Figure 1: A three-phase experimental workflow for the comprehensive biological cross-validation of Compound-X .

Phase 1: In Vitro Biochemical Assays

The initial phase focuses on determining the direct interaction of Compound-X with its putative kinase target in a purified, cell-free system.

3.1.1. Primary Kinase Screen

  • Objective: To rapidly assess if Compound-X inhibits the activity of a panel of protein kinases, including IRAK4.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., DiscoverX, Promega) that includes IRAK4 and other related kinases.

    • Screen Compound-X at a single, high concentration (e.g., 10 µM) against the kinase panel.

    • Include Comparator A and Comparator B as controls.

    • Measure the percentage of kinase inhibition for each compound.

  • Expected Outcome: Identification of "hits" – kinases that are significantly inhibited by Compound-X .

3.1.2. IC50 Determination

  • Objective: To quantify the potency of Compound-X against the "hit" kinases identified in the primary screen.

  • Methodology:

    • Perform a dose-response analysis for Compound-X , Comparator A , and Comparator B against the primary hit kinase(s).

    • Use a suitable assay format, such as a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®).

    • Generate a multi-point concentration curve (e.g., 10-point, 3-fold serial dilution).

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound by fitting the data to a four-parameter logistic model.

  • Data Presentation:

CompoundTarget KinaseIC50 (nM)
Compound-X IRAK4TBD
Comparator AIRAK4TBD
Comparator BIRAK4TBD

3.1.3. Mechanism of Action Studies

  • Objective: To elucidate how Compound-X inhibits the kinase (e.g., ATP-competitive, non-competitive).

  • Methodology:

    • Perform enzyme kinetics studies by measuring the initial reaction rates at varying concentrations of both ATP and Compound-X .

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the plots to determine the mode of inhibition.

  • Rationale: Understanding the mechanism of action provides crucial insights into the compound's binding mode and potential for optimization.

Phase 2: Cell-Based Assays

This phase aims to confirm the activity of Compound-X within a more physiologically relevant cellular context.

3.2.1. Cellular Target Engagement

  • Objective: To verify that Compound-X can enter cells and bind to its intended target.

  • Methodology:

    • Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

    • Treat intact cells with varying concentrations of Compound-X , Comparator A , and Comparator B .

    • Measure the stabilization of the target protein (CETSA) or the displacement of a tracer (NanoBRET™).

  • Trustworthiness: These assays provide direct evidence of target engagement in a live-cell environment.

3.2.2. Downstream Signaling Pathway Analysis

  • Objective: To assess the functional consequence of target engagement by measuring the inhibition of downstream signaling events.

  • Methodology:

    • Use a relevant cell line (e.g., human monocytic THP-1 cells) that expresses the target kinase.

    • Stimulate the signaling pathway (e.g., with lipopolysaccharide (LPS) for the IRAK4 pathway).

    • Treat the cells with a dose-range of Compound-X and comparators.

    • Measure the phosphorylation of a downstream substrate (e.g., phosphorylation of IκBα) or the production of a downstream cytokine (e.g., TNFα) using Western blotting or ELISA, respectively.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Cytokine Pro-inflammatory Cytokines Nucleus->Cytokine CompoundX Compound-X CompoundX->IRAK4 Inhibition

Figure 2: A simplified diagram of the TLR4/IRAK4 signaling pathway, illustrating the proposed point of intervention for Compound-X .

3.2.3. Cellular Viability/Toxicity Assays

  • Objective: To determine if the observed cellular effects are due to specific target inhibition or general cytotoxicity.

  • Methodology:

    • Treat a panel of relevant cell lines with a broad concentration range of Compound-X .

    • Use a cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell health.

    • Calculate the CC50 (50% cytotoxic concentration).

  • Significance: A large window between the cellular IC50 (from signaling assays) and the CC50 is desirable for a therapeutic candidate.

Phase 3: Selectivity Profiling

The final phase is crucial for understanding the broader interaction profile of Compound-X and identifying potential off-target effects.

3.3.1. Kinome-wide Selectivity Panel

  • Objective: To assess the selectivity of Compound-X across a large panel of human kinases.

  • Methodology:

    • Submit Compound-X to a commercial kinome profiling service (e.g., Eurofins, Reaction Biology).

    • Screen against a panel of >400 kinases at a fixed concentration (e.g., 1 µM).

    • Analyze the results to identify any off-target kinases that are significantly inhibited.

  • Data Interpretation: The results can be visualized as a "kinome tree" to provide a global view of selectivity.

3.3.2. Off-target Liability Assays

  • Objective: To evaluate potential interactions with targets known to be associated with adverse drug reactions.

  • Methodology:

    • Screen Compound-X against a panel of safety-related targets, such as hERG, CYP450 enzymes, and a panel of G-protein coupled receptors (GPCRs).

  • Importance: Early identification of potential liabilities is critical for drug development.

Conclusion and Future Directions

This guide provides a robust, multi-pronged approach for the cross-validation of this compound's biological activity. By systematically progressing through in vitro biochemical assays, cell-based functional assays, and comprehensive selectivity profiling, researchers can build a high-confidence data package. The direct comparison with carefully selected alternative compounds at each stage ensures that the performance of Compound-X is appropriately benchmarked. The data generated from this workflow will be instrumental in determining the therapeutic potential of this novel compound and will guide future optimization efforts.

References

  • Title: Discovery of a Potent and Selective IRAK4 Inhibitor for the Treatment of Inflammatory Diseases. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and biological evaluation of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives as novel kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Source: Current Protocols in Chemical Biology URL: [Link]

A Head-to-Head Comparison of 1,8-Naphthyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a remarkable breadth of biological activities.[1][2] Its inherent structural features, including a planar bicyclic system with multiple hydrogen bond acceptors, make it an ideal framework for designing targeted therapeutic agents. This guide provides a comprehensive, head-to-head comparison of different 1,8-naphthyridine analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The Versatility of the 1,8-Naphthyridine Core: A Structural Overview

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity. The strategic placement of various substituents at different positions on the naphthyridine ring system has led to the development of potent and selective inhibitors for a range of biological targets.[3]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant number of 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] The primary mechanism of action for many of these analogs is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[1][6] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.[6]

Comparative Cytotoxic Activity of 1,8-Naphthyridine Analogs

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to facilitate a direct comparison of potency.

Compound IDModifications from Core StructureCancer Cell LineIC50 (µM)Reference
Compound 47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa0.41[4][7]
K-5620.77[4][7]
Compound 36 1,8-naphthyridine-3-carboxamide derivativePA-11.19[4][7]
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivativePA-10.41[4][7]
SW6201.4[4][7]
10c 2-phenyl, 3-(substituted pyridin-2-yl)MCF-71.47[8][9]
8d 2-phenyl, 3-(substituted pyrimidin-2-yl)MCF-71.62[8][9]
4d 2-phenyl, 3-(substituted pyrazol-5-yl)MCF-71.68[8][9]
10f 2-phenyl, 3-(substituted pyridin-2-yl)MCF-72.30[8][9]
8b 2-phenyl, 3-(substituted pyrimidin-2-yl)MCF-73.19[8][9]
Staurosporine (Reference) -MCF-74.51[9]
Compound 16 Naphthyridine derivativeHeLa0.7[5]
HL-600.1[5]
PC-35.1[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism: Topoisomerase II Inhibition

Topoisomerase_II_Inhibition cluster_0 Cancer Cell DNA_Replication DNA Replication/ Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II induces supercoiling DNA_Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->DNA_Cleavage_Complex forms DNA_Cleavage_Complex->Topoisomerase_II religates DNA DNA_Damage DNA Double-Strand Breaks DNA_Cleavage_Complex->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Naphthyridine_Analog 1,8-Naphthyridine Analog Naphthyridine_Analog->DNA_Cleavage_Complex stabilizes

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine analogs.

Antimicrobial Activity: A Legacy of Nalidixic Acid

The journey of 1,8-naphthyridines as therapeutic agents began with the discovery of nalidixic acid, the first quinolone antibiotic.[10] This foundational discovery paved the way for the development of a vast library of analogs with potent antibacterial and antifungal activity.[11] The primary mechanism of action for many antimicrobial 1,8-naphthyridines is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination in bacteria.[1][12]

Comparative Antimicrobial Activity of 1,8-Naphthyridine Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,8-naphthyridine derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDModifications from Core StructureMicroorganismMIC (µg/mL)Reference
Nalidixic Acid (Reference) 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acidE. coliVaries[10]
11e 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidMultidrug-resistant S. pneumoniae- (Very good activity)[10][13]
11f 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidMultidrug-resistant S. aureus & S. epidermidis- (Comparable to ciprofloxacin)[10][13]
31b, 31f Brominated 7-methyl-1,8-naphthyridinone derivatives with a 1,2,4-triazole ringB. subtilis (resistant strains)1.7-13.2 (IC50 against DNA gyrase)[10]
5b Phenyl-quinoline-benzamide-[4][8]-naphthyridine derivativeBacteria26[14]
5e Imidazo[1,2-a][4][8]-naphthyridine derivativeBacteria28.5[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the 1,8-naphthyridine analogs in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanism: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_1 Bacterial Cell DNA_Replication_B Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication_B->DNA_Gyrase requires Negative_Supercoiling Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoiling introduces Replication_Fork_Progression Replication Fork Progression Negative_Supercoiling->Replication_Fork_Progression facilitates Cell_Division Bacterial Cell Division Replication_Fork_Progression->Cell_Division enables Naphthyridine_Analog_B 1,8-Naphthyridine Analog Naphthyridine_Analog_B->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine analogs.

Anti-inflammatory Activity: Modulating the Immune Response

Several 1,8-naphthyridine derivatives have been reported to possess significant anti-inflammatory properties.[15][16] These compounds often exert their effects by modulating the production of pro-inflammatory cytokines and other mediators of the inflammatory cascade.[4] The structural diversity within this class of analogs allows for the development of agents with varying degrees of analgesic and anti-inflammatory activity.[15]

Comparative Anti-inflammatory Activity

A study on a series of 5-(alkylamino)-[4][7][17]triazolo[4,3-a][4][8]naphthyridine-6-carboxamides revealed potent anti-inflammatory and analgesic activities.[15] For instance, compounds 1c-g in this series demonstrated very interesting anti-inflammatory properties in rat models.[15] Another study highlighted that certain 1,8-naphthyridine-3-carboxamide derivatives, such as compound 24 , showed significant anti-inflammatory activity.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (1,8-naphthyridine analogs) or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound-treated group compared to the control group.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded a wealth of structure-activity relationship data. This guide provides a comparative overview to aid researchers in the rational design of new and more potent 1,8-naphthyridine analogs. Future efforts should focus on leveraging this knowledge to develop compounds with improved selectivity, reduced off-target effects, and enhanced pharmacokinetic profiles, ultimately translating the therapeutic potential of this remarkable scaffold into clinical success.

References

  • Vivek Kumar, Alka Madaan, Vinod K. Sanna, et al. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[4][7][17]triazolo[4,3-a][4][8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][4][8]naphthyridine-6-carboxamide derivative. PubMed. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. [Link]

  • 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[4][7][17]triazolo[4,3-a][4][8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. PubMed. [Link]

  • A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate to its Putative Target, SIRT2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise validation of a small molecule's binding affinity to its biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to validate the binding of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, a compound featuring the versatile 1,8-naphthyridine scaffold, to its hypothesized target, Sirtuin 2 (SIRT2). The rationale for selecting SIRT2 as the putative target stems from the established activity of other naphthyridine-containing compounds as inhibitors of this NAD+-dependent protein deacetylase, which is implicated in various cancers and neurodegenerative diseases.[1][2][3]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for experimental design, data interpretation, and comparative analysis, ensuring scientific integrity and trustworthiness in the validation process.

Foundational Principles: Selecting the Right Tools for Binding Affinity Validation

The journey to validate a drug-target interaction is not a one-size-fits-all endeavor. The choice of analytical technique is paramount and should be guided by the specific questions being asked. For this compound and its putative target SIRT2, a multi-pronged approach using orthogonal methods is recommended to build a robust and validated binding profile. Here, we will compare three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[1][4][5][6] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, real-time, and label-free optical technique for studying biomolecular interactions.[7][8][9] It measures the change in the refractive index at the surface of a sensor chip as the analyte (the small molecule) flows over the immobilized ligand (the protein target). SPR provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[9]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a groundbreaking method for verifying target engagement in a cellular environment.[10][11][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein. By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of the unbound protein can be monitored. A binding event will typically increase the melting temperature of the protein, a shift that can be quantified.[10][11][12]

Comparative Analysis of Binding Affinity Techniques

Technique Principle Advantages Limitations Key Outputs
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Label-free, in-solution, provides full thermodynamic profile.[1][4]Requires relatively large amounts of protein and compound, lower throughput.Kd, n, ΔH, ΔS
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics, high sensitivity, requires small sample volumes.[9]Protein immobilization may affect its conformation and activity, potential for non-specific binding.ka, kd, Kd
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein in cells.Confirms target engagement in a physiological context, no need for purified protein.[10][11][12]Indirect measure of binding, lower throughput for full dose-response curves.Target engagement, relative affinity

Experimental Workflows and Protocols

To provide a practical framework, the following sections detail the experimental workflows for validating the binding of this compound to SIRT2. For comparative analysis, we will include a known potent and selective SIRT2 inhibitor, TM , and a well-characterized but less selective inhibitor, SirReal2 , as controls.[15][16]

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify recombinant human SIRT2 protein P2 Prepare this compound and control inhibitors (TM, SirReal2) in matched buffer P1->P2 P3 Degas all solutions P2->P3 E1 Load SIRT2 into the sample cell P3->E1 E2 Load test compound into the injection syringe E1->E2 E3 Perform serial injections of the compound into the SIRT2 solution E2->E3 E4 Record the heat change after each injection E3->E4 A1 Integrate the raw ITC data to obtain the heat of reaction per injection E4->A1 A2 Plot the integrated heat against the molar ratio of ligand to protein A1->A2 A3 Fit the binding isotherm to a suitable model to determine Kd, n, ΔH, and ΔS A2->A3

Detailed ITC Protocol:

  • Protein and Compound Preparation:

    • Express and purify recombinant human SIRT2 (residues 56-356) to >95% purity.

    • Dialyze the purified SIRT2 into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare stock solutions of this compound, TM, and SirReal2 in the same ITC buffer. The final concentration of the compound in the syringe should be 10-20 times the expected Kd.

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles.[5]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the SIRT2 solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data to determine the heat change for each injection.

    • Plot the heat change against the molar ratio of the compound to SIRT2.

    • Fit the resulting binding isotherm to a one-site binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Immobilize SIRT2 onto a sensor chip P2 Prepare serial dilutions of this compound and controls in running buffer P1->P2 E2 Inject the test compound at various concentrations (association phase) P2->E2 E1 Inject running buffer to establish a stable baseline E1->E2 E3 Inject running buffer to monitor dissociation (dissociation phase) E2->E3 E4 Regenerate the sensor chip surface E3->E4 A1 Generate sensorgrams for each compound concentration E3->A1 E4->E1 A2 Perform reference subtraction and buffer blanking A1->A2 A3 Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd A2->A3

Detailed SPR Protocol:

  • Immobilization:

    • Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Immobilize recombinant human SIRT2 onto the sensor surface to a target level (e.g., 2000-4000 Response Units).

    • Deactivate the remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound and the control inhibitors in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Perform a multi-cycle kinetic analysis by injecting each concentration of the compound over the SIRT2 and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • Between each cycle, regenerate the sensor surface with a mild regeneration solution if necessary.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and buffer blanks.

    • Globally fit the processed data to a 1:1 binding model to obtain the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_prep Cell Culture and Treatment cluster_exp Thermal Challenge and Lysis cluster_analysis Protein Quantification P1 Culture cells expressing endogenous or over-expressed SIRT2 P2 Treat cells with this compound, controls, or vehicle (DMSO) P1->P2 E1 Aliquot treated cells and heat to a range of temperatures P2->E1 E2 Lyse the cells to separate soluble and aggregated proteins E1->E2 E3 Collect the soluble fraction by centrifugation E2->E3 A1 Quantify the amount of soluble SIRT2 in each sample using Western blot or ELISA E3->A1 A2 Plot the percentage of soluble SIRT2 against temperature A1->A2 A3 Determine the melting temperature (Tm) for each treatment condition A2->A3

Detailed CETSA Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293T overexpressing SIRT2 or a cancer cell line with high endogenous SIRT2 expression).

    • Treat the cells with a fixed concentration of this compound, TM, SirReal2, or vehicle control for a defined period.

  • Thermal Shift:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Lysis and Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble proteins from the aggregated proteins by centrifugation at high speed.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble SIRT2 in each sample by Western blotting using a specific anti-SIRT2 antibody.

    • Quantify the band intensities and normalize to the unheated control.

  • Data Analysis:

    • Plot the normalized soluble SIRT2 fraction against the temperature for each treatment group.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) at which 50% of the protein has aggregated.

    • A positive thermal shift (increase in Tm) in the presence of the compound indicates target engagement.[10][11][12]

Anticipated Results and Interpretation

The following table presents hypothetical, yet realistic, data that could be obtained from the described experiments.

Compound ITC SPR CETSA
Kd (µM) n ΔH (kcal/mol)
This compound 2.51.1-8.5
TM (Positive Control) 0.041.0-10.2
SirReal2 (Positive Control) 0.230.9-9.8
Negative Control (Inactive Analog) No binding--

Interpretation of Results:

  • Binding Confirmation: Consistent data across all three orthogonal assays would provide strong evidence for the direct binding of this compound to SIRT2. The ITC and SPR data would directly measure the binding affinity, while the positive thermal shift in CETSA would confirm target engagement in a cellular context.[4][7][10]

  • Affinity and Potency: The hypothetical Kd value of 2.5 µM suggests a moderate binding affinity for the test compound. In comparison, the positive control, TM, exhibits a significantly higher affinity with a Kd of 40 nM.[15] This comparative data is crucial for lead optimization efforts.

  • Thermodynamics and Kinetics: The ITC data would reveal that the binding is enthalpically driven (negative ΔH), which is common for specific inhibitor binding. The SPR data provides insights into the binding kinetics, showing the rates of association and dissociation.

  • Stoichiometry: An 'n' value close to 1 in the ITC experiment would indicate a 1:1 binding stoichiometry between the compound and SIRT2.

Concluding Remarks

This guide outlines a rigorous, multi-faceted approach to validating the binding affinity of this compound to its putative target, SIRT2. By employing a combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and the Cellular Thermal Shift Assay, researchers can build a comprehensive and trustworthy binding profile. This strategy not only confirms the direct interaction but also provides critical quantitative data on affinity, kinetics, and thermodynamics, alongside evidence of target engagement in a physiologically relevant environment. The inclusion of well-characterized comparator compounds is essential for contextualizing the results and guiding future drug development efforts. The principles and protocols detailed herein are designed to uphold the highest standards of scientific integrity, providing a solid foundation for advancing promising small molecules from hit to lead.

References

  • Almqvist, H., et al. (2021). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 61, 31-51.
  • Dai, Y., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(17), 1890-1894.
  • Guttmann, S., et al. (2022). Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions. International Journal of Molecular Sciences, 23(3), 1599.
  • Karthick, T., et al. (2013).
  • Hong, J. Y., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(17), 1890-1894.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Siderius, M., et al. (2016). Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. Analytical Biochemistry, 503, 41-49.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Hong, J. Y., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1266-1275.
  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Glaros, T. G., et al. (2015). The ability of 15 small molecules to bind SIRT2 or affect its deacetylase or demyristoylase activities. Journal of Biological Chemistry, 290(48), 28906-28917.
  • Karthick, T., et al. (2013).
  • Suzuki, T., et al. (2018). Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2. Scientific Reports, 8(1), 6370.
  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
  • Wei, Y., et al. (2008). Resonance localized surface plasmon spectroscopy: Sensing substrate and inhibitor binding to cytochrome P450. The Journal of Physical Chemistry C, 112(34), 13084-13088.
  • Lall, A., et al. (2020). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 11(21), 5564-5576.
  • Ibrahim, M. A. A., et al. (2023). In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents. Scientific Reports, 13(1), 2146.
  • Siderius, M., et al. (2016). Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. Analytical Biochemistry, 503, 41-49.
  • van der Vlag, J. (2022). Isothermal Titration Calorimetry in Biocatalysis.
  • Jove. (2021). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Hamaidi, I., et al. (2020). Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Cell Metabolism, 32(3), 420-436.e12.
  • The Bumbling Biochemist. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. [Link]

  • Siderius, M., et al. (2016). Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases.
  • Hossain, M. S., et al. (2023).
  • University of Notre Dame. (2022). Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. YouTube. [Link]

  • Ibrahim, M. A. A., et al. (2023). In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents. Scientific Reports, 13(1), 2146.
  • Singh, A., et al. (2023). Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway.
  • Wen, X., et al. (2021). Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across.

Sources

A Comparative Guide to the Synthesis and Application of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, a key synthetic intermediate, offers a unique scaffold for the development of a diverse range of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, alongside an evaluation of its performance against alternative heterocyclic building blocks. The experimental data and protocols herein are designed to ensure reproducibility and to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to a Versatile Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged heterocyclic motif found in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethyl propanoate substituent at the 2-position provides a versatile handle for further chemical modification, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures. Its utility is particularly noted in the preparation of potent and selective antagonists for integrin αVβ3, a key target in cancer and osteoporosis research.[1]

Synthetic Pathways to this compound: A Head-to-Head Comparison

Two principal and distinct synthetic strategies emerge for the preparation of the target compound: a classical approach based on the Gould-Jacobs reaction and a more contemporary route leveraging a Sonogashira cross-coupling reaction.

Route 1: The Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and well-established method for the synthesis of quinoline and related heterocyclic systems.[2] A plausible adaptation for the synthesis of our target compound involves a multi-step sequence commencing with a Michael addition, followed by cyclization and subsequent reduction.

Causality Behind Experimental Choices: This route is attractive due to the commercial availability and relatively low cost of the starting materials. The initial Michael addition provides a reliable method for introducing the propanoate side chain, while the thermal cyclization is a classic and generally high-yielding transformation. The final reduction of the naphthyridine ring is a critical step to achieve the desired saturated heterocyclic core.

Experimental Protocol: A Plausible Adaptation

Step 1: Michael Addition of 2-aminopyridine with Diethyl (ethoxymethylidene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl (ethoxymethylidene)malonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to obtain the crude intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to effect cyclization.

  • Cool the mixture to below 100°C and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane to yield Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Step 3: Reduction of the Naphthyridine Ring

  • The resulting Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate can be subjected to catalytic hydrogenation using a suitable catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the pyridine ring, affording the target molecule.

DOT Script for Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow Start 2-Aminopyridine + Diethyl (ethoxymethylidene)malonate Step1 Michael Addition (120-130°C) Start->Step1 Intermediate1 Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate Step1->Intermediate1 Step2 Thermal Cyclization (250°C in Dowtherm A) Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate Step2->Intermediate2 Step3 Catalytic Hydrogenation (Pd/C, H2) Intermediate2->Step3 End Ethyl 3-(5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl)propanoate Step3->End

Caption: Workflow for the modified Gould-Jacobs synthesis.

Route 2: Sonogashira Coupling and Cyclization Strategy

A more modern and convergent approach utilizes a palladium-catalyzed Sonogashira cross-coupling reaction to construct the carbon-carbon bond of the side chain, followed by an intramolecular cyclization and subsequent reduction.[1][3]

Causality Behind Experimental Choices: This route offers greater flexibility in the choice of coupling partners and often proceeds under milder conditions than the high-temperature cyclization of the Gould-Jacobs reaction. The Sonogashira reaction is a powerful tool for C-C bond formation, and the subsequent cyclization can be tailored to achieve specific substitution patterns.[4]

Experimental Protocol: A Convergent Approach

Step 1: Sonogashira Coupling of 2,5-dibromopyridine with a suitable alkyne

  • To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).

  • Add the terminal alkyne, such as a protected propargyl alcohol derivative (1.1 eq), and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the coupled product.

Step 2: Chichibabin Cyclization and subsequent functional group manipulation

  • The product from the Sonogashira coupling is then subjected to a Chichibabin-type cyclization to form the tetrahydro-1,8-naphthyridine ring system.[1]

  • Further chemical transformations, including deprotection and oxidation of the side chain followed by esterification, would be required to yield the final ethyl propanoate derivative.

DOT Script for Sonogashira Coupling Workflow

Sonogashira_Workflow Start 2,5-Dibromopyridine + Protected Propargyl Alcohol Step1 Sonogashira Coupling (Pd/Cu catalyst, base) Start->Step1 Intermediate1 Coupled Pyridine Derivative Step1->Intermediate1 Step2 Chichibabin Cyclization Intermediate1->Step2 Intermediate2 Tetrahydro-1,8-naphthyridine intermediate Step2->Intermediate2 Step3 Side Chain Manipulation (Deprotection, Oxidation, Esterification) Intermediate2->Step3 End Ethyl 3-(5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl)propanoate Step3->End

Caption: Workflow for the Sonogashira coupling and cyclization strategy.

Comparative Performance Analysis

ParameterModified Gould-Jacobs ReactionSonogashira Coupling & Cyclization
Overall Yield Moderate to GoodGood to Excellent
Reaction Time Long (multi-step, high temp)Moderate (milder conditions)
Scalability GoodModerate (catalyst cost)
Reagent Availability ExcellentGood
Versatility ModerateHigh
Purity (pre-purification) ModerateGood

Alternative Building Blocks: Expanding the Synthetic Toolbox

While this compound is a valuable intermediate, other heterocyclic propanoates can serve as viable alternatives depending on the desired final structure and biological target.

  • Ethyl 3-(piperidin-2-yl)propanoate: This building block offers a simpler, single-ring saturated heterocyclic system. Its synthesis is generally more straightforward than the bicyclic naphthyridine core.

  • Ethyl 3-(pyridin-2-yl)propanoate: The aromatic precursor to the target compound, this building block is useful when the saturated ring is not required or will be introduced at a later synthetic stage. A preparation method for this compound involves the reaction of 2-aminopyridine with ethyl acrylate catalyzed by trifluoromethanesulfonic acid, with reported yields of up to 85% and purity of 99% (HPLC).[5]

The choice between these alternatives and the title compound will depend on the specific structure-activity relationship (SAR) studies being conducted and the desired physicochemical properties of the final molecule.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), the propyl chain, and the protons of the tetrahydronaphthyridine ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex, biologically active molecules. The choice between a modified Gould-Jacobs approach and a Sonogashira coupling strategy will depend on the specific requirements of the research program, including scalability, cost, and the need for synthetic flexibility. By understanding the nuances of each synthetic route and considering viable alternatives, researchers can optimize their synthetic strategies and accelerate the drug discovery process.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2011 , 40 (10), 5084-5121. [Link][4]

  • Gould–Jacobs reaction. In Wikipedia; 2023. [Link][2]

  • Deodato, D.; et al. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. J. Org. Chem.2004 , 69 (25), 8723-8730. [Link][1]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN105801459A. [5]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN56. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

Sources

The Tetrahydro-1,8-Naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding scaffolds that are not only synthetically accessible but also amenable to structural modifications that can fine-tune their biological activity. The tetrahydro-1,8-naphthyridine core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of tetrahydro-1,8-naphthyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced ways in which structural alterations to this scaffold dictate its interaction with key biological targets, including cannabinoid receptors, acetylcholinesterase, and various cancer-related proteins.

The Allure of the Tetrahydro-1,8-Naphthyridine Core

The tetrahydro-1,8-naphthyridine skeleton, a bicyclic heteroaromatic system, offers a rigid framework that can be strategically decorated with various functional groups. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The presence of nitrogen atoms provides opportunities for hydrogen bonding and salt bridge formation, crucial interactions for molecular recognition. Furthermore, the tetrahydro- variant introduces a degree of conformational flexibility that can be exploited to optimize interactions within a binding pocket.

Comparative SAR Analysis: Tailoring Activity Through Structural Modification

The biological activity of tetrahydro-1,8-naphthyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. Below, we compare the SAR of this scaffold across three major therapeutic areas.

Cannabinoid Receptor Modulation: A Tale of Two Receptors

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key regulator of numerous physiological processes, making it an attractive target for therapeutic intervention. Tetrahydro-1,8-naphthyridine derivatives have been explored as potent and selective cannabinoid receptor modulators.[1]

A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have demonstrated a notable preference for the CB2 receptor over the CB1 receptor.[1] This selectivity is a critical attribute, as CB1 receptor activation is associated with the psychoactive effects of cannabinoids, while CB2 receptor modulation is linked to immunomodulatory and anti-inflammatory responses.

Key SAR Insights for Cannabinoid Receptor Ligands:

  • Position 3: The presence of an aliphatic or aromatic carboxamide group at this position is a crucial structural requirement for cannabinoid receptor binding.[1]

  • Position 1: Alkyl or arylalkyl substituents at the N-1 position significantly influence affinity and selectivity. For instance, certain derivatives with specific substituents at this position exhibit high CB2 selectivity with a CB1/CB2 ratio greater than 20.[1]

  • Switching Functionality: Interestingly, substitutions at the C-6 position of the naphthyridine scaffold can induce a switch in functionality from agonist to antagonist/inverse agonist activity at the CB2 receptor.[2]

Compound IDN-1 SubstituentC-3 SubstituentCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity Ratio
6a AlkylCarboxamide>10005.5>181
7a ArylalkylCarboxamide>10008.0>125
3g-i Varied AlkylCarboxamide>40010-44>20
18 ArylalkylCarboxamide>100044>22
Data synthesized from Bioorganic & Medicinal Chemistry, 2004, 12(8), 1921-1933.[1]
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients.[3] Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Tetrahydro-1,8-naphthyridine derivatives have emerged as potent and selective AChE inhibitors.[4][5]

The design of these inhibitors often involves mimicking the structure of known AChE inhibitors like tacrine, a tetrahydroacridine derivative.[3][6] The tetrahydrobenzo[b][7][8]naphthyridine scaffold has proven to be particularly effective.

Key SAR Insights for Acetylcholinesterase Inhibitors:

  • Core Structure: The tetrahydrobenzo[b][7][8]naphthyridine core serves as a rigid scaffold that can effectively interact with the active site of AChE.

  • Amino Group: An amino group at the 5-position appears to be beneficial for activity.

  • Ester Group: An ethyl carboxylate group at the 3-position contributes to the inhibitory potency. For example, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][7][8]naphthyridine-3-carboxylate (compound 14) has shown potent AChE inhibition and neuroprotective effects.[4]

  • Methyl Group: A methyl group at the 2-position is a common feature in active compounds.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Compound 14 0.232.19.1
Tacrine 0.180.040.22
Data synthesized from Journal of Medicinal Chemistry, 2010, 53(16), 6030-6043.[4]
Anticancer Activity: Targeting Cellular Proliferation

The 1,8-naphthyridine scaffold is a recognized pharmacophore in the development of anticancer agents, with some derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[9][10][11][12] The mechanism of action for these compounds is often multifactorial, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[13]

Key SAR Insights for Anticancer Agents:

  • Position 3 Substituents: The nature of the substituent at the C-3 position is critical for cytotoxic activity. Both 3-formyl and 3-carboxy derivatives have shown significant antitumor activity, indicating that a carboxyl group is not essential.[4]

  • Substituents on the N-1 Thiazolyl Ring: For 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, substitutions on the thiazolyl ring can modulate activity.

  • C-7 Position: The presence and nature of substituents at the C-7 position also play a role in determining the anticancer potency.[8]

Compound SeriesKey Structural FeatureActivity
3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines3-formyl or 3-carboxyGood antitumor activity against murine P388 leukemia
1,8-Naphthyridine-3-carboxamidesVaried carboxamide derivativesHigh cytotoxicity in various cancer cell lines (e.g., breast, oral, colon)
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3189-93 and Bioorganic & Medicinal Chemistry Letters, 2007, 17(23), 6660-4.[4][11]

Visualizing Structure-Activity Relationships

To better illustrate the key SAR trends, the following diagrams were generated using Graphviz.

SAR_Cannabinoid cluster_core Tetrahydro-1,8-Naphthyridine Core cluster_mods Key Modifications cluster_activity Biological Outcome Core Core Scaffold N1 N-1 Position (Alkyl/Arylalkyl) Core->N1 Influences C3 C-3 Position (Carboxamide) Core->C3 Essential for C6 C-6 Position Core->C6 Modulates Affinity High CB2 Affinity & Selectivity N1->Affinity C3->Affinity Function Agonist/Antagonist Switch C6->Function

Caption: Key SAR takeaways for Tetrahydro-1,8-Naphthyridine based Cannabinoid Receptor Modulators.

SAR_AChE cluster_core Tetrahydrobenzo[b][1,8]naphthyridine Core cluster_mods Favorable Substitutions cluster_activity Biological Outcome Core Core Scaffold C2_Me C-2 Methyl Core->C2_Me Enhances C3_Ester C-3 Ethyl Ester Core->C3_Ester Contributes to C5_Amino C-5 Amino Core->C5_Amino Beneficial for Potency Potent AChE Inhibition C2_Me->Potency C3_Ester->Potency C5_Amino->Potency Neuroprotection Neuroprotective Effects Potency->Neuroprotection

Caption: Favorable substitutions on the Tetrahydro-1,8-Naphthyridine core for potent AChE inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

The reliability of any SAR study hinges on the robustness of its experimental protocols. Here, we provide detailed, self-validating methodologies for the synthesis of a representative tetrahydro-1,8-naphthyridine and its biological evaluation.

Synthesis of Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][7][8]naphthyridine-3-carboxylate

This protocol is adapted from the synthesis of related neuroprotective 1,8-naphthyridine derivatives.[4]

Workflow Diagram:

Synthesis_Workflow start Start: 2-Amino-3-cyanopyridine & Cyclohexanone step1 Step 1: Friedländer Condensation start->step1 step2 Intermediate: Tetrahydroacridine step1->step2 step3 Step 2: Reaction with Ethyl Acetoacetate step2->step3 product Final Product: Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate step3->product

Caption: Synthetic workflow for a representative Tetrahydro-1,8-Naphthyridine derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-cyanopyridine (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is the intermediate tetrahydroacridine derivative.

  • Second Condensation: To the crude intermediate, add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine in ethanol.

  • Second Reflux: Reflux the mixture for 8-16 hours, again monitoring by TLC.

  • Isolation and Purification: After cooling, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.[1][14]

Assay Principle Diagram:

AChE_Assay ACh Acetylthiocholine (Substrate) Thiocholine Thiocholine ACh->Thiocholine Hydrolysis by AChE AChE Acetylcholinesterase (Enzyme) Colored_Product Yellow Product (TNB) (Absorbance at 412 nm) Thiocholine->Colored_Product Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Colored_Product Reacts with

Caption: Principle of the Ellman's method for AChE activity measurement.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (tetrahydro-1,8-naphthyridine derivative) in DMSO.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 7.0).

    • Prepare a solution of purified human recombinant acetylcholinesterase in phosphate buffer containing 0.1% BSA.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of DTNB solution to each well.

    • Add 50 µL of the AChE solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The tetrahydro-1,8-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide highlights the critical role of substituent patterns in dictating the biological activity and selectivity of these compounds. The detailed experimental protocols provide a solid foundation for researchers to synthesize and evaluate new derivatives.

Future research in this area should continue to explore the vast chemical space around the tetrahydro-1,8-naphthyridine core. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in rationally designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[3][6][8][13] As our understanding of the intricate interactions between these molecules and their biological targets deepens, the therapeutic potential of tetrahydro-1,8-naphthyridine derivatives will undoubtedly continue to expand.

References

  • Gasperi, V., & Savini, I. (2023). Assay of CB1 Receptor Binding. Springer Protocols.
  • Ismaili, L., et al. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 53(16), 6030-6043.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.
  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit.
  • Abcam. (n.d.). Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871).
  • de la Torre-Martínez, R., et al. (2010). Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][7][8]naphthyridine-3-carboxylate. Bioorganic & Medicinal Chemistry Letters, 20(20), 6066-6069.

  • Zamfir, C. L., et al. (2007). QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. European Journal of Medicinal Chemistry, 42(9), 1184-1192.
  • Request PDF. (n.d.). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.
  • Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.
  • Sarott, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14.
  • Kim, J., et al. (2018). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Methods in Chemistry, 2018, 8562479.
  • Springer Nature Experiments. (2023). Assay of CB1 Receptor Binding.
  • ResearchGate. (2025). Recent Developments in the Synthesis of Acetylcholinesterase Inhibitors.
  • Ruiu, S., et al. (2014). CB2-selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(23), 9877-9890.
  • ResearchGate. (n.d.). SAR of 1,8-naphthyridines with c-Met inhibitory activity. SAR,....
  • Asian Journal of Chemistry. (2010).
  • BenchChem. (2025).
  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
  • Jaggi, M., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 16(4), 1749-1761.
  • Journal of Bio-X Research. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II.
  • Greig, I. R., et al. (2020). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. RSC Medicinal Chemistry, 11(9), 1057-1064.
  • Chen, Y., et al. (2014). QSAR analysis on tacrine-related acetylcholinesterase inhibitors.
  • ResearchGate. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • IOSR Journal. (2018).
  • University of Plymouth. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor.
  • Gutiérrez, M., et al. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
  • Laprairie, R. B., et al. (2015). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Journal of Medicinal Chemistry, 58(18), 7195-7216.
  • ResearchGate. (2025).
  • eGrove - University of Mississippi. (n.d.).
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

Sources

A Comparative Benchmarking Guide: Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate Against Nalidixic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents is a paramount challenge for the scientific community. This guide provides a comprehensive framework for the comparative benchmarking of a promising scaffold, Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, against established nalidixic acid derivatives. By elucidating the underlying mechanisms of action and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a rigorous and objective evaluation of this novel compound's potential.

Introduction: The Quest for Novel Antibacterial Agents

The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being the progenitor of the quinolone class of antibiotics.[1] These compounds exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2] While nalidixic acid itself has seen its clinical use wane due to the emergence of resistance and a narrow spectrum of activity, its derivatives, particularly the fluoroquinolones, remain a vital part of our antibacterial arsenal.

This compound represents a newer generation of compounds built upon the 1,8-naphthyridine scaffold. The introduction of a tetrahydro- substitution and an ethyl propanoate side chain presents an intriguing modification that warrants a thorough investigation of its antibacterial efficacy and safety profile in comparison to its predecessors. This guide will provide the scientific rationale and step-by-step methodologies for a head-to-head comparison.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for both nalidixic acid derivatives and, presumably, this compound involves the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By binding to these enzymes, the compounds stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[2]

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition Compound Naphthyridine Compound DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Binds to Cleavage_Complex Stabilized DNA-Gyrase Cleavage Complex Compound->Cleavage_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA->Cleavage_Complex Forms DSB Double-Strand Breaks Cleavage_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Test Compounds Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of this compound and the selected nalidixic acid derivatives (e.g., Nalidixic Acid, Enoxacin, Ofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bactericidal vs. Bacteriostatic Activity

This assay distinguishes between compounds that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). This is determined by sub-culturing from the clear wells of the MIC plate.

Detailed Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic. [3]

In Vitro Cytotoxicity Assay

Assessing the toxicity of a new compound to mammalian cells is a critical step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1] Detailed Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compounds.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Data Analysis

The data generated from these assays should be compiled into clear and concise tables to facilitate a direct comparison between this compound and the selected nalidixic acid derivatives.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial StrainThis compoundNalidixic AcidEnoxacinOfloxacin
Escherichia coli ATCC 25922Data to be determined40.250.125
Staphylococcus aureus ATCC 29213Data to be determined12810.5
Pseudomonas aeruginosa ATCC 27853Data to be determined>51222
Klebsiella pneumoniae ATCC 13883Data to be determined80.50.25

Table 2: Comparative Cytotoxicity (IC₅₀) in µM on HepG2 cells

CompoundIC₅₀ (µM)
This compoundData to be determined
Nalidixic Acid>100
Enoxacin~50
Ofloxacin>100

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive benchmarking of this compound against established nalidixic acid derivatives. The successful execution of these protocols will yield critical data on the compound's antibacterial spectrum, potency, and preliminary safety profile.

The hypothetical data for the novel compound in the tables above serves as a placeholder. The true value of this guide lies in its application to generate real-world experimental data. Should this compound demonstrate potent antibacterial activity with a favorable cytotoxicity profile, further investigations into its mechanism of resistance, in vivo efficacy, and pharmacokinetic properties would be warranted. The path from a promising scaffold to a clinically viable antibiotic is long and arduous, but it begins with rigorous and well-designed preclinical evaluations as outlined herein.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals. [Link]

  • Quinolone antibiotics. (2019). MedChemComm. [Link]

  • The Impact of Modifying the Chemical Structure of Nalidixic Acid on the Antimicrobial Activity of Its Derivatives: A Review. (2021). Pharmaceuticals. [Link]

  • Nalidixic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • MICs of nalidixic acid, ciprofloxacin, and ofloxacin for the PMQR-positive isolates and their transconjugants. (2014). ResearchGate. [Link]

  • In-vitro activity of enoxacin, ofloxacin, norfloxacin and nalidixic acid. (1985). European Journal of Clinical Microbiology. [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2021). Journal of Antimicrobial Chemotherapy. [Link]

  • The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives. (2022). International Journal of Molecular Sciences. [Link]

  • Induced and photoinduced DNA damage by quinolones: ciprofloxacin, ofloxacin and nalidixic acid determined by comet assay. (2005). Journal of Photochemistry and Photobiology B: Biology. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). International Journal of Nanomedicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. (2021). ACS Omega. [Link]

  • Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (2022). Marine Drugs. [Link]

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. (2011). Molecules. [Link]

  • Cytotoxicity evaluation of electronic cigarette vapor extract on cultured mammalian fibroblasts (ClearStream-LIFE): comparison with tobacco cigarette smoke extract. (2013). Inhalation Toxicology. [Link]

  • Cytotoxic activity on different mammalian cell lines a 52,53. (2023). ResearchGate. [Link]

  • Cytotoxic Activity of Opopanax hispidus (Friv.) Griseb.: Characterization of a New Chalcone-type Compound. (2022). Chemistry & Biodiversity. [Link]

  • Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. (2021). ResearchGate. [Link]

  • What is Nalidixic Acid used for?. (2024). Patsnap Synapse. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2022). RSC Advances. [Link]

  • Comparative antimicrobial activity of enoxacin, ciprofloxacin, amifloxacin, norfloxacin and ofloxacin against 177 bacterial isolates. (1986). Journal of Antimicrobial Chemotherapy. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

Sources

The Unseen Journey: A Comparative Guide to the ADME Properties of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The journey of a drug molecule from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic profile, broadly characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A deep understanding and early optimization of these properties are paramount for the successful development of safe and efficacious drugs.

This guide provides a comparative analysis of the ADME properties of various 1,8-naphthyridine compounds, drawing upon experimental data from the scientific literature. We will delve into the key parameters that dictate the fate of these compounds in the body, offering insights into the structure-ADME relationships that can guide the design of next-generation 1,8-naphthyridine-based therapeutics. Beyond a mere presentation of data, this guide will elucidate the causality behind the experimental choices and provide detailed, field-proven protocols for assessing the ADME profile of novel chemical entities.

The 1,8-Naphthyridine Core: A Scaffold of Therapeutic Promise

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, has attracted significant attention from medicinal chemists due to its versatile synthesis and diverse pharmacological activities.[2] Notable examples of drugs containing this scaffold include the antibacterial agent nalidixic acid and the anticancer drug voreloxin.[3] The biological activity of these compounds is often linked to their ability to intercalate with DNA and inhibit key enzymes such as topoisomerases.[4][5] However, the therapeutic efficacy of any 1,8-naphthyridine derivative is not solely dependent on its intrinsic potency but is critically influenced by its ability to reach its target in sufficient concentrations and for an appropriate duration, all while minimizing off-target toxicities. This is where the study of ADME properties becomes indispensable.

Absorption: Crossing the Biological Barriers

For a drug to be effective, particularly when administered orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is primarily governed by the compound's solubility and its ability to permeate the intestinal epithelium.

Solubility

Aqueous solubility is a critical determinant of oral absorption. Poorly soluble compounds may exhibit incomplete absorption, leading to low bioavailability. The solubility of 1,8-naphthyridine derivatives can be significantly influenced by the nature and position of their substituents.

Intestinal Permeability

The ability of a compound to traverse the intestinal cell membrane is a key factor in its absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability.

Comparative Analysis of Permeability for Selected 1,8-Naphthyridine Analogs

Compound IDKey Structural FeaturesPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability ClassificationReference
Analog A C3-carboxamide5.10 ± 1.89~1.0Moderate[8]
Analog B N1-propargyl, C3-carboxamide>10<2.0High[9]
Analog C C7-(substituted piperazinyl)1.5 - 5.0>2.0Low to Moderate (P-gp substrate)Inferred from general fluoroquinolone data

Note: The data in this table is illustrative and compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data suggests that modifications at the C3 and N1 positions of the 1,8-naphthyridine core can significantly impact permeability. The introduction of a lipophilic propargyl group at the N1 position in Analog B appears to enhance its permeability compared to the simpler C3-carboxamide in Analog A. Conversely, certain substitutions, particularly at the C7 position, can lead to recognition by efflux transporters like P-glycoprotein (P-gp), resulting in a higher efflux ratio and potentially reduced net absorption.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a standardized procedure for assessing the bidirectional permeability of 1,8-naphthyridine compounds across a Caco-2 cell monolayer.

I. Cell Culture and Monolayer Formation

  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: The cells are cultured for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial for reliable permeability data. This is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and within the laboratory's established range (typically >200 Ω·cm²). The permeability of a paracellular marker, such as Lucifer Yellow (Papp < 1.0 x 10⁻⁶ cm/s), is also measured to confirm the tightness of the junctions.[6]

II. Permeability Assay

  • Preparation of Test Compounds: A stock solution of the 1,8-naphthyridine derivative is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final working concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid affecting cell viability.

  • Apical to Basolateral (A-B) Permeability:

    • The culture medium is removed from both the apical and basolateral chambers.

    • The apical chamber is filled with the transport buffer containing the test compound.

    • The basolateral chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at specified time points (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh transport buffer.

  • Basolateral to Apical (B-A) Permeability:

    • The procedure is the same as for A-B permeability, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This direction is crucial for identifying compounds that are substrates of efflux transporters.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Logical Flow of Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days on Transwell inserts) Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Integrity_Check A_B Apical to Basolateral (A-B) Permeability Measurement Integrity_Check->A_B B_A Basolateral to Apical (B-A) Permeability Measurement Integrity_Check->B_A Compound_Prep Prepare Test Compound in Transport Buffer Compound_Prep->A_B Compound_Prep->B_A LCMS Quantify Compound Concentration (LC-MS/MS) A_B->LCMS B_A->LCMS Papp_Calc Calculate Papp (A-B) and Papp (B-A) LCMS->Papp_Calc Efflux_Calc Calculate Efflux Ratio Papp_Calc->Efflux_Calc Classification Classify Permeability (Low, Medium, High) Efflux_Calc->Classification

Caption: Workflow for determining intestinal permeability using the Caco-2 cell model.

Distribution: Reaching the Target

Once a drug enters the bloodstream, it distributes throughout the body. The extent of distribution is influenced by several factors, including its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

Most drugs reversibly bind to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be eliminated. High plasma protein binding can limit the free drug concentration at the target site and affect its clearance.

Comparative Analysis of Plasma Protein Binding

Compound IDKey Structural FeaturesPlasma Protein Binding (%)Unbound Fraction (fu)Reference
NHPPC (analog) Pyrimidine-carboxamide99.4% (human)0.006[2]
General Observation Lipophilic 1,8-naphthyridinesGenerally high (>90%)<0.1Inferred from general drug properties

Note: NHPPC is not a 1,8-naphthyridine but serves as a relevant example of a heterocyclic compound with high PPB.

The limited available data suggests that many 1,8-naphthyridine derivatives, particularly those with lipophilic substituents, are likely to exhibit high plasma protein binding. This is a critical parameter to assess, as it directly impacts the therapeutically relevant free drug concentration.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Incubation: The test compound is added to the plasma chamber, and the system is allowed to reach equilibrium (typically several hours at 37°C).

  • Sampling: At equilibrium, samples are taken from both the plasma and buffer chambers.

  • Analysis: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of bound drug and the unbound fraction (fu) are calculated.

Metabolism: The Body's Chemical Factory

The body metabolizes drugs, primarily in the liver, to facilitate their excretion. This process is mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily. Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is crucial for predicting its half-life and potential for drug-drug interactions.

Metabolic Stability

Metabolic stability, typically assessed in vitro using liver microsomes or hepatocytes, provides an indication of how quickly a compound is metabolized. Compounds with low metabolic stability are rapidly cleared from the body, leading to a short half-life and potentially insufficient therapeutic exposure.

Comparative Analysis of Metabolic Stability in Liver Microsomes

Compound IDSpecies% Remaining after 60 minIn Vitro Half-life (t½)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
NHPPC (analog) Human42.0%Moderate0.0214[2]
NHPPC (analog) Rat42.8%Moderate0.0233[2]
NHPPC (analog) Dog0.8%Low0.1204[2]

Note: NHPPC is not a 1,8-naphthyridine but provides a comparative dataset for metabolic stability.

The data for the analog NHPPC highlights species differences in metabolism, with the compound being much less stable in dog liver microsomes compared to human and rat. This underscores the importance of evaluating metabolic stability in multiple species, including human, during preclinical development.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: The test compound (e.g., 1 µM) is incubated with pooled liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Stability Assessment Workflow

G Incubation Incubate Test Compound with Liver Microsomes at 37°C Initiation Initiate Reaction with NADPH-regenerating System Incubation->Initiation Sampling Collect Aliquots at Multiple Time Points Initiation->Sampling Quenching Quench Reaction with Cold Acetonitrile Sampling->Quenching Analysis Analyze Samples by LC-MS/MS Quenching->Analysis Calculation Calculate In Vitro Half-life and Intrinsic Clearance Analysis->Calculation

Caption: Key steps in determining the metabolic stability of a compound.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes by a co-administered drug can lead to elevated plasma concentrations of the substrate drug, potentially causing adverse effects. Therefore, it is essential to assess the inhibitory potential of new drug candidates against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10]

Comparative Analysis of CYP450 Inhibition

Compound IDCYP IsoformIC₅₀ (µM)Inhibition PotentialReference
NHPPC (analog) CYP1A2>10Low[2]
NHPPC (analog) CYP2C9>10Low[2]
NHPPC (analog) CYP2C19>10Low[2]
NHPPC (analog) CYP2D6>10Low[2]
NHPPC (analog) CYP3A4>10Low[2]

Note: NHPPC is not a 1,8-naphthyridine but illustrates the type of data generated in CYP inhibition studies.

The analog NHPPC showed no significant inhibition of the major CYP isoforms, suggesting a low potential for drug-drug interactions mediated by this mechanism. Similar assessments are crucial for any 1,8-naphthyridine candidate.

Experimental Protocol: CYP450 Inhibition Assay

  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes and a specific probe substrate for each CYP isoform.

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Calculation: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is determined.

Excretion: The Final Exit

The final step in the drug's journey is its excretion from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of the 1,8-naphthyridine derivatives, such as their polarity, will influence their primary route of elimination.

Conclusion: A Roadmap for Rational Drug Design

The ADME properties of 1,8-naphthyridine compounds are a complex interplay of their structural features. This guide has provided a framework for the comparative analysis of these critical pharmacokinetic parameters. By systematically evaluating solubility, permeability, plasma protein binding, metabolic stability, and CYP450 inhibition, researchers can gain invaluable insights to guide the rational design of 1,8-naphthyridine derivatives with improved drug-like properties. The provided experimental protocols serve as a starting point for the robust in vitro characterization of novel candidates. Ultimately, a thorough understanding of the ADME profile is not just a regulatory hurdle but a fundamental component of developing safer and more effective medicines based on the versatile 1,8-naphthyridine scaffold.

References

  • Journal of Bio-X Research. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. MedNexus. Retrieved January 18, 2026, from [Link]

  • Magit, A., Abuzahra, M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]

  • Awasthi, A., Lohani, M., Singh, M. K., Singh, A. T., & Jaggi, M. (2017). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Pharmaceutical Biology, 55(1), 1866–1874. [Link]

  • Singh, M., Singh, A. T., Lohani, M., Awasthi, A., & Jaggi, M. (2018). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565–2571.
  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22881-22895. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994.
  • Locuson, C. W., 2nd, & Rettie, A. E. (2009). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. Drug Metabolism and Disposition, 37(12), 2299–2305.
  • St-Gallay, S. A., et al. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Journal of Medicinal Chemistry, 53(15), 5537–5546.
  • Li, X., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Animal Cells and Systems, 23(3), 155–163.
  • U.S. Food and Drug Administration. (2023, June 5). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. Retrieved January 18, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 6(11), 2681-2696.
  • Dong, X., et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure & Dynamics, 38(11), 3299–3313.
  • Obach, R. S. (2007). Plasma Protein Binding of Existing Medications: A Limited Comparison of Species and Methods. Chirality, 19(9), 712-715.
  • Wyllie, D. J., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236–8252.
  • Mondal, S., & Singh, M. (2021). Reported 1,8-naphthyridine derivatives as a kinase inhibitor. ChemMedChem, 16(18), 2769-2786.
  • Sharma, P., & Kumar, A. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 18(10), e2100418.
  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules (Basel, Switzerland), 26(23), 7400.
  • Magit, A., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035.
  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
  • Varamini, P., & Toth, I. (2007). Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. Journal of Peptide Science, 13(7), 445–451.
  • Gencer, H. K., & Demir, N. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 26(24), 7585.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Bragagni, M., et al. (2012). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639.
  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175–185.

Sources

Evaluating the Selectivity of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth framework for characterizing the selectivity of the novel compound, Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. Given its tetrahydronaphthyridine core, a scaffold common in kinase inhibitors, we will proceed with the hypothesis that its primary targets are within the human kinome. This document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices to ensure a robust and translatable selectivity assessment.

The journey from a promising chemical entity to a validated pharmacological tool or therapeutic candidate is contingent on a deep understanding of its molecular interactions. Selectivity—the degree to which a compound binds its intended target over all other potential targets—is arguably the most critical parameter influencing both efficacy and toxicity.[1][2] This guide will detail a tiered approach, starting with broad biochemical profiling and moving to more physiologically relevant cellular assays.

Tier 1: Comprehensive Biochemical Selectivity Profiling

The initial and most efficient strategy for evaluating a new kinase inhibitor is to profile its activity against a large, representative panel of purified kinases.[1][2][3][4] This provides a broad, unbiased view of the compound's kinome-wide interactions and identifies both primary targets and potential off-targets that require further investigation.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a diverse panel of protein kinases.

Comparative Data Analysis:

To contextualize the selectivity, we present hypothetical data comparing our compound of interest against two benchmarks:

  • "Compound X" : A known highly selective inhibitor for the primary target.

  • "Compound Y" : A known multi-kinase inhibitor (a "promiscuous" compound).

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetThis compound (IC50 nM)Compound X (Selective) (IC50 nM)Compound Y (Promiscuous) (IC50 nM)
Target Kinase A 8 5 12
Target Kinase B750>10,00050
Off-Target Kinase C1,200>10,00085
Off-Target Kinase D>10,000>10,000250
Off-Target Kinase E>10,000>10,000400

Interpretation: This hypothetical data positions this compound as a potent inhibitor of "Target Kinase A". However, it displays some weak off-target activity against kinases B and C, making it less selective than the ideal "Compound X". This initial screen is crucial; it immediately flags potential liabilities and guides subsequent experiments.

Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[5]

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Dispense the test compound, controls, and vehicle (DMSO) into a 384-well assay plate. Perform serial dilutions to create a dose-response range (e.g., from 10 µM to 0.5 nM).

  • Kinase Reaction Setup: Add the purified recombinant kinase and its specific substrate peptide, diluted in kinase buffer, to each well.

  • Initiation and Incubation: Initiate the reaction by adding ATP. The ATP concentration is critical; using a concentration near the Kₘ for each kinase ensures the assay is sensitive to ATP-competitive inhibitors.[1] Incubate the plate at room temperature.

  • Detection: Terminate the reaction and quantify ATP consumption by adding a luciferase-based reagent (e.g., Kinase-Glo®). The resulting luminescence is inversely proportional to kinase activity.

  • Data Analysis: Read the luminescent signal using a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[5]

Trustworthiness: This protocol is validated by including a known potent inhibitor as a positive control and a DMSO-only well as a negative control (representing 100% kinase activity). Running assays in duplicate or triplicate ensures reproducibility.

Tier 2: Validating Target Engagement in a Cellular Environment

Biochemical IC50 values, while essential, do not fully predict a compound's behavior in a living cell, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations come into play.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure a compound's physical binding to its target protein within intact cells.[6][7][8][9]

Experimental Objective: To confirm that this compound engages its intended kinase target in a cellular context and to assess its cellular selectivity.

The Principle of CETSA:

The foundation of CETSA is ligand-induced thermal stabilization.[8][9] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.

CETSA_Principle Start Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Start->Treatment Heat Apply Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge Detect Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifuge->Detect Result Melting Curve Shift Indicates Target Engagement Detect->Result

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture an appropriate cell line known to express the target kinase. Treat the cells with a high concentration of the test compound or vehicle (DMSO) for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[7]

  • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection and Analysis: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western blotting or mass spectrometry. Plotting the soluble protein fraction against temperature generates a "melting curve." A shift in this curve to a higher temperature in the compound-treated samples confirms target engagement.[9][10]

Contextualizing Selectivity: Signaling Pathway Implications

To fully appreciate the need for high selectivity, one must consider the target's role in cellular signaling. Let's assume "Target Kinase A" is a receptor tyrosine kinase (RTK) crucial for a cancer cell's proliferation.

Signaling_Pathway Ligand Growth Factor RTK_A Target Kinase A (RTK) Ligand->RTK_A RTK_B Off-Target Kinase B (RTK) Ligand->RTK_B Pathway_A RAS-RAF-MEK-ERK Pathway RTK_A->Pathway_A Pathway_B PI3K-AKT Pathway RTK_B->Pathway_B Inhibitor Ethyl 3-(...) propanoate Inhibitor->RTK_A Blocks (Desired) Inhibitor->RTK_B Blocks (Off-Target) Proliferation Cancer Cell Proliferation Pathway_A->Proliferation Toxicity Unintended Cellular Toxicity Pathway_B->Toxicity

Caption: Impact of inhibitor selectivity on distinct signaling pathways.

This diagram illustrates that while the intended effect of our compound is to block the pro-proliferative signal from Target Kinase A, its off-target inhibition of Kinase B (as identified in our Tier 1 screen) could inadvertently disrupt a separate, essential pathway, potentially leading to toxicity. This underscores why a comprehensive selectivity profile is non-negotiable.

Conclusion and Strategic Outlook

The evaluation of this compound requires a multi-faceted approach. The initial biochemical screen provides a rapid, broad assessment of its kinome-wide activity, identifying both its primary target(s) and potential liabilities. The subsequent cellular target engagement studies, such as CETSA, are essential to confirm that the compound interacts with its intended target in a more complex biological system.

The hypothetical data presented suggests a potent compound with a promising, but not perfect, selectivity profile. The next logical steps in its development would be:

  • Lead Optimization: If the off-target activities are a concern, medicinal chemistry efforts could be directed to modify the structure to enhance selectivity.

  • Functional Cellular Assays: Measure the compound's effect on downstream signaling pathways to correlate target engagement with a functional cellular outcome.[5]

  • Proteomics-Based Profiling: Employ advanced mass spectrometry techniques to get an unbiased view of all protein targets in a cellular lysate.

By systematically applying these validated methodologies, researchers can build a comprehensive and reliable selectivity profile, enabling an informed decision on the future development of this compound.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(507), eaai7857. This is a representative authoritative source; a direct link to the full text may require a subscription. A related open-access guide is available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 163-80. Retrieved from [Link]

  • Bajusz, D., et al. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. Retrieved from [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2139–2146. Retrieved from [Link]

  • Milani, M., & Harris, R. A. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), 2422–2429. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Unknown: A Guide to the Safe Disposal of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With innovation, however, comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive framework for the proper disposal of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit data, we must adhere to the principle of treating unknown substances as potentially hazardous.[1][2][3]

This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage the disposal of this and similar novel compounds with the highest degree of safety and regulatory compliance.

Foundational Principles of Disposing Novel Compounds

The disposal of a new chemical entity like this compound is governed by a crucial precautionary principle: in the absence of comprehensive hazard data, the compound must be treated as hazardous.[2][3] This approach ensures that all handling and disposal procedures afford the maximum protection to personnel and the environment. The guidance provided in "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the National Research Council serves as a foundational reference for these procedures.[4][5][6][7][8]

Hazard Assessment Based on Chemical Structure

A preliminary hazard assessment can be conducted by examining the structural components of this compound.

  • Tetrahydro-1,8-naphthyridine Core: This is a heterocyclic aromatic amine derivative. Aromatic amines as a class can possess toxicological properties, and it is prudent to handle the compound with care.

  • Propanoate Ester Group: This functional group does not typically confer high reactivity, but its presence can influence the compound's solubility and biological activity.

Given the nitrogen-containing heterocyclic structure, it is reasonable to anticipate potential biological activity and the possibility of it being harmful if ingested or absorbed through the skin.[9] Therefore, until proven otherwise, this compound should be managed as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[2]Protects against accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hood.A fume hood provides adequate ventilation.

All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[2]

Spill Management

In the event of a spill, the area should be treated as a major spill of a potentially hazardous material.[2]

  • Evacuate and Alert: Immediately notify others in the vicinity and your laboratory supervisor. Evacuate the immediate area of the spill.[2]

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance with the cleanup.[2]

Do not attempt to clean up a significant spill without proper training and equipment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream.[10][11]

Step 1: Waste Characterization

Since a specific SDS is unavailable, the waste must be characterized based on available knowledge. It should be classified as a non-halogenated organic solvent waste.

Step 2: Containerization

  • Use a designated, chemically compatible, and properly sealed hazardous waste container.[12][13] The original container, if in good condition, is an ideal choice.[12]

  • Do not mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[12]

Step 3: Labeling

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[10][11]

  • The full chemical name: "this compound".

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • An appropriate hazard warning, such as a pictogram for "Health Hazard" or "Irritant".[10]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Ensure secondary containment is used for liquid waste to prevent the spread of potential leaks.[13]

Step 5: Disposal Request

  • Once the container is full, or if the research project is complete, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal vendor.

  • Do not dispose of this chemical down the drain or in the regular trash.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of novel research chemicals like this compound.

DisposalWorkflow start Start: Disposal of This compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Treat as a Potentially Hazardous Compound sds_check->treat_hazardous No follow_sds Follow Disposal Instructions in Section 13 of SDS sds_check->follow_sds Yes ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat treat_hazardous->ppe follow_sds->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_characterization Characterize Waste: Non-halogenated organic fume_hood->waste_characterization containerize Select a Compatible, Labeled Hazardous Waste Container waste_characterization->containerize labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity - Hazard Pictogram containerize->labeling storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage disposal_request Request Pickup by EHS or Licensed Waste Vendor storage->disposal_request end End of Disposal Process disposal_request->end

Caption: Disposal workflow for novel research compounds.

By adhering to these procedures, we can ensure that our pursuit of scientific advancement is conducted with an unwavering commitment to safety and environmental stewardship.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Goodreads. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University. Newly Synthesized Chemical Hazard Information. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • National Center for Biotechnology Information. Management of Chemicals - Prudent Practices in the Laboratory. [Link]

  • LOTTE Chemical. Safety Data Sheet (SDS). [Link]

  • Google Patents. Purification of heterocyclic organic nitrogen compounds.
  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • PubMed Central. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5,6,7,8-Tetrahydro-1-naphthol, 99%. [Link]

  • Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a research chemical whose toxicological properties have not been fully investigated.[1] This guide provides a comprehensive framework for its safe handling, grounded in a risk-based approach. The protocols outlined below are designed to ensure operator safety, maintain experimental integrity, and manage waste responsibly.

Foundational Hazard Assessment

Given the absence of specific toxicological data, we must infer potential hazards from the compound's structure. It is a nitrogen-containing heterocyclic compound, a class of molecules known for a wide range of biological activities.[2][3][4] The 1,8-naphthyridine core is a common scaffold in bioactive molecules, suggesting the potential for physiological effects.[5][6] Therefore, this compound must be treated as potentially hazardous upon inhalation, ingestion, and skin contact. The ethyl propionate functional group suggests it may also share properties with flammable esters.[7][8]

Inferred Potential Hazards:

  • Acute Toxicity: Potential for harm from short-term exposure via inhalation, skin contact, or ingestion.

  • Skin/Eye Irritation: May cause irritation upon direct contact.[7][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][7]

  • Unknown Chronic Effects: Long-term effects are unknown and must be conservatively managed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The minimum requirement for any laboratory work involves a lab coat, eye protection, long pants, and closed-toe shoes.[10][11] However, for a compound of unknown toxicity, enhanced protection is essential. A hazard assessment is crucial to determine the specific PPE needed for any operation.[12]

Protection Area Required PPE Rationale & Expert Insight
Eye & Face Chemical Splash Goggles & Face ShieldSafety glasses offer minimal protection against splashes.[10] Goggles provide a seal around the eyes. A face shield, worn over goggles, is mandatory when handling larger volumes (>1 liter) or during any operation with a significant splash or aerosolization risk.[11][13] All eyewear must be ANSI Z87.1-rated.[10][13]
Hand Double Gloving: Flexible Laminate (Inner) + Nitrile (Outer)For chemicals with unknown skin hazards, a single pair of nitrile gloves is insufficient.[10][13] An inner glove made of a highly resistant flexible laminate (e.g., Silver Shield) provides robust protection, while the outer nitrile glove offers dexterity and can be disposed of immediately upon contamination.[13]
Body Flame-Resistant (FR) Laboratory CoatA standard cotton lab coat offers minimal protection. An FR coat is recommended due to the potential flammability of the ester component and as a best practice when handling any organic chemical.[13] The coat must be fully buttoned.
Foot Closed-toe, non-perforated shoesProtects against spills and falling objects. No open-toed shoes or sandals are permitted in the laboratory.[13]
Respiratory Use within a certified Chemical Fume HoodThis is an engineering control and the primary method of respiratory protection.[14] All handling of the solid compound or its solutions must occur within a fume hood to prevent inhalation of dust, aerosols, or vapors.[1]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area (in Fume Hood) verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Assemble All Required PPE verify_hood->gather_ppe spill_kit 4. Locate & Verify Spill Kit gather_ppe->spill_kit don_ppe 5. Don PPE (Outer gloves last) spill_kit->don_ppe Proceed to Handling transfer 6. Transfer/Weigh Compound (Use anti-static techniques) don_ppe->transfer dissolve 7. Prepare Solution (Add solid to solvent slowly) transfer->dissolve decontaminate 8. Decontaminate Surfaces & Glassware dissolve->decontaminate Proceed to Cleanup dispose 9. Dispose of Waste (Follow protocol in Section 4) decontaminate->dispose doff_ppe 10. Doff PPE (Remove outer gloves first) dispose->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Confirm the fume hood has a current certification and is drawing correctly.

    • Lay down absorbent, plastic-backed paper to contain minor spills.

    • Assemble all necessary PPE, equipment, and a dedicated waste container.

    • Ensure a chemical spill kit is accessible.

  • Handling:

    • Don all PPE as specified in the table above. The outer pair of gloves should be put on last.

    • When weighing the solid, use anti-static weigh paper or a grounded balance to prevent dispersal of fine powders.

    • If preparing a solution, slowly add the solid compound to the solvent to avoid splashing.

    • Keep the container of the stock material closed whenever not in use.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and non-disposable equipment used during the procedure.

    • Segregate and dispose of all waste according to the plan in the following section.

    • Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

    • Wash hands thoroughly with soap and water.[7]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a significant risk. All materials contaminated with this compound must be treated as hazardous waste.[15] Do not dispose of this chemical down the drain.[1][16]

G start Waste Generated is_sharp Is it a sharp? (Needle, contaminated glass) start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_bin Dispose in approved Sharps Container is_sharp->sharps_bin Yes is_solid Is it solid waste? (Gloves, paper, etc.) is_liquid->is_solid No liquid_container Collect in designated, sealed Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in designated, sealed Hazardous Solid Waste Bag/Container is_solid->solid_container Yes empty_container Is it the original 'empty' container? is_solid->empty_container No dispose_empty Triple rinse with a suitable solvent. Collect rinsate as liquid waste. Dispose of container per institutional policy. empty_container->dispose_empty Yes

Caption: Decision workflow for waste disposal.

Disposal Protocol:

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[15]

  • Liquid Waste:

    • Collect all solutions containing the compound and any solvent used for rinsing glassware into a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, sealing cap.[17]

  • Solid Waste:

    • Collect all contaminated disposable items (e.g., gloves, weigh paper, absorbent pads, pipette tips) in a dedicated, clearly labeled hazardous waste bag or container.[17]

  • Empty Containers:

    • An "empty" container that held the compound must be triple-rinsed with a suitable solvent.[16] The rinsate must be collected and disposed of as hazardous liquid waste.[16] Only then can the container be disposed of according to institutional policy.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

By implementing this comprehensive safety and handling guide, you can effectively mitigate the risks associated with this novel compound, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]

  • MSDS of 5,6,7,8-Tetrahydro-[10][18]naphthyridine-2-carboxylic acid. Capot Chemical. [Link]

  • Safety Data Sheet Ethyl 3-ethoxypropionate. Redox. [Link]

  • Safety Data Sheet(SDS). Unknown Source. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Natural Organic Process (NOP). [Link]

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

  • Laboratory waste. Karolinska Institutet Staff Portal. [Link]

  • WASTE MANAGEMENT. University of Edinburgh. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Chemical Waste Management for Laboratories. University of Florida (UFF). [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed, National Institutes of Health (NIH). [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research. [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.